Dibenzyl aspartate 4-methylbenzenesulfonate
Descripción
The exact mass of the compound D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate, 98% (H-DL-Asp(OdiBzl).TSOH) is 485.15082337 g/mol and the complexity rating of the compound is 580. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 602076. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
dibenzyl 2-aminobutanedioate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMUYZYLPUHSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951484 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl aspartate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2886-33-1, 4079-62-3 | |
| Record name | 1,2-Bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl aspartate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(benzyloxycarbonyl)ethylammonium toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4079-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dibenzyl aspartate 4-methylbenzenesulfonate synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of Dibenzyl Aspartate 4-Methylbenzenesulfonate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, commonly referred to as dibenzyl aspartate tosylate, is a pivotal intermediate in modern organic and medicinal chemistry. Its primary utility lies in its role as a protected amino acid derivative for peptide synthesis, offering robust protection of the carboxylic acid functionalities of aspartic acid. The tosylate salt form confers advantageous physical properties, rendering it a stable, crystalline solid that is easily handled and purified. This guide provides a comprehensive overview of its synthesis, detailing the mechanistic rationale behind the experimental protocol, its key physicochemical properties, and its significant applications in research and drug development.
The Strategic Importance in Synthetic Chemistry
The enantiomers of dibenzyl aspartate are crucial building blocks in organic synthesis, with their most prominent application being in the assembly of oligopeptides and polypeptides.[1] The benzyl groups serve as effective protecting groups for the α- and β-carboxylic acids of the aspartate residue. This protection is essential during peptide bond formation to prevent unwanted side reactions. The compound is typically prepared and handled as its p-toluenesulfonate (tosylate) salt, which enhances its crystallinity and stability, simplifying purification and handling compared to the free base ester.[2] Its derivatives, such as 4-benzyl L-aspartate, are also key intermediates in the synthesis of commercial products like the artificial sweetener Aspartame.[2]
Synthesis: A Mechanistic and Procedural Deep Dive
The synthesis of dibenzyl aspartate tosylate is a classic example of Fischer esterification, where an amino acid is reacted with an alcohol in the presence of a strong acid catalyst. The process has been refined over the years to improve yield, enantiomeric purity, and environmental safety.
The Core Reaction and Mechanism
The fundamental reaction involves the double esterification of L-aspartic acid with benzyl alcohol, catalyzed by p-toluenesulfonic acid (p-TsOH). The p-TsOH serves a dual purpose: it protonates the carboxylic acid groups, activating them for nucleophilic attack by benzyl alcohol, and it provides the tosylate counter-ion for the final salt product.
The reaction is an equilibrium process. To drive it towards the product side, the water formed during the reaction must be continuously removed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.
Causality Behind Experimental Choices
The Shift in Solvent Strategy: Historically, solvents like benzene or toluene were used as the azeotroping agent to remove water.[2][3] However, due to the toxicity of benzene and issues with racemization observed in toluene, more benign and effective solvents have been identified.[1] Cyclohexane has emerged as a superior choice, as it efficiently forms an azeotrope with water while crucially preserving the enantiomeric purity of the product.[1] The use of cyclohexane allows for the preparation of enantiomerically pure dibenzyl aspartate tosylate in a simple, high-yielding, one-pot procedure.[1][4]
Role of Reagent Stoichiometry: An excess of benzyl alcohol (e.g., 5 equivalents) is used to ensure the reaction goes to completion.[1] Slightly more than one equivalent of p-toluenesulfonic acid is used to catalyze the esterification of both carboxylic acid groups and to ensure the final product precipitates as the desired tosylate salt.[1]
Synthesis Workflow Visualization
Caption: High-level workflow for the synthesis of Dibenzyl Aspartate Tosylate.
Physicochemical Properties
The resulting product is a white, crystalline solid with well-defined properties, making it suitable for use in exacting applications like pharmaceutical ingredient synthesis.
| Property | Value | Reference(s) |
| Appearance | White to almost white powder or crystal | [5][6] |
| Molecular Formula | C₂₅H₂₇NO₇S | [7] |
| Molecular Weight | 485.55 g/mol | [5][6][7] |
| Melting Point | 159 - 160 °C | [1][3][5] |
| Purity (Typical) | ≥ 97.0% (HPLC) | [5][6] |
| CAS Number | 2886-33-1 (L-isomer salt) | [3][5][6] |
| Chiral Purity | High enantiomeric excess (>99%) when synthesized in cyclohexane | [1] |
Detailed Experimental Protocol
This protocol is adapted from a validated, multigram-scale synthesis that emphasizes efficiency and enantiomeric integrity.[1]
Materials and Equipment
-
L-Aspartic Acid (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.2 eq)
-
Benzyl alcohol (5.0 eq)
-
Cyclohexane
-
Isopropyl alcohol
-
Round-bottom flask
-
Dean-Stark trap and condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Vacuum oven
Step-by-Step Procedure
-
Reactor Charging: In a round-bottom flask equipped with a magnetic stir bar, combine L-aspartic acid (e.g., 20 g, 0.150 mol), p-toluenesulfonic acid monohydrate (34.2 g, 0.180 mol), and benzyl alcohol (77.6 mL, 0.750 mol).[1]
-
Solvent Addition: Add cyclohexane (160 mL). At room temperature, two liquid phases may be observed along with a white precipitate.[1]
-
Azeotropic Reflux: Assemble a Dean-Stark apparatus and condenser. Heat the mixture to reflux under vigorous stirring. The precipitate will dissolve as the temperature rises. Continue reflux for approximately 6 hours, collecting the water (~5.4 mL theoretical) in the Dean-Stark trap.[1]
-
Precipitation: Once the reaction is complete (as indicated by the cessation of water collection), cool the reaction mixture to approximately 40 °C.[1]
-
Isolation: Add isopropyl alcohol (200 mL) to the cooled solution to induce precipitation of the product. Stir the resulting suspension for 1 hour to ensure complete crystallization.[1]
-
Filtration and Washing: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with fresh isopropyl alcohol to remove residual benzyl alcohol and other impurities.[1]
-
Drying: Dry the purified product in a vacuum oven to a constant weight. The yield is typically very high ( >90%).[1]
This one-pot procedure directly yields a product of high purity, often obviating the need for further recrystallization.[1]
Core Applications in Research and Drug Development
This compound is primarily used as a protected building block in peptide synthesis.
-
Peptide Synthesis: In both solid-phase (SPPS) and solution-phase peptide synthesis, it serves as the source for aspartic acid residues. The benzyl esters protect the side-chain and C-terminal carboxyl groups, preventing them from interfering with the peptide bond formation at the N-terminus. These benzyl protecting groups are stable under the basic conditions used for Fmoc-deprotection in SPPS but can be readily cleaved under acidic conditions (e.g., with HBr/acetic acid) or by catalytic hydrogenation at the end of the synthesis.[8][9]
-
Intermediate for Bioactive Molecules: It is a precursor for other important intermediates. For instance, selective catalytic hydrogenation can remove the α-benzyl group to produce 4-benzyl L-aspartate, a key component in the synthesis of the dipeptide sweetener Aspartame.[2][8]
-
Aspartic Acid Derivative: As a derivative of aspartic acid, it finds use in the synthesis of various small molecules and peptidomimetics where a protected aspartate moiety is required.[4][10][11]
Conclusion
This compound is a compound of significant utility for researchers in organic synthesis and drug development. The development of a robust, one-pot synthesis using cyclohexane has made it possible to produce this intermediate with high yield and excellent enantiomeric purity, avoiding the hazardous solvents of older methods. Its stable, crystalline nature and versatile benzyl protecting groups make it an indispensable tool for the construction of complex peptides and other biologically active molecules. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in a laboratory setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labproinc.com [labproinc.com]
- 6. 1,4-Dibenzyl L-Aspartate p-Toluenesulfonate - Starshinechemical [starshinechemical.com]
- 7. scbt.com [scbt.com]
- 8. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. D,L-ASPARTIC ACID DIBENZYL ESTER-P-TOLUENESULFONATE | 4079-62-3 [chemicalbook.com]
- 11. This compound-产品信息-Felix [felixbio.cn]
A Technical Guide to the Application of Dibenzyl Aspartate 4-Methylbenzenesulfonate in Organic Chemistry
Abstract
Dibenzyl aspartate 4-methylbenzenesulfonate is a pivotal reagent in modern organic synthesis, serving as a stable, crystalline, and highly versatile protected form of L-aspartic acid. This guide provides an in-depth exploration of its chemical properties, primary applications, and the underlying principles that govern its utility. We will dissect the dual-protection strategy inherent in its structure, focusing on the roles of the dibenzyl esters and the tosylate counter-ion. A significant portion is dedicated to its critical application in solid-phase peptide synthesis (SPPS), particularly in mitigating the persistent challenge of aspartimide formation. Furthermore, this guide details its broader synthetic utility as an intermediate in pharmaceutical manufacturing and provides validated, step-by-step protocols for its synthesis and subsequent deprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for robust and efficient synthetic outcomes.
Part 1: The Dual Protective Strategy: Understanding the Components
The efficacy of this compound stems from a synergistic combination of protecting groups and a stabilizing counter-ion. This unique structure provides a stable, easily handled solid that can be seamlessly integrated into complex synthetic routes.
The Dibenzyl Ester: Protecting the Carboxyl Functions
The two carboxylic acid moieties of aspartic acid, the α- and β-carboxyl groups, are masked as benzyl esters. This protection serves several critical functions:
-
Prevention of Unwanted Reactivity: The acidic protons of the carboxylic acids are replaced, preventing them from participating in undesired acid-base reactions or acting as nucleophiles.
-
Enhanced Solubility: The introduction of two benzyl groups increases the molecule's lipophilicity, improving its solubility in common organic solvents used in synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).
-
Orthogonal Deprotection: Benzyl esters are stable to a wide range of reaction conditions, including the basic conditions used for Fmoc-group removal in peptide synthesis. They are typically cleaved under mild, reductive conditions, most commonly via catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst).[1][2] This process is highly efficient and yields the free carboxylic acid and toluene, a volatile and easily removable byproduct.
The selective removal of benzyl groups in the presence of other sensitive functionalities makes them a cornerstone of orthogonal protection strategies in multi-step synthesis.[2]
The 4-Methylbenzenesulfonate (Tosylate) Salt: Stabilizing the Amine
The α-amino group of the aspartate core is protonated and forms an ionic bond with the 4-methylbenzenesulfonate (tosylate) anion. This salt formation is not merely incidental; it is a deliberate design feature with significant practical advantages:
-
Crystallinity and Stability: The tosylate salt is typically a stable, free-flowing crystalline solid.[3][4] This contrasts sharply with the free-base form of the dibenzyl ester, which can be an oil and more challenging to purify and handle.
-
Ease of Handling: As a solid, the compound is easily weighed and transferred, improving the accuracy and reproducibility of reactions.
-
Amine Protection: The protonated state effectively deactivates the nucleophilicity of the α-amino group, protecting it until it is intentionally liberated, usually by treatment with a non-nucleophilic base just before its intended reaction (e.g., N-α-Fmoc protection or peptide coupling).
While the tosylate group is renowned in organic chemistry as an excellent leaving group in nucleophilic substitution reactions, its role in this specific compound is primarily as a stabilizing and handling-enhancing counter-ion.[5][6]
Caption: Structural components of the title compound.
Part 2: Core Application in Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing aspartic acid is notoriously challenging due to a significant side reaction: aspartimide formation.[7][8]
The Challenge: Aspartimide Formation
In modern SPPS, the temporary Nα-protecting group of choice is the fluorenylmethoxycarbonyl (Fmoc) group. Its removal is accomplished by treatment with a base, typically a 20% solution of piperidine in DMF.[9] Under these basic conditions, the backbone nitrogen of the amino acid following the Asp residue can nucleophilically attack the side-chain carbonyl of a protected Asp residue.[10] This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[7]
This side reaction is highly detrimental, leading to:
-
Chain Termination: The aspartimide can be unreactive to the next coupling step.
-
Formation of Impurities: The unstable aspartimide ring can be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[10]
-
Racemization: The α-carbon of the aspartimide intermediate is highly susceptible to epimerization, leading to the formation of D-Asp isomers that are often inseparable from the target L-Asp peptide.[7]
Caption: Pathway of base-mediated aspartimide formation.
The Role of Side-Chain Protection
To suppress this side reaction, the side-chain carboxyl group of aspartic acid is protected with an ester that is stable to piperidine but removable at the end of the synthesis. While the tert-butyl (OtBu) ester is common, it can still lead to aspartimide formation in problematic sequences.[8] Benzyl esters (OBzl), such as the one in Dibenzyl Aspartate, offer an alternative. The key is to use an N-α-Fmoc protected version of Asp(OBzl). The starting material, H-Asp(OBzl)-OBzl·TosOH, is therefore a precursor to the building block used directly in SPPS.
Experimental Protocols
Protocol 2.3.1: N-α-Fmoc Protection of H-Asp(OBzl)-OBzl·TosOH
-
Dissolution: Suspend 1.0 equivalent of this compound in a suitable solvent mixture (e.g., 10% aqueous sodium carbonate or a biphasic system like DCM/water).
-
Basification: Cool the suspension in an ice bath and add a base (e.g., sodium carbonate or triethylamine) to neutralize the tosylate salt and liberate the free amine.
-
Fmocylation: Add a solution of 1.05 equivalents of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a solvent like acetone or dioxane dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once complete, acidify the aqueous layer with dilute HCl to pH ~2. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product, Fmoc-Asp(OBzl)-OBzl, by column chromatography or recrystallization.
Protocol 2.3.2: Final Benzyl Group Deprotection
-
Cleavage from Resin: After completing the peptide sequence, cleave the peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate and wash the crude peptide with cold diethyl ether.
-
Dissolution: Dissolve the crude, side-chain protected peptide in a suitable solvent, such as acetic acid, methanol, or a mixture thereof.
-
Hydrogenation: Add 10-20% by weight of a palladium on carbon catalyst (10% Pd/C).
-
Reaction: Stir the suspension vigorously under a positive pressure of hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours. Monitor the reaction by HPLC or LC-MS.
-
Filtration and Isolation: Once deprotection is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Lyophilization: Remove the solvent from the filtrate under reduced pressure and lyophilize the resulting aqueous solution to obtain the final, fully deprotected peptide.
Part 3: Broader Synthetic Utility
Beyond its role in SPPS, this compound is a valuable intermediate in other areas of organic synthesis.
Intermediate for Pharmaceutical Synthesis
This compound is a key starting material for the synthesis of various pharmaceuticals. A prominent example is its use in the production of the artificial sweetener Aspartame (L-α-aspartyl-L-phenylalanine 1-methyl ester).[11] The protected aspartate allows for the selective formation of the peptide bond with the methyl ester of phenylalanine without interference from the aspartic acid carboxyl groups. Subsequent deprotection of the benzyl groups yields the desired dipeptide precursor.[1][11]
Synthesis of Complex Molecules
The enantiomerically pure backbone of the aspartic acid derivative serves as a chiral building block for the synthesis of complex natural products, unnatural amino acids, and peptidomimetics.[4][12] The protected functional groups allow chemists to perform selective modifications at other positions before revealing the amino acid functionality at a later stage.
Part 4: Synthesis and Characterization
Synthetic Protocol: One-Pot Fischer Esterification
This compound is efficiently prepared on a multigram scale via a one-pot procedure from L-aspartic acid.[3][4]
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Methodology: [4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add L-aspartic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane (as the water-azeotroping solvent).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue heating for approximately 6 hours or until no more water is collected.
-
Crystallization: Cool the reaction mixture to approximately 40 °C. Add isopropyl alcohol, which acts as an anti-solvent, to the mixture.
-
Isolation: Stir the resulting suspension for 1 hour to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with isopropyl alcohol to remove excess benzyl alcohol and other impurities.
-
Drying: Dry the purified white solid under vacuum to yield the final product with high purity and yield (>90%).
Characterization Data
The following table summarizes typical physical properties for L-Aspartic acid dibenzyl ester p-toluenesulfonate.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₇NO₇S | [3] |
| Molecular Weight | 485.56 g/mol | [13] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 158 - 161 °C | [3][4] |
| Optical Rotation [α]D²⁵ | +7.0 to +10.0° (c=1, CHCl₃) | [4] |
| Purity (HPLC) | >97.0% |
Conclusion
This compound is more than a simple amino acid derivative; it is a strategically designed building block that addresses fundamental challenges in organic synthesis. Its dual-protection strategy provides stability, enhances solubility, and enables its use in complex synthetic routes, most notably in peptide synthesis where it serves as a powerful tool to prevent aspartimide formation. The straightforward, high-yielding synthesis and crystalline nature of the tosylate salt further underscore its practical value. For researchers in peptide chemistry and pharmaceutical development, a thorough understanding of this reagent's properties and applications is essential for achieving efficient and high-fidelity synthesis of complex target molecules.
References
- 1. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Methylbenzenesulfonate for Research [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
- 13. This compound | 4079-62-3 [sigmaaldrich.com]
An In-depth Technical Guide to Dibenzyl Aspartate 4-Methylbenzenesulfonate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Dibenzyl Aspartate 4-Methylbenzenesulfonate, a critical intermediate in synthetic organic chemistry and pharmaceutical development. We will delve into its chemical identity, a detailed and validated synthesis protocol, and its diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Core Concepts
This compound is the tosylate salt of dibenzyl aspartate. In this molecule, both the α- and β-carboxylic acid groups of aspartic acid are protected as benzyl esters. This protection strategy is fundamental in peptide synthesis and the development of complex organic molecules, as it temporarily masks the reactivity of the carboxylic acid functional groups. The positive charge on the protonated amine is counterbalanced by the 4-methylbenzenesulfonate (tosylate) anion, which enhances the compound's crystallinity, stability, and handling characteristics compared to the free amine.
It is crucial to distinguish between the stereoisomers of this compound. While the racemic D,L-form is available, the enantiomerically pure L-form, L-Aspartic acid dibenzyl ester 4-toluenesulfonate, is more commonly utilized in the synthesis of chiral pharmaceuticals and peptides where specific stereochemistry is required for biological activity.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. Note the distinct CAS numbers for the L-enantiomer and the D,L-racemic mixture.
| Property | Value | References |
| Chemical Name | This compound | [1] |
| Synonyms | H-Asp(OBzl)-OBzl·TosOH; Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate | [2][3] |
| Molecular Formula | C25H27NO7S | [1][4] |
| Molecular Weight | 485.55 g/mol | [1][4][5] |
| CAS Number | 2886-33-1 (L-form); 4079-62-3 (D,L-form) | [1][2][6] |
| Appearance | White to off-white solid powder | [2][4][7] |
| Melting Point | 150-160 °C (L-form) | [2][8] |
| Storage | 0-8°C, protect from light | [1][2] |
Synthesis: A Validated Protocol
The synthesis of L-Aspartic acid dibenzyl ester 4-toluenesulfonate is typically achieved through a direct Fischer esterification of L-aspartic acid with benzyl alcohol, catalyzed by p-toluenesulfonic acid. The dual role of p-toluenesulfonic acid as both the catalyst and the salt-forming agent is a key aspect of this efficient one-pot synthesis.
Causality of Experimental Design
-
Acid Catalysis: p-Toluenesulfonic acid protonates the carbonyl oxygen of the carboxylic acids, rendering them more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.
-
Excess Reagent: A significant excess of benzyl alcohol is used to drive the equilibrium towards the formation of the diester, in accordance with Le Châtelier's principle.
-
Azeotropic Water Removal: The reaction produces water as a byproduct. The use of benzene or toluene allows for the continuous removal of this water via a Dean-Stark apparatus. This is critical as it prevents the reverse reaction (ester hydrolysis) and ensures a high yield of the desired product.[3]
-
Crystallization: The tosylate salt of the product is significantly less soluble in non-polar solvents like ether and benzene than the starting materials or byproducts, allowing for its isolation by precipitation.[3]
Step-by-Step Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of L-Aspartic acid, dibenzyl ester p-toluenesulfonate.[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add L-aspartic acid (1.0 eq.), benzyl alcohol (6.0 eq.), p-toluenesulfonic acid monohydrate (1.02 eq.), and benzene (approx. 4 mL per gram of aspartic acid).
-
Heating and Reflux: Heat the stirred mixture to reflux. The benzene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 16 hours or until the theoretical amount of water has been collected.[3]
-
Product Isolation: Cool the reaction mixture to room temperature. Dilute the resulting solution with an equal volume of benzene, followed by the addition of three volumes of diethyl ether to induce precipitation.
-
Filtration and Washing: Collect the resulting white solid by vacuum filtration. Wash the solid extensively with diethyl ether to remove residual benzyl alcohol and other impurities.
-
Drying and Recrystallization: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from methanol to yield the final product as a white crystalline solid.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Chemical Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a versatile building block for the synthesis of more complex molecules.
-
Peptide Synthesis: Its primary application is in peptide chemistry. As a C-protected amino acid derivative, it can be coupled with N-protected amino acids to form dipeptides and larger peptide chains. The benzyl esters are stable under many coupling conditions but can be readily removed by catalytic hydrogenation, a process that selectively cleaves the benzyl group without affecting other sensitive functionalities.[9]
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of piperidine functionalized amides that act as potent and selective human β3 agonists, which have therapeutic potential in treating metabolic disorders.[8] It has also been utilized in the synthesis of Betulinic Acid derivatives investigated for their anti-HIV properties.[8]
-
Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, this compound is a valuable starting material for creating novel agrochemicals and other specialty chemicals, where the aspartic acid backbone provides a chiral scaffold.[2][6]
Role as a Synthetic Building Block
Caption: Applications of this compound.
Conclusion
This compound is a cornerstone intermediate for advanced organic synthesis. Its robust preparation, enhanced stability as a tosylate salt, and the orthogonal deprotection capability of the benzyl esters make it an indispensable tool for researchers. A thorough understanding of its synthesis and reactivity, as detailed in this guide, empowers scientists in drug discovery and materials science to leverage this versatile molecule to its full potential, accelerating the development of novel chemical entities.
References
- 1. D,L-ASPARTIC ACID DIBENZYL ESTER-P-TOLUENESULFONATE | 4079-62-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. prepchem.com [prepchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-产品信息-Felix [felixbio.cn]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-Aspartic acid dibenzyl ester 4-toluenesulfonate | 2886-33-1 [chemicalbook.com]
- 9. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]
The Sentinel of the Side Chain: A Technical Guide to the Discovery and Application of Dibenzyl Aspartate Protecting Groups
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Aspartate Challenge in Peptide Synthesis
In the intricate world of peptide synthesis, the controlled assembly of amino acids into a precise sequence is paramount. Each amino acid, with its unique side chain, presents a distinct set of challenges. Aspartic acid, with its β-carboxylic acid, is particularly notorious. Unprotected, this side chain can lead to a host of undesirable side reactions, compromising the integrity and purity of the final peptide. The most significant of these is the formation of an aspartimide, a cyclic imide that can lead to chain branching and racemization, yielding a mixture of difficult-to-separate impurities.[1][2] This intractable problem has driven the development of a wide array of protecting group strategies, each with its own merits and drawbacks.
This guide delves into the history, synthesis, and application of one of the key players in this field: the dibenzyl aspartate protecting group. We will explore its origins, the chemical principles that govern its use, and its performance in the demanding context of modern peptide synthesis.
A Historical Perspective: The Dawn of Benzyl Protection
The concept of temporary protection of reactive functional groups was a revolutionary leap in organic synthesis. In the realm of peptide chemistry, the seminal work of Max Bergmann and Leonidas Zervas in 1932 laid the foundation for modern synthetic strategies.[3][4] They introduced the benzyloxycarbonyl (Z or Cbz) group for the protection of the α-amino group, a strategy that offered robust protection and could be cleaved under mild reductive conditions.[4] This innovation opened the door to the stepwise and controlled synthesis of peptides.
Following this, the use of benzyl groups was extended to the protection of other functionalities, including the carboxylic acid groups of aspartic and glutamic acid. The use of benzyl esters for carboxyl protection in solid-phase peptide synthesis was a logical progression, providing stability to the acidic and basic conditions of the synthetic cycles.[5][6] While the exact first use of dibenzyl aspartate is not pinpointed to a single "discovery" paper in the same vein as the Z-group, its adoption grew out of the broader "Boc/Bzl" strategy popularized by R. Bruce Merrifield in the 1960s for solid-phase peptide synthesis (SPPS).[7][8] In this strategy, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected by more robust benzyl-based groups, which are cleaved at the end of the synthesis with strong acid.[3][9]
Synthesis of Dibenzyl Aspartate: The Fischer-Speier Esterification
The most common method for the preparation of dibenzyl aspartate is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating aspartic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid (p-TsOH), with the continuous removal of water to drive the reaction to completion.[10]
Mechanism of Fischer-Speier Esterification
The reaction proceeds through a series of protonation and nucleophilic attack steps:
-
Protonation of the Carboxyl Group: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
-
Nucleophilic Attack by Benzyl Alcohol: A molecule of benzyl alcohol attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining hydroxyl group, yielding the ester.
This process occurs at both the α- and β-carboxylic acid groups of aspartic acid to form the dibenzyl ester.
Caption: Fischer-Speier Esterification Mechanism.
Experimental Protocol: Synthesis of L-Aspartic Acid Dibenzyl Ester p-Toluenesulfonate Salt
This protocol is adapted from established literature procedures.[10][11]
Materials:
-
L-Aspartic Acid
-
Benzyl Alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene (or a safer alternative like cyclohexane)[10]
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add L-aspartic acid (1 equivalent), benzyl alcohol (6-10 equivalents), p-toluenesulfonic acid monohydrate (1.05 equivalents), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add diethyl ether with stirring to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether to remove excess benzyl alcohol and p-toluenesulfonic acid.
-
Dry the product under vacuum to yield L-aspartic acid dibenzyl ester p-toluenesulfonate salt.
Characterization:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry: To verify the molecular weight.
Application in Peptide Synthesis: A Balancing Act
The choice of a protecting group for the aspartic acid side chain is a critical decision in peptide synthesis, as it directly impacts the level of aspartimide formation. Dibenzyl aspartate finds its primary use in the Boc/Bzl SPPS strategy.[12]
The Specter of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. During the Fmoc deprotection step in SPPS, which uses a secondary amine base like piperidine, the backbone amide nitrogen can attack the side-chain ester of an adjacent aspartic acid residue. This forms a five-membered succinimide ring, the aspartimide.[1][13] This intermediate is highly susceptible to nucleophilic attack by piperidine or residual water, leading to the formation of α- and β-aspartyl peptides, as well as racemization at the α-carbon.[13]
Caption: Mechanism of Aspartimide Formation.
Quantitative Comparison of Aspartate Protecting Groups
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.[13] The choice of the side-chain ester protecting group plays a crucial role in mitigating this side reaction. Steric hindrance around the ester carbonyl can significantly reduce the rate of cyclization.
| Protecting Group | Model Peptide Sequence | Conditions | Aspartimide Formation (%) | Reference |
| Benzyl (OBzl) | Glu-Asp-Gly-Thr | Diisopropylethylamine, 24h | ~51% | [14] |
| Cyclohexyl (OcHex) | Glu-Asp-Gly-Thr | Diisopropylethylamine, 24h | 0.3% | [14] |
| tert-Butyl (OtBu) | Ac-VKDGYI-NH2 | 20% Piperidine/DMF, 200 min | 12.7% | [1] |
| 3-methylpent-3-yl (OMpe) | Ac-VKDGYI-NH2 | 20% Piperidine/DMF, 200 min | 2.5% | [1] |
| 5-nonan-5-yl (OBno) | Ac-VKDGYI-NH2 | 20% Piperidine/DMF, 200 min | 0.4% | [1] |
As the data indicates, while the benzyl ester is a viable protecting group, it is more susceptible to aspartimide formation compared to bulkier alkyl esters like cyclohexyl and tert-butyl.[14] This has led to the development of even more sterically hindered protecting groups, such as 3-methylpent-3-yl (OMpe) and 5-nonan-5-yl (OBno), which offer superior suppression of this side reaction.[1] However, the ease of synthesis and removal of the benzyl group, along with its long history of use, ensures its continued relevance, particularly in sequences that are not highly prone to aspartimide formation.
Deprotection: Liberating the Final Peptide
The removal of the benzyl protecting groups is typically achieved at the final stage of the synthesis, concurrently with the cleavage of the peptide from the resin in Boc-SPPS. In solution-phase synthesis or for selective deprotection, catalytic hydrogenation is the method of choice.
Catalytic Transfer Hydrogenation
A milder and often more convenient alternative to high-pressure catalytic hydrogenation is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, in the presence of a palladium catalyst (typically palladium on carbon, Pd/C).[15][16][17][18][19]
Mechanism of Catalytic Transfer Hydrogenation
-
Adsorption: The benzyl ester and the hydrogen donor adsorb onto the surface of the palladium catalyst.
-
Hydrogen Transfer: Hydrogen is transferred from the donor molecule to the catalyst surface.
-
Hydrogenolysis: The adsorbed benzyl ester undergoes hydrogenolysis. The benzylic C-O bond is cleaved, and the resulting fragments are hydrogenated.
-
Desorption: The deprotected carboxylic acid and toluene (the byproduct from the benzyl group) desorb from the catalyst surface.
Caption: Catalytic Transfer Hydrogenation Workflow.
Experimental Protocol: Debenzylation via Catalytic Transfer Hydrogenation
This protocol is a general guideline for the deprotection of a benzyl ester-protected peptide in solution.
Materials:
-
Benzyl-protected peptide
-
Methanol or another suitable solvent
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ammonium formate or formic acid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolve the benzyl-protected peptide in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Under an inert atmosphere, add ammonium formate (5-10 equivalents) or formic acid (a large excess).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by an appropriate method, such as recrystallization or chromatography.
Conclusion and Future Perspectives
The dibenzyl aspartate protecting group, born from the foundational principles of peptide chemistry, remains a valuable tool in the synthetic chemist's arsenal. While it may not offer the same level of protection against aspartimide formation as more modern, sterically hindered protecting groups, its ease of synthesis, compatibility with the widely used Boc/Bzl strategy, and straightforward removal by catalytic hydrogenation ensure its continued utility.
The ongoing challenge of aspartimide formation continues to drive innovation in protecting group design. The development of novel, non-ester-based protecting groups and backbone protection strategies promises to further minimize this persistent side reaction.[13][20] However, a thorough understanding of the properties and limitations of established protecting groups like dibenzyl aspartate is essential for any researcher in the field. By carefully considering the specific peptide sequence and synthetic strategy, scientists can leverage the historical strengths of dibenzyl aspartate to successfully navigate the complexities of peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 16. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 20. researchgate.net [researchgate.net]
Chiral purity of Dibenzyl aspartate 4-methylbenzenesulfonate
An In-Depth Technical Guide to the Chiral Purity of Dibenzyl Aspartate 4-Methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a critical chiral building block in the synthesis of various pharmaceutical compounds, including peptide-based drugs and sweeteners.[1] The stereochemical integrity of this intermediate is paramount, as the presence of the undesired enantiomer can lead to significant differences in pharmacological activity and potential toxicity. This guide provides a comprehensive overview of the synthesis, potential for racemization, and state-of-the-art analytical methodologies for the determination of the chiral purity of this compound. We will delve into the mechanistic underpinnings of chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry as applied to this specific molecule. This document is intended to serve as a practical resource for researchers and quality control professionals, offering both theoretical insights and actionable experimental protocols.
Introduction: The Significance of Chiral Purity in Aspartate Derivatives
Aspartic acid and its derivatives are fundamental components in a vast array of biologically active molecules.[2] The presence of a stereogenic center in aspartic acid necessitates strict control over its enantiomeric composition during synthesis and throughout the drug development pipeline. The tosylate salt of dibenzyl aspartate is often favored in synthesis due to its crystalline nature, which facilitates purification and handling compared to the free base, which is a viscous oil.[1][3] However, the synthetic procedures for its preparation can be prone to racemization, making robust analytical methods for chiral purity assessment indispensable.[1][3] This guide will address the critical aspects of ensuring and verifying the enantiomeric excess of this compound.
Synthesis and the Challenge of Racemization
The preparation of (S)-Dibenzyl aspartate 4-methylbenzenesulfonate typically involves the reaction of L-aspartic acid with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst.[4][5] A common procedure involves azeotropic removal of water to drive the esterification reaction to completion.[4]
However, studies have shown that the choice of solvent and reaction conditions can significantly impact the enantiomeric purity of the final product.[1][3] For instance, the use of solvents like toluene or benzyl alcohol at reflux temperatures has been shown to cause considerable racemization.[1][3] In contrast, employing cyclohexane as the azeotroping solvent has been demonstrated to yield the product with very high enantiomeric excess.[1]
The mechanism of racemization is believed to involve the enolization of the ester carbonyl group, which is facilitated by the acidic conditions and elevated temperatures. The formation of the enol intermediate leads to a loss of the stereochemical information at the α-carbon.
Analytical Methodologies for Chiral Purity Determination
A multi-pronged analytical approach is often the most robust strategy for the comprehensive assessment of the chiral purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the accurate quantification of enantiomeric excess (e.e.).[6] The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analytes, leading to different retention times.[7][8]
3.1.1. Method Development Insights
For dibenzyl aspartate, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective.[1] The selection of the mobile phase is crucial for achieving optimal resolution. A normal-phase elution mode, typically employing mixtures of alkanes (like hexane) and alcohols (like ethanol or isopropanol), is commonly used.[1][3]
Table 1: Example Chiral HPLC Conditions for Dibenzyl Aspartate Analysis [1]
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Mobile Phase | Hexane/Ethanol/Methanol (e.g., 90:5:5 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
3.1.2. Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the chiral HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Integrate the peak areas for the (S)- and (R)-enantiomers. Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Caption: Workflow for Chiral Purity Analysis by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be a powerful tool for determining enantiomeric purity.[9][10][11]
3.2.1. Principle of Chiral NMR
In an achiral solvent, the NMR spectra of enantiomers are identical. However, the addition of a chiral auxiliary can induce diastereomeric interactions, leading to the differentiation of NMR signals for the two enantiomers.[12][13] For amino acid esters, chiral acids like (R)-Mosher's acid can be used as CSAs.[10]
3.2.2. Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Initial Spectrum: Record the ¹H NMR spectrum of the sample.
-
Add Chiral Solvating Agent: Add a molar excess (e.g., 2-5 equivalents) of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR tube.
-
Acquire Chiral Spectrum: Record the ¹H NMR spectrum of the mixture.
-
Analysis: Compare the spectra. Look for the splitting of signals, particularly those of the α-proton or the benzyl ester protons, into two distinct sets of peaks corresponding to the two diastereomeric complexes. The ratio of the integrals of these separated signals corresponds to the enantiomeric ratio.
Caption: Chiral NMR Analysis Workflow.
Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral substance in solution.[14][15] While not as precise as HPLC for determining high enantiomeric excesses, it is a rapid and non-destructive method for confirming the presence of a single enantiomer and for qualitative assessment of optical purity.[14]
3.3.1. Biot's Law and Specific Rotation
The observed rotation (α) is dependent on the concentration of the sample (c), the path length of the cell (l), the temperature (T), and the wavelength of the light (λ). The specific rotation, [α], is an intrinsic property of a chiral compound and is calculated using Biot's Law:
[α]λT = α / (l * c)
Table 2: Specific Rotation Data
| Compound | Specific Rotation [α]D20 | Conditions |
| (S)-Dibenzyl aspartate | +1.5° | c=1, EtOH |
| (R)-Dibenzyl aspartate | -1.5° | c=1, EtOH |
Note: Specific rotation values can vary slightly depending on the literature source and experimental conditions. The values provided are illustrative.
3.3.2. Experimental Protocol: Polarimetry
-
Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).
-
Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., ethanol).
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the optical rotation.
-
Calculation: Calculate the specific rotation and compare it to the literature value for the pure enantiomer. The optical purity can be estimated as: Optical Purity (%) = ( [α]observed / [α]pure enantiomer ) x 100
Conclusion: An Integrated Approach to Chiral Purity Assurance
Ensuring the chiral integrity of this compound is a critical step in the development of safe and effective pharmaceuticals. A thorough understanding of the potential for racemization during synthesis, coupled with the implementation of robust analytical methodologies, is essential. While chiral HPLC provides the most accurate and precise determination of enantiomeric excess, orthogonal techniques such as chiral NMR and polarimetry offer valuable confirmatory data. By employing an integrated analytical strategy, researchers and drug development professionals can confidently assess and control the chiral purity of this important synthetic intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple quantitative chiral analysis of amino acid esters by fluorine-19 nuclear magnetic resonance using the modified James-Bull method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s4science.at [s4science.at]
- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
Long-term stability and storage of dibenzyl aspartate tosylate
An In-depth Technical Guide to the Long-Term Stability and Storage of Dibenzyl Aspartate Tosylate
This guide provides a comprehensive technical overview of the critical factors influencing the long-term stability and recommended storage conditions for dibenzyl aspartate tosylate. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The principles and methodologies discussed herein are grounded in established scientific principles of chemical stability and degradation, providing a framework for ensuring the integrity of dibenzyl aspartate tosylate throughout its lifecycle.
Introduction to Dibenzyl Aspartate Tosylate
Dibenzyl aspartate tosylate is a protected amino acid derivative commonly used in peptide synthesis and other areas of organic chemistry.[1] The benzyl ester groups protect the carboxylic acid functionalities of aspartic acid, while the tosylate salt improves its handling and solubility characteristics. The purity and stability of this reagent are paramount, as impurities can lead to side reactions and the formation of undesired byproducts in sensitive applications. This guide will delve into the intrinsic chemical stability of the molecule, its potential degradation pathways, and the experimental protocols necessary to assess and maintain its quality over time.
Physicochemical Properties and Intrinsic Stability
Understanding the inherent physicochemical properties of dibenzyl aspartate tosylate is fundamental to predicting its stability.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₄·C₇H₈O₃S | [1] |
| Molecular Weight | 485.55 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 157.0 to 161.0 °C | [1] |
| Solubility | Soluble in Methanol |
The product is generally considered chemically stable under standard ambient conditions (room temperature).[2] However, the ester and amino functionalities present in the molecule are susceptible to degradation under certain environmental pressures.
Potential Degradation Pathways
Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways of a drug substance.[3] These studies expose the compound to stress conditions more severe than accelerated stability testing to understand its chemical behavior.[3][4] The primary degradation pathways for dibenzyl aspartate tosylate are anticipated to be hydrolysis, oxidation, and thermolysis.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for esters.[4] In the presence of water, particularly under acidic or basic conditions, the benzyl ester groups of dibenzyl aspartate tosylate can be cleaved to form L-aspartic acid, benzyl alcohol, and p-toluenesulfonic acid.
-
Acid-Catalyzed Hydrolysis: The ester is protonated, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): The ester is attacked by a hydroxide ion, leading to the formation of the carboxylate salt and benzyl alcohol.
Oxidative Degradation
Oxidative degradation can be initiated by exposure to oxygen, light, or oxidizing agents.[4] For dibenzyl aspartate tosylate, the benzyl groups are potential sites for oxidation. Benzyl alcohol, a potential hydrolytic degradant, can be oxidized to benzaldehyde.[5]
Thermolytic Degradation
Thermolytic degradation involves the breakdown of the molecule at elevated temperatures.[4] For dibenzyl aspartate tosylate, this could involve the cleavage of the ester bonds or other fragmentation pathways.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of dibenzyl aspartate tosylate.
Recommended Storage Conditions
Based on the potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of dibenzyl aspartate tosylate:
-
Temperature: Store in a cool and dark place, with a recommended temperature of <15°C.[1] While some suppliers state room temperature is acceptable, cooler conditions will slow down potential hydrolytic and thermolytic degradation.
-
Container: Keep the container tightly closed to prevent moisture ingress, which can lead to hydrolysis.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to minimize the risk of oxidative degradation.
-
Light: Protect from light to prevent photolytic degradation.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program should include both long-term stability studies under recommended storage conditions and forced degradation studies to understand the degradation profile.[3][6]
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and validate the stability-indicating power of analytical methods.[7]
Caption: Workflow for forced degradation studies.
Step-by-Step Protocols:
-
Sample Preparation:
-
Prepare solutions of dibenzyl aspartate tosylate in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
For solid-state studies, use the neat compound.
-
-
Hydrolytic Stress:
-
Acidic: Treat the sample solution with 0.1 M HCl at 60°C for a specified period (e.g., 24-48 hours).
-
Basic: Treat the sample solution with 0.1 M NaOH at room temperature for a specified period.
-
Neutral: Reflux the sample solution in water at 60°C.
-
-
Oxidative Stress:
-
Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[4]
-
-
Photolytic Stress:
-
Expose the solid compound and its solution to UV (200 Wh/m²) and visible (1.2 million lux hours) light in a photostability chamber.[4]
-
-
Thermolytic Stress:
-
Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80-100°C) for a specified period.
-
-
Analysis:
-
Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products to aid in their structural elucidation.
-
Long-Term Stability Studies
Long-term stability studies are conducted under the recommended storage conditions to establish the re-test period or shelf life of the compound.
Protocol:
-
Storage: Store samples of dibenzyl aspartate tosylate in the proposed container-closure system under the recommended storage conditions (<15°C, protected from light and moisture).
-
Testing Schedule: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analytical Tests: At each time point, perform a suite of tests to assess the quality of the compound, including:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantitative determination of the amount of dibenzyl aspartate tosylate remaining.
-
Purity: Determination of the levels of any degradation products or other impurities.
-
Conclusion
The long-term stability of dibenzyl aspartate tosylate is crucial for its successful application in research and development. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, its quality and integrity can be maintained. A robust stability testing program, incorporating both forced degradation and long-term studies, is essential for establishing a comprehensive stability profile and ensuring the reliability of this important chemical reagent.
References
- 1. 1,4-Dibenzyl L-Aspartate p-Toluenesulfonate | 2886-33-1 | TCI EUROPE N.V. [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - STEMart [ste-mart.com]
- 5. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. biopharminternational.com [biopharminternational.com]
Methodological & Application
Application Note: Strategic Implementation of Asp(OBzl)-OH·TsOH for the Mitigation of Aspartimide Formation in Solid-Phase Peptide Synthesis
Abstract
The synthesis of peptides containing aspartic acid (Asp) via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is frequently compromised by the formation of aspartimide, a cyclic side-product that leads to yield loss and the generation of difficult-to-separate impurities, including backbone-isomerized β-peptides. A primary strategy to circumvent this issue is the protection of the Asp side-chain β-carboxyl group with a sterically hindering moiety. This application note provides a comprehensive technical guide for the use of Dibenzyl aspartate 4-methylbenzenesulfonate, commonly denoted as Fmoc-Asp(OBzl)-OH, in SPPS protocols. We will delve into the mechanistic rationale, provide validated step-by-step protocols for its incorporation and cleavage, and offer field-proven troubleshooting advice for researchers, scientists, and drug development professionals.
The Challenge: Understanding Aspartimide Formation
During the standard Fmoc-SPPS cycle, the Nα-Fmoc protecting group is removed using a basic solution, typically 20% piperidine in DMF.[1][2] For an aspartic acid residue, the newly deprotected α-amine can act as an intramolecular nucleophile, attacking the side-chain β-ester. This cyclization forms a five-membered succinimide ring known as an aspartimide.[2][3]
This aspartimide intermediate is highly problematic for several reasons:
-
Instability: Under basic conditions, the ring can be opened by piperidine or trace amounts of water.
-
Isomerization: Ring-opening can occur at two positions, regenerating the desired α-peptide linkage or, more problematically, forming a β-peptide linkage, where the peptide bond is formed with the side-chain carboxyl group.[2]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, leading to a loss of stereochemical purity.[1]
-
Purification Difficulty: The resulting β-peptides and diastereomers are often co-elute with the target peptide during HPLC purification, making their removal exceedingly difficult.[1]
The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the low steric hindrance of the C-terminal neighboring residue.[2][4]
The Solution: Mechanism of Steric Hindrance by the Benzyl Group
To suppress aspartimide formation, the β-carboxyl group of aspartic acid is protected with an ester group that is stable to the basic conditions of Fmoc deprotection but can be removed during the final acid-mediated cleavage from the resin. The use of a bulky protecting group physically shields the side-chain carbonyl, hindering the intramolecular nucleophilic attack by the backbone amide nitrogen.[2][3]
Fmoc-Asp(OBzl)-OH utilizes a benzyl (Bzl) ester for this purpose. The benzyl group provides sufficient steric bulk to significantly reduce the rate of aspartimide formation compared to less hindered esters like methyl or ethyl esters. While not as bulky as groups like tert-butyl (tBu), the benzyl group offers a good balance of protection and lability. It is stable throughout the Fmoc-SPPS cycles and is efficiently removed during the final cleavage step with strong acids like Trifluoroacetic Acid (TFA).[5][6]
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: A Practical Guide to Solution-Phase Synthesis of Aspartic Acid-Containing Peptides Using Dibenzyl Aspartate 4-Methylbenzenesulfonate
For: Researchers, scientists, and drug development professionals engaged in peptide chemistry.
Introduction: The Strategic Role of Dibenzyl Aspartate in Solution-Phase Peptide Synthesis (SPPS)
Solution-phase peptide synthesis (LPPS), while often considered a more traditional approach compared to solid-phase synthesis, offers significant advantages for the large-scale production of short to medium-length peptides.[1][2] Key benefits include the ability to purify and characterize intermediates at each step, ensuring high purity of the final product, and avoiding issues related to resin loading and steric hindrance.[2]
A critical aspect of any peptide synthesis strategy is the judicious choice of protecting groups.[3] For the synthesis of peptides containing aspartic acid, the side-chain carboxyl group must be masked to prevent unwanted side reactions.[4] One of the most significant challenges is the base-catalyzed formation of aspartimide, a cyclic imide that can lead to racemization and the formation of β-peptide impurities upon ring-opening.[5]
Dibenzyl aspartate 4-methylbenzenesulfonate, also known as H-Asp(OBzl)-OBzl·TosOH, is a highly valuable building block for incorporating aspartic acid in LPPS.[6] The benzyl esters protecting both the α- and β-carboxyl groups are stable to the conditions required for the removal of common N-terminal protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[3] These benzyl groups can be cleanly removed under mild conditions via catalytic hydrogenolysis, a method orthogonal to many N-terminal deprotection strategies.[7][8][9] The tosylate salt form enhances the crystallinity and handling properties of the amino acid derivative.[6]
This application note provides a comprehensive, in-depth guide to the use of this compound in the solution-phase synthesis of a model dipeptide. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss critical aspects of purification, characterization, and troubleshooting.
Materials and Reagents
Proper selection and quality of materials are paramount for successful peptide synthesis.
| Reagent | Chemical Name | Role | Recommended Purity | Vendor Example |
| H-Asp(OBzl)-OBzl·TosOH | This compound | C-terminal amino acid with carboxyl protection | >98% | MedChemExpress |
| Boc-Ala-OH | N-(tert-butoxycarbonyl)-L-alanine | N-terminal protected amino acid | >99% | Sigma-Aldrich |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Coupling agent | >98% | Sigma-Aldrich |
| DIPEA (or DIEA) | N,N-Diisopropylethylamine | Non-nucleophilic base | >99.5% (Peptide synthesis grade) | Thermo Fisher Scientific |
| DMF | N,N-Dimethylformamide | Reaction solvent | Anhydrous, <50 ppm water | Acros Organics |
| Ethyl Acetate (EtOAc) | - | Extraction solvent | ACS Grade or higher | VWR |
| 1M HCl | Hydrochloric acid | Aqueous wash solution | - | J.T. Baker |
| Saturated NaHCO₃ | Sodium bicarbonate solution | Aqueous wash solution | - | Fisher Chemical |
| Brine | Saturated Sodium Chloride Solution | Aqueous wash solution | - | LabChem |
| Anhydrous MgSO₄ | Anhydrous magnesium sulfate | Drying agent | - | EMD Millipore |
| Palladium on Carbon (Pd/C) | - | Hydrogenolysis catalyst | 10% Pd content | Alfa Aesar |
| Ammonium Formate | - | Hydrogen donor | >97% | Strem Chemicals |
| Methanol (MeOH) | - | Deprotection solvent | Anhydrous | Honeywell |
Experimental Workflow: Synthesis of Boc-Ala-Asp(OBzl)-OBzl
The synthesis of a dipeptide using this compound involves three main stages: neutralization of the tosylate salt, peptide coupling, and purification of the protected dipeptide. The final deprotection of the benzyl groups is then carried out to yield the free dipeptide.
Caption: Workflow for the synthesis of a protected dipeptide.
Protocol 1: Synthesis of Boc-Ala-Asp(OBzl)-OBzl
This protocol details the step-by-step procedure for coupling Boc-Alanine to Dibenzyl aspartate.
1. Neutralization of H-Asp(OBzl)-OBzl·TosOH
-
Rationale: The starting material is a tosylate salt. The p-toluenesulfonic acid must be neutralized to generate the free amine, which is the active nucleophile for the coupling reaction.[6] A hindered, non-nucleophilic base like DIPEA is used to prevent side reactions.[10]
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 5 mL per mmol).
-
To the stirred solution, add DIPEA (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 15-20 minutes. The resulting clear solution contains the free amine of dibenzyl aspartate and is ready for the coupling step.
-
2. Activation of Boc-Ala-OH
-
Rationale: The carboxylic acid of the N-protected amino acid must be activated to facilitate amide bond formation. HBTU is an efficient coupling reagent that reacts with the carboxylate to form a highly reactive OBt-ester, which is then susceptible to nucleophilic attack by the free amine.[11]
-
Procedure:
-
In a separate dry flask, dissolve Boc-Ala-OH (1.0 eq) and HBTU (0.98 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature. The formation of the activated ester is usually accompanied by a slight color change.
-
3. Coupling Reaction
-
Rationale: The activated ester of Boc-Ala-OH is combined with the free amine of H-Asp(OBzl)-OBzl. The amine attacks the activated carbonyl carbon, forming the tetrahedral intermediate which then collapses to form the desired peptide bond and releases HOBt.
-
Procedure:
-
Add the solution of activated Boc-Ala-OH to the flask containing the free amine of dibenzyl aspartate.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting amino acids.
-
4. Work-up and Purification
-
Rationale: The work-up procedure is designed to remove excess reagents, byproducts (such as tetramethylurea from HBTU), and salts.[6] The acidic wash removes unreacted amine and excess DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. The final brine wash removes residual water-soluble impurities.
-
Procedure:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (approx. 10-15 volumes of the initial DMF volume).
-
Transfer the solution to a separatory funnel and wash successively with:
-
1M HCl (2x)
-
Saturated NaHCO₃ solution (2x)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, Boc-Ala-Asp(OBzl)-OBzl, can be further purified by silica gel column chromatography if necessary, though often the purity after work-up is sufficient for the next step.
-
Final Deprotection: Cleavage of Benzyl Protecting Groups
The benzyl protecting groups on both the α- and β-carboxyls of the aspartate residue are removed simultaneously in the final step. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the use of strong acids or high-pressure hydrogen gas.[8][12]
Caption: Catalytic transfer hydrogenation for benzyl deprotection.
Protocol 2: Benzyl Group Deprotection via Catalytic Transfer Hydrogenation
-
Rationale: In this reaction, ammonium formate serves as the in-situ source of hydrogen.[13] The palladium catalyst facilitates the transfer of hydrogen to the benzyl ester, cleaving the C-O bond and releasing the free carboxylic acid and toluene as a byproduct. This method is highly effective and proceeds under neutral conditions.[13]
-
Procedure:
-
Dissolve the protected dipeptide, Boc-Ala-Asp(OBzl)-OBzl (1.0 eq), in methanol (approx. 20 mL per mmol) in a round-bottom flask.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight of the peptide).
-
To this stirred suspension, add ammonium formate (approx. 5-10 eq) in a single portion.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The deprotected product will be significantly more polar. The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the final deprotected dipeptide, Boc-Ala-Asp-OH. The product can be purified further by recrystallization or preparative RP-HPLC if required.[14]
-
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling Reaction | 1. Inefficient activation of the carboxylic acid.2. Deactivation of coupling reagent by moisture.3. Steric hindrance. | 1. Ensure all reagents and solvents are anhydrous. Allow sufficient time for activation before adding to the amine component.2. Consider using an alternative coupling agent like HATU or COMU, which can be more effective for difficult couplings.[11]3. Increase reaction time or slightly elevate the temperature (e.g., to 40 °C). |
| Aspartimide Formation | Although less prevalent than in SPPS, prolonged exposure to base (DIPEA) can potentially initiate aspartimide formation. | 1. Do not let the neutralized free amine of H-Asp(OBzl)-OBzl stand for an extended period before coupling.2. Ensure efficient removal of DIPEA during the aqueous work-up. |
| Incomplete Benzyl Deprotection | 1. Catalyst poisoning (e.g., by sulfur-containing impurities).2. Insufficient hydrogen donor.3. Inactive catalyst. | 1. Ensure the protected peptide is of high purity before deprotection. If sulfur is present, use a larger amount of catalyst.2. Add an additional portion of ammonium formate.3. Use fresh, high-quality Pd/C catalyst. |
| Low Recovery After Work-up | Emulsion formation during aqueous extraction. | Add more brine to the separatory funnel to help break the emulsion. Centrifugation can also be effective if the problem persists. |
Conclusion
This compound is a robust and reliable building block for the incorporation of aspartic acid in solution-phase peptide synthesis. The benzyl protecting groups offer excellent stability and can be removed under mild, orthogonal conditions using catalytic transfer hydrogenation. By following the detailed protocols and understanding the rationale behind each step, researchers can achieve high yields and purity in the synthesis of aspartic acid-containing peptides, facilitating advancements in drug discovery and development.
References
- 1. peptide.com [peptide.com]
- 2. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. bachem.com [bachem.com]
Application of Dibenzyl Aspartate 4-Methylbenzenesulfonate in Aspartame Synthesis: A Detailed Technical Guide
Introduction: A Strategic Approach to Aspartame Synthesis
Aspartame, or α-L-aspartyl-L-phenylalanine methyl ester, is a widely utilized low-calorie artificial sweetener.[1] Its synthesis is a cornerstone of industrial peptide chemistry, presenting the classic challenges of regioselectivity and the prevention of unwanted side reactions.[2] The primary hurdles in synthesizing this dipeptide are ensuring the formation of the desired α-peptide bond over the β-isomer and preventing the self-polymerization of the amino acid precursors.[2] To overcome these challenges, a strategic application of protecting groups is essential.[3]
This technical guide details a robust synthetic route to aspartame utilizing Dibenzyl L-aspartate 4-methylbenzenesulfonate as a key starting material. This intermediate offers the advantage of having both carboxylic acid functionalities of L-aspartic acid protected as benzyl esters, which effectively prevents their participation in the peptide bond formation and directs the reaction to the desired α-amino group.[4] The 4-methylbenzenesulfonate (tosylate) salt ensures the stability of the free α-amino group, rendering the compound a readily available and stable precursor for peptide coupling.[5]
This document provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven insights for researchers, scientists, and drug development professionals engaged in peptide synthesis.
Mechanistic Insights: The Chemistry Behind the Synthesis
The synthesis of aspartame from dibenzyl L-aspartate 4-methylbenzenesulfonate and L-phenylalanine methyl ester can be logically dissected into three primary stages:
-
Neutralization and Amine Deprotonation: The starting material is a tosylate salt of the dibenzyl aspartate, meaning the α-amino group is protonated. For the nucleophilic attack on the activated carboxyl group of the coupling partner to occur, this amino group must be in its free, unprotonated state. This is typically achieved by treating the salt with a non-nucleophilic organic base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[6]
-
Peptide Bond Formation (Coupling): This is the core step where the amide bond is formed between the free α-amino group of the dibenzyl L-aspartate and the carboxyl group of L-phenylalanine methyl ester. To facilitate this, the carboxyl group of L-phenylalanine methyl ester is activated using a coupling reagent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][6][7][8] The addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt) is crucial when using carbodiimides to maintain the stereochemical integrity of the amino acids.[7][9]
-
Deprotection of Benzyl Esters: The final step involves the removal of the two benzyl protecting groups from the aspartic acid residue to reveal the free carboxylic acid functionalities. This is most effectively and cleanly accomplished by catalytic hydrogenolysis.[10] This method involves treating the protected dipeptide with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). The weak benzylic C-O bonds are cleaved, releasing the desired product, aspartame, and toluene as a byproduct.[10][11]
Chemical Reaction Pathway
Caption: Overall chemical pathway from the starting materials to the final aspartame product.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the synthesis of aspartame. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Notes |
| Dibenzyl L-aspartate 4-methylbenzenesulfonate | 26555-52-6 | 485.56 | Ensure high purity (>98%) |
| L-Phenylalanine methyl ester hydrochloride | 13033-84-6 | 215.68 | Store in a desiccator |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | Handle with care; potent allergen |
| 1-Hydroxybenzotriazole (HOBt) hydrate | 123333-53-9 | 153.14 (hydrate) | Can be explosive when dry; handle with caution |
| N-Methylmorpholine (NMM) | 109-02-4 | 101.15 | Distill before use for best results |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Use from a solvent purification system or fresh bottle |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Reagent grade |
| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | Handle carefully; may be pyrophoric when dry |
| Celite® | 61790-53-2 | - | For filtration |
| Hydrochloric acid (HCl), 1M aqueous | 7647-01-0 | 36.46 | Standard solution |
| Saturated sodium bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | Standard solution |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | Standard solution |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying organic layers |
Step 1: Preparation of L-Phenylalanine Methyl Ester Free Base
-
In a 250 mL Erlenmeyer flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 5 mL per gram of hydrochloride salt).
-
Cool the solution in an ice bath.
-
Slowly add saturated sodium bicarbonate solution while stirring until the aqueous layer is basic (check with pH paper).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain L-phenylalanine methyl ester as a colorless oil. Use immediately in the next step.
Step 2: Peptide Coupling
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve dibenzyl L-aspartate 4-methylbenzenesulfonate (1.0 eq) and HOBt hydrate (1.1 eq) in anhydrous DCM (approx. 10 mL per gram of the tosylate salt).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM, 1.0 eq) dropwise to neutralize the tosylate salt. Stir for 15 minutes.
-
In a separate beaker, dissolve the freshly prepared L-phenylalanine methyl ester (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the L-phenylalanine methyl ester solution to the reaction flask.
-
In another beaker, dissolve DCC (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight (approx. 16 hours). A white precipitate of dicyclohexylurea (DCU) will form.
Step 3: Workup and Purification of Protected Dipeptide
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dibenzyl aspartame as an oil or semi-solid.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 4: Catalytic Hydrogenolysis for Benzyl Deprotection
-
Dissolve the purified dibenzyl aspartame (1.0 eq) in methanol (approx. 20 mL per gram).
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the protected peptide).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 4-6 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure to yield aspartame as a white solid.
Step 5: Final Purification (Crystallization)
-
The crude aspartame can be further purified by recrystallization from water or a water/ethanol mixture to yield the final product with high purity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of aspartame.
Best Practices and Troubleshooting
-
Moisture Control: The peptide coupling step is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent hydrolysis of the activated ester and to maximize coupling efficiency.
-
Racemization: The risk of racemization is a significant concern in peptide synthesis.[9] Adding HOBt is critical. Also, avoid using excess base or prolonged reaction times at elevated temperatures. The use of phosphonium or uronium salt reagents like PyBOP or HBTU can also minimize racemization compared to carbodiimides.[2][8]
-
Incomplete Coupling: If monitoring (e.g., by TLC) shows incomplete consumption of the starting materials, a second addition of the coupling reagent may be necessary. Ensure efficient stirring throughout the reaction.
-
Catalyst Activity: The activity of the Pd/C catalyst can vary. If the hydrogenolysis step is sluggish, it may be necessary to use a fresh batch of catalyst or increase the catalyst loading. Ensure the system is properly purged of air to prevent catalyst poisoning.
-
DCU Removal: The byproduct of DCC coupling, dicyclohexylurea (DCU), is sparingly soluble in many organic solvents. Filtration is usually effective, but if some remains in the filtrate, it can often be removed during silica gel chromatography or by precipitation from the concentrated solution with a non-polar solvent. Using a more soluble carbodiimide like diisopropylcarbodiimide (DIC) can simplify the workup as the corresponding urea is more soluble.[7]
Conclusion
The use of dibenzyl L-aspartate 4-methylbenzenesulfonate provides an effective and regioselective route for the synthesis of aspartame. By protecting the carboxylic acid groups of aspartic acid as benzyl esters, the peptide bond formation is directed specifically to the α-amino position. The subsequent deprotection via catalytic hydrogenolysis is a clean and high-yielding transformation. This application note provides a robust framework for researchers to successfully synthesize aspartame, with a clear understanding of the underlying chemical principles and practical considerations for optimizing the reaction and ensuring the purity of the final product.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. file.globalso.com [file.globalso.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. EP1264896A1 - Enzymatic coupling of L-phenylalanine methyl ester and N-benzyloxycarbonyl-l-aspartic acid in a continuous or fed-batch process - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Use of Dibenzyl Aspartate 4-Methylbenzenesulfonate in Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of protecting group strategies in peptide synthesis, with a specific focus on the application of Dibenzyl aspartate 4-methylbenzenesulfonate as a precursor for the side-chain protection of aspartic acid. We delve into the chemical rationale for using the benzyl (Bzl) protecting group to mitigate aspartimide formation, a critical side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This document offers detailed, field-proven protocols for the incorporation of Fmoc-Asp(OBzl)-OH, its orthogonal deprotection, and a comparative analysis of its strategic advantages. This note is designed to equip researchers and drug development professionals with the expertise to enhance the yield and purity of complex synthetic peptides.
The Challenge of Aspartic Acid in Peptide Synthesis: Aspartimide Formation
The stepwise assembly of amino acids into a defined sequence is the essence of peptide synthesis. The success of this process hinges on a robust and orthogonal protecting group strategy, which temporarily masks reactive functional groups to prevent unwanted side reactions.[1] The most prevalent methodology, Fmoc/tBu SPPS, relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection.[2]
However, aspartic acid (Asp) residues present a notorious challenge within this framework. During the repetitive Fmoc-deprotection steps using a base (typically piperidine), the backbone amide nitrogen can attack the β-carboxyl ester of the aspartic acid side chain.[1] This intramolecular cyclization forms a five-membered ring known as an aspartimide (Asu).[1] This intermediate is highly problematic as it can lead to a cascade of undesirable side products, including racemization (conversion of L-Asp to D-Asp) and the formation of β-linked isoaspartyl peptides, which are often difficult to separate from the target peptide.[3] This side reaction is particularly prevalent in sequences like Asp-Gly, Asp-Asn, and Asp-Ser due to reduced steric hindrance around the backbone amide.[1]
Caption: The pathway of base-catalyzed aspartimide formation.
The Benzyl Ester Strategy: Utilizing this compound
To suppress aspartimide formation, a common strategy is to replace the standard tert-butyl (OtBu) protecting group with a different ester on the aspartic acid side chain. This compound serves as a key starting material for the synthesis of Fmoc-L-aspartic acid β-benzyl ester (Fmoc-Asp(OBzl)-OH), a crucial building block for this approach.[4] The benzyl (Bzl) ester provides a robust alternative with distinct advantages.
The rationale for using the benzyl group is rooted in its chemical properties. It is stable to the basic conditions of Fmoc removal but can be cleaved under conditions that do not affect the tBu-based protecting groups or the peptide's linkage to the resin, thus maintaining orthogonality.[5] While not completely eliminating the side reaction, the steric and electronic nature of the benzyl group can influence the rate of cyclization.[6]
Orthogonality and Deprotection
The key to the Bzl group's utility is its unique cleavage conditions, which sets it apart from both the base-labile Fmoc group and the TFA-labile tBu groups. This creates a truly orthogonal system.
| Protecting Group | Type | Typical Cleavage Conditions | Orthogonal To |
| Fmoc | α-Amino | 20% Piperidine in DMF (Base) | Boc, tBu, Bzl |
| tBu | Side Chain | 95% TFA (Mild Acid) | Fmoc, Bzl |
| Bzl | Side Chain | H₂/Pd-C (Hydrogenolysis) or HF (Strong Acid) | Fmoc, tBu |
Quantitative Comparison of Aspartate Protecting Groups
The choice of protecting group can significantly impact the extent of aspartimide formation. Studies comparing various ester-based protecting groups have shown that bulkier groups can sterically hinder the intramolecular attack, thus reducing the side reaction. While direct comparative data for Asp(OBzl) is sequence-dependent, the trend shows that moving away from the standard OtBu can be highly beneficial.
| Protecting Group | Aspartimide Formation (% per cycle) | D-Aspartate (%) |
| Fmoc-Asp(OtBu)-OH | 0.44 | 14.2 |
| Fmoc-Asp(OMpe)-OH | 0.22 | 10.9 |
| Fmoc-Asp(OBno)-OH | 0.10 | 0.8 |
Data from a model study on Ac-VKDGYI-NH2 simulating 100 deprotection cycles.[7] OMpe (3-methylpent-3-yl) and OBno (5-n-butyl-5-nonyl) are bulkier alternatives.[7][8] This data illustrates the principle that modifying the side-chain ester can dramatically suppress both aspartimide formation and subsequent racemization.[7]
Experimental Protocols
The following are detailed protocols for the practical application of Fmoc-Asp(OBzl)-OH in a standard Fmoc/tBu SPPS workflow.
Protocol: Incorporation of Fmoc-Asp(OBzl)-OH
This protocol outlines the coupling of Fmoc-Asp(OBzl)-OH onto a resin-bound peptide with a free N-terminal amine.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Dibenzyl Aspartate 4-Methylbenzenesulfonate in Fragment Condensation for the Synthesis of Large Peptides
Introduction: Overcoming the Hurdles of Large-Scale Peptide Synthesis
The chemical synthesis of large peptides and small proteins is a cornerstone of modern drug discovery and biochemical research. While stepwise solid-phase peptide synthesis (SPPS) has revolutionized the field, its application to sequences exceeding 50 amino acids is often hampered by cumulative yield losses, aggregation, and difficult purifications.[1] Fragment condensation, a hybrid strategy where smaller, purified peptide segments are coupled together in solution or on a solid support, offers a powerful alternative to overcome these limitations.[2][3] This approach confines the challenges of stepwise synthesis to smaller, more manageable fragments and allows for the purification of intermediates, ensuring higher purity of the final product.[4]
A critical component in this strategy is the C-terminal amino acid of the N-terminal fragment, which must be activated for coupling. When this residue is aspartic acid, significant challenges arise, including racemization and aspartimide formation—a notorious side reaction that leads to a mixture of difficult-to-separate α- and β-peptides.[5] This application note details the strategic use of Dibenzyl Aspartate 4-Methylbenzenesulfonate (H-Asp(OBzl)-OBzl·TosOH) , a crystalline and highly stable reagent, to facilitate efficient and high-fidelity fragment condensation. We will explore the underlying chemical principles, provide detailed protocols, and discuss the technical advantages of this approach.
The Reagent: Understanding the Role of Each Component
This compound is not merely a protected amino acid; it is a carefully designed salt with distinct advantages for peptide synthesis. Its formal name is L-Aspartic acid dibenzyl ester p-toluenesulfonate salt.[1][6]
-
Dibenzyl Ester Protection (OBzl): Both the α-carboxyl and the side-chain β-carboxyl groups of the aspartic acid are protected as benzyl esters. This serves two primary purposes:
-
Activation and Protection: The α-carboxyl benzyl ester can be selectively cleaved via hydrogenolysis to reveal the carboxylic acid necessary for activation and coupling to the next fragment. The β-carboxyl benzyl ester protects the side chain from participating in unwanted reactions during the coupling step.
-
Orthogonality: Benzyl esters are stable to the mildly acidic conditions often used for the removal of N-terminal Boc protecting groups and the basic conditions for Fmoc group removal, providing strategic orthogonality in complex synthetic routes.[7]
-
-
p-Toluenesulfonate (Tosylate) Counter-ion: The use of p-toluenesulfonic acid to form a salt with the free α-amino group is a key feature.[2] This is not arbitrary; it offers significant practical benefits:
-
Enhanced Handling and Stability: Amino acid esters are often oils or amorphous solids that are difficult to handle, purify, and store. The tosylate salt is typically a stable, crystalline solid with a sharp melting point, which simplifies weighing and ensures high purity.[3]
-
Temporary Amino Group Protection: The protonated state of the α-amino group (as the tosylate salt) prevents it from reacting (e.g., self-polymerization) until it is intentionally neutralized in situ during the coupling reaction.
-
Improved Solubility: The salt form can improve the solubility of the amino acid derivative in the organic solvents used for peptide coupling.
-
Mechanism of Action: A Self-Validating System for High-Fidelity Coupling
The use of H-Asp(OBzl)-OBzl·TosOH in fragment condensation follows a logical and self-validating pathway. The process begins with the preparation of two peptide fragments: an N-terminally protected fragment with a C-terminal dibenzyl aspartate (Fragment A) and a C-terminally protected fragment with a free N-terminus (Fragment B).
The key steps are:
-
Selective Deprotection: The α-benzyl ester of Fragment A's C-terminal aspartate is removed by catalytic hydrogenolysis to yield the free α-carboxylic acid, Fragment A-OH.
-
Activation: The newly exposed carboxylic acid of Fragment A-OH is activated using a suitable coupling reagent (e.g., DIC, HBTU) in the presence of a racemization suppressor (e.g., HOBt, Oxyma).[8] This forms a highly reactive intermediate, such as an OBt ester.
-
Neutralization and Coupling: Fragment B, with its free N-terminus, is added to the activated Fragment A-OH. A non-nucleophilic base (e.g., DIEA, NMM) is introduced to neutralize the protonated N-terminus of Fragment B, allowing the free amine to perform a nucleophilic attack on the activated carboxyl of Fragment A-OH, forming the desired peptide bond.
The tosylate salt of the C-terminal amino acid of Fragment B (if synthesized stepwise and deprotected) is neutralized in this same step, ensuring it is ready for coupling.
Visualizing the Workflow
Caption: Workflow for fragment condensation using a C-terminal aspartic acid derivative.
Experimental Protocol: Solution-Phase Fragment Condensation
This protocol describes a representative solution-phase coupling of two hypothetical peptide fragments:
-
N-Fragment (Fmoc-Val-Gly-Asp(OBzl)-OH): An N-terminally protected tripeptide with a C-terminal aspartic acid ready for activation.
-
C-Fragment (H-Ala-Phe-Leu-OtBu): A C-terminally protected tripeptide with a free N-terminus.
Materials and Reagents
| Reagent | Role | Supplier Example |
| Fmoc-Val-Gly-Asp(OBzl)-OH | N-terminal peptide fragment | Custom Synthesis |
| H-Ala-Phe-Leu-OtBu | C-terminal peptide fragment | Custom Synthesis |
| Diisopropylcarbodiimide (DIC) | Coupling agent | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor | AAPPTEC |
| Diisopropylethylamine (DIEA) | Non-nucleophilic base | AAPPTec |
| Dichloromethane (DCM) | Reaction solvent | Fisher Scientific |
| Dimethylformamide (DMF) | Reaction solvent (co-solvent) | Fisher Scientific |
| Ethyl Acetate (EtOAc) | Extraction solvent | Fisher Scientific |
| 5% Aqueous NaHCO₃ | Aqueous wash solution | Fisher Scientific |
| 1M Aqueous HCl | Aqueous wash solution | Fisher Scientific |
| Brine | Aqueous wash solution | Fisher Scientific |
| Anhydrous MgSO₄ | Drying agent | Fisher Scientific |
Step-by-Step Methodology
-
Pre-Reaction Setup:
-
Ensure all glassware is thoroughly dried.
-
Dissolve Fmoc-Val-Gly-Asp(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (approx. 10 mL per mmol of N-Fragment). If solubility is an issue, add a minimal amount of DMF to obtain a clear solution.
-
In a separate flask, dissolve H-Ala-Phe-Leu-OtBu (1.0 eq) in anhydrous DCM. If the fragment is a tosylate or HCl salt, add 1.0 eq of DIEA to this solution to pre-neutralize it.
-
-
Activation of the N-Fragment:
-
Cool the solution of the N-Fragment and HOBt to 0 °C in an ice bath.
-
Slowly add DIC (1.1 eq) to the cooled solution while stirring.
-
Stir the reaction mixture at 0 °C for 20-30 minutes. The formation of the HOBt-ester intermediate occurs during this step. A white precipitate of diisopropylurea (DCU) may begin to form.
-
-
Coupling Reaction:
-
To the activated N-Fragment mixture, add the solution of the C-Fragment.
-
Add DIEA (an additional 1.0-1.2 eq) to the reaction mixture to ensure the N-terminus of the C-Fragment remains deprotonated and to facilitate the coupling reaction.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer successively with 5% aqueous NaHCO₃ (2x), water (1x), 1M aqueous HCl (2x), and finally with brine (1x). This removes unreacted starting materials, excess reagents, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected hexapeptide.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the pure, fully protected large peptide.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | 1. Incomplete activation. 2. Steric hindrance between fragments. 3. Poor solubility of fragments. | 1. Increase activation time or consider a more potent coupling reagent like HBTU or HATU.[9] 2. Increase reaction time and/or temperature (e.g., to 40 °C). 3. Use a more polar solvent system like DMF, NMP, or add chaotropic salts.[10] |
| Racemization Detected | 1. Excessive amount or prolonged exposure to base. 2. Insufficient racemization suppressor. | 1. Use a weaker base like N-methylmorpholine (NMM) instead of DIEA. Ensure the base is added slowly at low temperature. 2. Ensure at least 1.1 equivalents of HOBt or a more effective suppressor like Oxyma is used.[8] |
| Aspartimide Formation | Base-catalyzed cyclization of the aspartate residue. This is particularly problematic if the next amino acid is Gly, Ser, or Asn.[5] | 1. Minimize exposure to base and elevated temperatures. 2. Use DIC/HOBt as the coupling system, which is known to be milder.[11] 3. For particularly sensitive sequences, consider alternative side-chain protecting groups for Asp that are more sterically hindering. |
| Incomplete Reaction | Aggregation of peptide fragments in solution. | 1. Perform the reaction at a higher dilution. 2. Add structure-disrupting co-solvents such as DMSO. 3. Consider a solid-phase fragment condensation approach on a high-swelling resin.[10] |
Conclusion and Field-Proven Insights
The use of this compound represents a robust and reliable strategy for incorporating aspartic acid at the C-terminus of peptide fragments destined for condensation. The primary advantages lie in the physicochemical properties conferred by the tosylate salt—namely, its crystallinity, stability, and ease of handling, which contribute to higher purity starting materials and more reproducible reaction outcomes.[3] While the benzyl protecting groups are a classic choice, researchers must remain vigilant against the potential for aspartimide formation, especially under basic conditions.[5] Careful selection of coupling reagents, a mild base, and rigorous reaction monitoring are paramount to success. By leveraging the principles outlined in this guide, researchers can confidently employ this valuable reagent to assemble large, complex peptides with high fidelity, paving the way for advancements in therapeutics and biotechnology.
References
- 1. peptide.com [peptide.com]
- 2. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. H-Asp(OBzl)-OBzl TosOH - Protheragen [protheragen.ai]
- 9. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Chiral resolution of amines using Dibenzyl aspartate 4-methylbenzenesulfonate
An in-depth guide to the chiral resolution of amines utilizing L-Dibenzyl Aspartate 4-Methylbenzenesulfonate, crafted for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and critical optimization strategies.
Introduction: The Imperative of Enantiomeric Purity
In the landscape of pharmaceutical and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral amines are foundational building blocks for a significant portion of active pharmaceutical ingredients (APIs), where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the ability to isolate a single, pure enantiomer from a racemic mixture is a critical capability in drug development and manufacturing.[1][2][3]
Diastereomeric salt formation stands as one of the most robust, scalable, and economically viable methods for achieving this separation, a technique often referred to as classical resolution.[3][4][5] This method leverages the reaction of a racemic amine with an enantiomerically pure chiral resolving agent. The resulting products are diastereomers, which, unlike the original enantiomers, possess distinct physical properties such as solubility, allowing for their separation by fractional crystallization.[1][6]
This application note details the use of L-Dibenzyl Aspartate 4-Methylbenzenesulfonate, a highly effective chiral resolving agent, for the resolution of racemic primary and secondary amines. Its structure, derived from the naturally occurring amino acid L-aspartic acid, offers multiple interaction points for forming well-defined, crystalline salts, while the 4-methylbenzenesulfonate (tosylate) anion contributes to the salt's stability and crystallinity.[7][8]
Principle of Diastereomeric Salt Resolution
The core principle of this resolution technique is the conversion of a pair of enantiomers, which are physically inseparable by simple means, into a pair of diastereomers, which are separable.
-
Salt Formation: A racemic amine, consisting of a 50:50 mixture of (R)-Amine and (S)-Amine, is treated with an enantiomerically pure resolving agent, in this case, L-Dibenzyl Aspartate (which we will denote as (L)-DBA).
-
Diastereomer Generation: This acid-base reaction yields a pair of diastereomeric salts: [(R)-Amine·(L)-DBA] and [(S)-Amine·(L)-DBA]. These salts are no longer mirror images of each other and thus have different physical properties.
-
Fractional Crystallization: Due to differences in their crystal lattice energies and solvation, one of the diastereomeric salts will be less soluble in a given solvent system. By carefully controlling conditions such as temperature and concentration, the less soluble salt preferentially crystallizes from the solution.[1][4]
-
Separation and Liberation: The crystallized salt is physically separated by filtration. Subsequent treatment with a base neutralizes the acidic resolving agent, liberating the now enantiomerically enriched amine. The more soluble diastereomer remains in the filtrate (mother liquor), from which the other amine enantiomer can be recovered.
Caption: Chemical principle of chiral resolution via diastereomeric salt formation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the chiral resolution of a generic primary amine.
Materials and Equipment
-
Racemic Amine: Substrate to be resolved.
-
Resolving Agent: L-Dibenzyl Aspartate 4-Methylbenzenesulfonate.
-
Solvents: HPLC-grade solvents for screening (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate).
-
Base: 1-2 M Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution.
-
Acid: 1 M Hydrochloric Acid (HCl) for potential pH adjustments.
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Equipment: Jacketed reaction vessel with overhead stirrer and temperature control, filtration apparatus (Büchner funnel), rotary evaporator, pH meter, analytical balance.
-
Analytical: Chiral HPLC or GC system for determining enantiomeric excess.[9][10]
Protocol 1: General Procedure for Chiral Resolution
Step 1: Solvent Screening and Diastereomeric Salt Formation
The choice of solvent is the most critical parameter for a successful resolution, as it dictates the solubility difference between the two diastereomeric salts.[3] An initial screening is essential.
-
In separate small vials, dissolve a small amount of the racemic amine (e.g., 100 mg) in a range of solvents (e.g., 1-2 mL of methanol, ethanol, ethyl acetate).
-
Add an equimolar amount of L-Dibenzyl Aspartate 4-Methylbenzenesulfonate to each vial.
-
Observe the vials. An ideal solvent will fully dissolve the components upon gentle heating and then, upon cooling to room temperature or below, produce a crystalline precipitate. Solvents where no solid forms or where a solid precipitates immediately at room temperature are generally less suitable.
Step 2: Preparative Scale Crystallization
-
Charge the reaction vessel with the racemic amine (1.0 equiv) and the chosen optimal solvent.
-
Add L-Dibenzyl Aspartate 4-Methylbenzenesulfonate (0.5–1.0 equiv). Using a sub-stoichiometric amount of resolving agent (e.g., 0.5 equiv) can sometimes lead to a higher enantiomeric excess in the crystallized product, albeit at a lower yield.
-
Heat the mixture with stirring until all solids dissolve completely.
-
Slowly cool the solution to ambient temperature. A controlled cooling rate is crucial for forming high-purity crystals. Too rapid cooling can lead to the trapping of impurities.
-
If crystallization does not occur spontaneously, consider adding a seed crystal of the desired diastereomeric salt or gently scratching the inside of the vessel.
-
Once crystallization begins, continue to cool the mixture (e.g., to 0-5 °C) and stir for a period (e.g., 2-12 hours) to maximize the yield of the crystalline salt.[11]
Step 3: Isolation of the Diastereomeric Salt
-
Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum. At this stage, a sample should be taken for analysis to determine its diastereomeric and enantiomeric purity.
Step 4: Liberation of the Enantiomerically Enriched Amine
-
Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Add a base (e.g., 2 M NaOH) dropwise with vigorous stirring until the pH of the aqueous layer is >11. This neutralizes the resolving agent and liberates the free amine.[1]
-
Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Step 5: Analysis of Enantiomeric Excess (e.e.)
-
Dissolve a small sample of the final amine product in an appropriate solvent.
-
Analyze by chiral HPLC or GC using a suitable chiral stationary phase.[9][12]
-
The enantiomeric excess is calculated using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Caption: Experimental workflow for chiral amine resolution.
Data Presentation and Optimization
The success of a resolution is quantified by the yield and the enantiomeric excess (e.e.) of the product. Below are tables summarizing key variables and hypothetical results.
Table 1: Common Solvents for Screening in Diastereomeric Resolutions
| Solvent Class | Examples | Characteristics |
| Alcohols | Methanol, Ethanol, Isopropanol | Good solvating power for salts, polarity can be tuned. |
| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic, moderate polarity. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Lower polarity, good for less polar amines. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Aprotic, can be effective. |
| Nitriles | Acetonitrile | Polar aprotic, good for dissolving polar compounds. |
| Hydrocarbons | Toluene, Heptane | Often used as an anti-solvent in combination with others. |
Table 2: Hypothetical Resolution Data for Racemic Amine 'X'
| Parameter | Initial State | After 1st Crystallization | After Recrystallization |
| Mass of Salt | N/A | 8.5 g | 7.0 g |
| Yield | N/A | 42.5% (Theor. Max 50%) | 35% |
| e.e. of Amine from Crystals | 0% | 88% | >99% |
| e.e. of Amine in Mother Liquor | 0% | -75% (enriched in other enantiomer) | N/A |
Note: A single crystallization often does not yield >99% e.e. A subsequent recrystallization of the diastereomeric salt from the same or a different solvent is a common practice to enhance enantiopurity.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization | Solvent is too good; solution is not supersaturated. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Cool to a lower temperature. Add seed crystals. |
| Oiling Out | Compound solubility is too high at the crystallization temperature; impurities present. | Use a more dilute solution. Try a different solvent system. Ensure starting materials are pure. |
| Low Yield | The solubility difference between diastereomers is small; insufficient crystallization time. | Screen for a more selective solvent. Increase the amount of resolving agent. Allow for a longer crystallization period at low temperature. |
| Low Enantiomeric Excess (e.e.) | Poor selectivity of the solvent; co-precipitation of the other diastereomer; rapid cooling. | Perform a thorough solvent screen. Use a slower cooling profile. Recrystallize the diastereomeric salt one or more times. |
References
- 1. benchchem.com [benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 1,4-Dibenzyl L-Aspartate p-Toluenesulfonate | 2886-33-1 | TCI AMERICA [tcichemicals.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Application Notes & Protocols: Dibenzyl Aspartate 4-Methylbenzenesulfonate in Active Pharmaceutical Ingredient (API) Synthesis
Abstract
Dibenzyl aspartate 4-methylbenzenesulfonate is a pivotal raw material in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the field of peptide chemistry. As a dually protected amino acid derivative, it offers significant advantages in controlling reaction selectivity and improving handling characteristics. This guide provides an in-depth exploration of its properties, the strategic role of its protecting groups, and detailed protocols for its application. We will delve into its use in peptide synthesis, focusing on the preparation of key intermediates, and provide methodologies for its synthesis, purification, and analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.
Introduction: A Strategically Protected Building Block
This compound is a derivative of the amino acid L-aspartic acid where both carboxylic acid groups are protected as benzyl esters, and the α-amino group is protonated to form a salt with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, TsOH).[1][2] This specific combination of protecting groups makes it an exceptionally stable, crystalline solid that is easy to handle and store, overcoming the challenges associated with the free amino acid or its unprotected ester forms.
Its primary application lies in the synthesis of peptides and peptidomimetics, where the controlled, stepwise addition of amino acid residues is paramount.[1][3] The benzyl esters protect the acidic side chain and C-terminus from participating in unwanted side reactions during peptide bond formation, while the tosylate salt effectively shields the nucleophilic amino group until it is intentionally liberated for coupling.[4][5][6] This raw material is a key intermediate in the production of various APIs, including the well-known sweetener Aspartame and more complex peptide therapeutics.[1][7][8]
Physicochemical Properties and Handling
Proper handling and storage are critical to maintaining the integrity of this high-purity raw material.
| Property | Description | Source(s) |
| Chemical Name | 1,4-Dibenzyl L-aspartate p-toluenesulfonate | [2][9] |
| Synonyms | L-Aspartic acid dibenzyl ester tosylate, H-Asp(OBzl)-OBzl·TosOH | [2] |
| CAS Number | 2886-33-1 | [2] |
| Molecular Formula | C₂₅H₂₇NO₇S (C₁₈H₁₉NO₄ · C₇H₈O₃S) | [10] |
| Molecular Weight | 485.55 g/mol | [2] |
| Appearance | White to off-white crystalline solid or powder | [1][2] |
| Melting Point | Approximately 157-161 °C | [1][2] |
| Solubility | Soluble in chloroform, dichloromethane, DMSO. Insoluble in water. | [11] |
| Storage Conditions | Store at room temperature, preferably in a cool (<15°C), dark, and dry place in a well-sealed container. | [2] |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
The Scientific Rationale: Dual Protection Strategy
The utility of this compound stems from its dual-protection scheme, which is fundamental to modern peptide synthesis.[12]
-
Carboxyl Protection (Benzyl Esters): The two carboxylic acid groups of aspartic acid are potent nucleophiles when deprotonated and can interfere with the desired peptide bond formation at the α-amino group. Esterification with benzyl alcohol converts them into non-reactive benzyl esters (OBzl). This protection is robust under the basic conditions often used for N-α-Fmoc deprotection but can be cleanly removed under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a Palladium catalyst), which cleaves the ester to regenerate the carboxylic acid and yields toluene as a benign byproduct.[7][13]
-
Amino Protection (Tosylate Salt): The α-amino group is the intended site for peptide bond formation. Without protection, it can react with other activated amino acids, leading to uncontrolled polymerization.[5][14] In this compound, the amino group is not covalently bonded to a protecting group but is protonated by the strong acid p-toluenesulfonic acid (TsOH).[15] This ionic interaction effectively deactivates the nucleophilicity of the amine. The tosylate salt form also imparts high crystallinity, which simplifies purification by recrystallization and makes the compound a free-flowing, easy-to-weigh solid.[16] The active, nucleophilic free amine can be readily regenerated in situ just before the coupling step by treatment with a non-nucleophilic base, such as diisopropylethylamine (DIEA).[17]
Application Protocol I: Efficient One-Pot Synthesis of (S)-Dibenzyl Aspartate p-Toluenesulfonate
This protocol describes an efficient, multigram-scale synthesis directly from L-aspartic acid, avoiding the use of hazardous solvents like benzene or carbon tetrachloride.[1]
Principle: This is an acid-catalyzed double Fischer esterification. p-Toluenesulfonic acid (TsOH) acts as both the catalyst and the counter-ion for the final salt product. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus. Cyclohexane serves as an effective and safer azeotroping solvent.[1]
Materials:
-
L-Aspartic acid (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.2 eq)
-
Benzyl alcohol (5.0 eq)
-
Cyclohexane
-
Isopropyl alcohol (for workup)
-
Reaction flask equipped with a magnetic stirrer, heating mantle, and Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add L-aspartic acid (e.g., 20 g, 0.150 mol), p-toluenesulfonic acid monohydrate (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mol), and cyclohexane (160 mL).[1]
-
Azeotropic Distillation: Heat the mixture to reflux under vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. The reaction temperature should be maintained around 80 °C.[1]
-
Reaction Monitoring: Continue refluxing for approximately 6 hours, or until no more water is collected in the Dean-Stark trap. During this time, the product, (S)-1·TsOH, will precipitate as a white solid.[1]
-
Workup and Isolation: Cool the reaction mixture to 40 °C.
-
Add isopropyl alcohol (200 mL) to the suspension. This helps to dissolve any remaining benzyl alcohol and other impurities while keeping the desired product precipitated.[1]
-
Stir the suspension for 1 hour at room temperature to ensure complete precipitation and washing of the solid.[1]
-
Filtration: Filter the white solid using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with fresh isopropyl alcohol to remove any residual impurities.
-
Drying: Dry the purified solid in a vacuum oven to yield (S)-Dibenzyl aspartate p-toluenesulfonate as a white crystalline solid. Typical yields are high, often around 94%.[1]
Application Protocol II: Selective Debenzylation for Aspartame Precursor Synthesis
A critical application of this raw material is in the synthesis of 4-benzyl L-aspartate, a direct precursor for the sweetener Aspartame.[7][8] This protocol details the selective hydrogenolysis of one benzyl group.
Principle: Catalytic hydrogenation can be controlled to selectively cleave the more accessible α-benzyl ester over the β-benzyl ester. By carefully managing reaction conditions (temperature, solvent, catalyst loading), one can achieve high selectivity for the desired mono-ester product.[7]
Materials:
-
Tosylate of dibenzyl L-aspartate (1.0 eq)
-
Methanol
-
Water
-
Palladium on charcoal (5% Pd/C)
-
33% Sodium hydroxide solution
-
Laboratory hydrogenation apparatus
Procedure:
-
Reaction Setup: In a hydrogenation vessel, combine the tosylate of dibenzyl L-aspartate (e.g., 97.1 g, 0.2 mol), methanol (200 g), and water (100 g). Add the 5% Pd/C catalyst (0.8 g).[7]
-
Inerting: Seal the apparatus and flush with nitrogen gas while heating the mixture to 45 °C to dissolve the salt.[7]
-
Hydrogenation: Evacuate the vessel and introduce hydrogen gas. Repeat this evacuation-refill cycle. Maintain the reaction at 40 °C and stir vigorously. Monitor the uptake of hydrogen gas (theoretical uptake: ~4,600 ml for 0.2 mol). The reaction is typically complete within a few hours.[7]
-
Catalyst Removal: Once hydrogen uptake ceases, flush the vessel with nitrogen. Filter the warm reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Product Precipitation: Transfer the filtrate to a beaker and adjust the pH to 5.6 using a 33% aqueous sodium hydroxide solution. The desired product, 4-benzyl L-aspartate, will precipitate as a colorless solid.[7]
-
Isolation and Drying: Stir the suspension, then collect the precipitate by suction filtration. Wash the solid with water and dry in a vacuum oven at 70 °C to yield pure 4-benzyl L-aspartate.[7]
Analytical Characterization and Quality Control
Ensuring the purity and identity of the raw material and its synthetic products is crucial for successful API manufacturing.
| Analytical Method | Purpose | Expected Outcome / Key Parameters | Source(s) |
| HPLC (Reverse Phase) | To determine chemical purity and monitor reaction progress. | Purity >97%. A typical mobile phase is a methanol/water mixture (e.g., 1:1 v/v) at an acidic pH (e.g., 2.8). | [7] |
| Chiral HPLC | To confirm the enantiomeric purity (enantiomeric excess, e.e.) of the L-aspartate derivative, ensuring no racemization has occurred during synthesis. | e.e. >99% for the (S)-enantiomer. | [1] |
| ¹H NMR Spectroscopy | To confirm the chemical structure by analyzing the proton signals of the aromatic rings (benzyl, tosyl), the aspartate backbone, and the tosyl methyl group. | Signals corresponding to all expected protons with correct integration and chemical shifts. | [7] |
| Melting Point | To verify identity and provide a qualitative measure of purity. | A sharp melting point within the specified range (e.g., 157-161 °C) indicates high purity. | [1] |
| DSC Analysis | To provide a precise thermal profile and confirm the melting point. | A single, sharp endothermic peak corresponding to the melting transition. | [1] |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Synthesis | Incomplete water removal during azeotropic distillation. Insufficient catalyst or reaction time. | Ensure the Dean-Stark trap is functioning correctly and reflux is maintained until water collection ceases. For hydrogenation, ensure the catalyst is active and allow sufficient reaction time. |
| Incomplete Peptide Coupling | Insufficient base used to liberate the free amine from the tosylate salt. Steric hindrance. | Use a slight excess of a non-nucleophilic base like DIEA. Ensure adequate mixing and reaction time. Consider using a more potent coupling agent. |
| Aspartimide Formation during SPPS | The benzyl ester (OBzl) protecting group on the side chain can be susceptible to cyclization, especially with prolonged exposure to base (e.g., piperidine for Fmoc removal). This is a known issue in peptide synthesis.[18] | Minimize exposure time to basic conditions. Use a less hindered protecting group if the sequence is particularly prone to this side reaction. The use of additives like DBU should be avoided when aspartic acid residues are present.[17] |
| Presence of Impurities after Workup | Inefficient washing or precipitation. Co-precipitation of starting materials or byproducts. | For the synthesis protocol, ensure the filter cake is washed thoroughly with the specified solvent (e.g., isopropanol) to remove unreacted benzyl alcohol and TsOH.[1] For the debenzylation, precise pH control during precipitation is critical to avoid precipitating impurities. Recrystallization may be necessary if purity is insufficient.[7] |
Conclusion
This compound is a highly valuable and versatile raw material for API synthesis. Its well-defined structure, featuring orthogonal protecting groups for its three functional centers, provides chemists with precise control over complex synthetic pathways. The tosylate salt form enhances its physical properties, simplifying handling and purification, while the benzyl esters offer robust protection that can be removed under mild, specific conditions. By understanding the principles behind its design and adhering to validated protocols for its synthesis and application, researchers can effectively incorporate this building block into the manufacturing of advanced peptide-based pharmaceuticals, ensuring high purity and yield in the final API.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4-Dibenzyl L-Aspartate p-Toluenesulfonate | 2886-33-1 | TCI AMERICA [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]
- 8. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]
- 9. 1,4-Dibenzyl L-Aspartate p-Toluenesulfonate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. This compound | 4079-62-3 [sigmaaldrich.com]
- 11. N-Cbz-L-Aspartic acid 4-benzyl ester | 3479-47-8 [chemicalbook.com]
- 12. biosynth.com [biosynth.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 16. US20020082277A1 - Tosylate salts of 4-(p-fluorophenyl)-piperidine -3-carbinols - Google Patents [patents.google.com]
- 17. peptide.com [peptide.com]
- 18. peptid.chem.elte.hu [peptid.chem.elte.hu]
Application Note & Protocol: Amide Bond Formation with Dibenzyl Aspartate 4-Methylbenzenesulfonate
Introduction
Dibenzyl aspartate 4-methylbenzenesulfonate, also known as H-Asp(OBzl)-OBzl·Tos-OH, is a pivotal building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of complex molecular architectures.[1][2] As a derivative of aspartic acid, its utility is underscored by the strategic protection of both the α- and β-carboxyl groups as benzyl esters. This dual protection prevents unwanted side reactions and allows for regioselective transformations. The primary amino group is conveniently masked as a p-toluenesulfonate (tosylate) salt, which enhances the compound's stability and crystallinity, facilitating its handling and purification.
This application note provides a comprehensive, step-by-step protocol for the coupling of a generic N-protected amino acid to this compound. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Core Principles and Mechanistic Overview
The fundamental challenge in utilizing this compound for a coupling reaction lies in the liberation of the free amine from its tosylate salt form. This is a prerequisite for the nucleophilic attack of the amine on an activated carboxylic acid. The overall process can be dissected into two key stages: in situ neutralization of the amine salt and the subsequent amide bond formation.
-
Neutralization: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), is introduced to abstract the proton from the ammonium salt, yielding the free amine of dibenzyl aspartate. The tosylate anion forms a salt with the protonated DIPEA.
-
Amide Coupling: The coupling reaction itself is a condensation reaction between the now-free amine of dibenzyl aspartate and a carboxylic acid. To facilitate this, the carboxylic acid is activated in situ using a coupling agent, such as a carbodiimide (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[3][4]
The following diagram illustrates the overall workflow of the coupling process.
Caption: Experimental workflow for the coupling reaction.
Detailed Step-by-Step Protocol
This protocol outlines the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) with this compound.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Stoichiometry (Equivalents) |
| N-Boc-Alanine (Boc-Ala-OH) | 189.21 | 1.0 |
| This compound | 485.57 | 1.1 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.2 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | - |
| Ethyl acetate (EtOAc) | - | - |
| 1 M Hydrochloric acid (HCl) | - | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - |
| Brine | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - |
Experimental Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-Alanine (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM). The volume should be sufficient to fully dissolve the reagents, typically resulting in a 0.1-0.2 M solution with respect to the limiting reagent (Boc-Ala-OH).
-
Cool the reaction mixture to 0°C using an ice bath.
-
-
Neutralization and Activation:
-
While stirring at 0°C, add DIPEA (1.2 eq) dropwise to the reaction mixture. The DIPEA neutralizes the tosylate salt, liberating the free amine of the dibenzyl aspartate.[5]
-
After stirring for 10-15 minutes, add EDC (1.2 eq) portion-wise to the cooled solution. The addition of EDC will activate the carboxylic acid of Boc-Ala-OH, making it susceptible to nucleophilic attack.[3]
-
-
Reaction Progression:
-
Allow the reaction mixture to stir at 0°C for an additional 2 hours.
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring overnight (approximately 16-18 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (Boc-Ala-OH) is consumed.
-
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2x) to remove excess DIPEA and any remaining EDC.
-
Saturated NaHCO₃ solution (2x) to remove HOBt and any unreacted carboxylic acid.
-
Brine (1x) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure dipeptide product.
-
The following diagram illustrates the key chemical transformations during the coupling process.
Caption: Chemical transformations in the coupling reaction.
Trustworthiness and Self-Validation
-
Reaction Monitoring: The progress of the reaction should be diligently monitored by TLC. The disappearance of the limiting reagent (the N-protected amino acid) and the appearance of a new, less polar spot corresponding to the product are key indicators of a successful reaction.
-
Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected proton and carbon signals in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis of the desired dipeptide.
-
Yield Calculation: An accurate calculation of the percentage yield provides a quantitative measure of the reaction's efficiency. Typical yields for this type of coupling reaction, after purification, range from 70% to 90%.
Expert Insights and Troubleshooting
-
Solvent Choice: While DCM is a common choice, for less soluble reagents, Dimethylformamide (DMF) can be used as a solvent or co-solvent. However, be aware that workup procedures with DMF are more complex due to its high boiling point and miscibility with water.
-
Coupling Reagents: Other coupling reagents like HATU or HBTU can be employed, especially for sterically hindered amino acids, as they often lead to faster reaction times and higher yields.[6][7]
-
Epimerization: The use of HOBt is crucial to minimize the risk of epimerization at the chiral center of the activated amino acid, particularly for sensitive residues.
-
Urea Byproduct: If DCC is used as the coupling agent, a dicyclohexylurea (DCU) byproduct will precipitate out of the reaction mixture. This can be removed by filtration before the aqueous workup. EDC is often preferred as its urea byproduct is water-soluble and easily removed during the workup.[3]
Subsequent Deprotection
Once the desired peptide has been synthesized, the benzyl ester protecting groups can be removed. A common and effective method for this is catalytic hydrogenolysis.[8][9]
-
Procedure: Dissolve the protected peptide in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C). The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) until the deprotection is complete, as monitored by TLC or LC-MS. This process cleaves the benzyl esters, yielding the free carboxylic acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-产品信息-Felix [felixbio.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orthogonal Protecting Group Strategies Involving Dibenzyl Aspartate Tosylate
Introduction: The Imperative of Orthogonality in Peptide Synthesis
In the precise world of peptide and drug development, the synthesis of complex molecules is not merely a matter of assembling building blocks; it is an exercise in strategic control. The core of this control lies in the use of protecting groups, temporary modifications to reactive functional groups that prevent unwanted side reactions.[1] The pinnacle of this strategy is the principle of orthogonal protection , which employs a set of protecting groups that can be removed under distinct, non-interfering chemical conditions.[2][3][4] This allows for the selective demasking of specific sites on a complex molecule, enabling stepwise chain elongation, side-chain modification, or cyclization with high fidelity.
Two dominant strategies in solid-phase peptide synthesis (SPPS) are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) approaches.[3][5] The Boc/Bzl strategy, while older, remains highly relevant for specific applications. It is considered "quasi-orthogonal" because both protecting group classes are removed by acid, but at vastly different concentrations.[5][6] The temporary Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the "permanent" benzyl-based side-chain protecting groups require strong acids like hydrogen fluoride (HF) for cleavage.[6]
This guide focuses on a crucial reagent within this framework: L-Aspartic acid dibenzyl ester p-toluenesulfonate (H-Asp(OBzl)-OBzl·TsOH) . This compound provides the aspartic acid backbone with its α-amino group protected as a tosylate salt and, critically, both its α- and β-carboxyl groups masked as benzyl esters. We will explore its synthesis, its application in an orthogonal strategy, and the protocols for its selective deprotection, providing researchers with the technical foundation to leverage this versatile building block.
Section 1: Synthesis of L-Aspartic Acid Dibenzyl Ester p-Toluenesulfonate
The preparation of H-Asp(OBzl)-OBzl·TsOH is a classic example of Fischer esterification, where p-toluenesulfonic acid (p-TsOH) serves a dual role. It acts as the acid catalyst for the esterification of both carboxylic acids with benzyl alcohol and simultaneously protects the α-amino group by forming a stable ammonium salt.[7][8] The removal of water via azeotropic distillation drives the reaction to completion.[9][10][11]
Protocol 1: Multigram Synthesis of H-Asp(OBzl)-OBzl·TsOH
This protocol is adapted from established literature procedures.[10][11]
Materials:
-
L-Aspartic Acid (1.0 eq)
-
Benzyl Alcohol (5.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.2 eq)
-
Cyclohexane or Toluene (as azeotroping solvent)
-
Isopropyl Alcohol (for washing)
-
Round-bottom flask
-
Dean-Stark trap and condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add L-aspartic acid (e.g., 20 g, 0.150 mol), p-toluenesulfonic acid monohydrate (34.2 g, 0.180 mol), benzyl alcohol (77.6 mL, 0.750 mol), and cyclohexane (160 mL).[10]
-
Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux under vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane, driving the esterification forward. Continue reflux for approximately 6-16 hours, or until no more water is collected.[10][11]
-
Crystallization and Isolation: Cool the reaction mixture to approximately 40°C. Add isopropyl alcohol (200 mL) to the mixture. A white precipitate of the product will form.[10]
-
Washing and Drying: Stir the resulting suspension for 1 hour at room temperature to ensure complete precipitation. Collect the solid product by filtration. Wash the filter cake thoroughly with isopropyl alcohol to remove excess benzyl alcohol and p-TsOH.
-
Final Product: Dry the white solid under vacuum to yield H-Asp(OBzl)-OBzl·TsOH. The product is typically obtained in high yield ( >90%) and purity.[10]
Section 2: The Orthogonal Protection Strategy
The utility of H-Asp(OBzl)-OBzl·TsOH is realized in its integration into a multi-dimensional protection scheme. The benzyl esters serve as robust, semi-permanent protecting groups for the carboxyl functions, orthogonal to the acid-labile Boc group and the base-labile Fmoc group.
-
Dimension 1: Nα-Amine Protection (Temporary): In a Boc/Bzl strategy, the N-terminus of the growing peptide is protected with a Boc group. This group is selectively removed at each coupling cycle using a moderate acid like TFA, conditions under which the benzyl esters are completely stable.[6]
-
Dimension 2: Carboxyl Protection (Semi-Permanent): The benzyl esters on the aspartate residue are stable to the repetitive mild acid treatments for Boc removal and are also stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[12] This makes them compatible with hybrid Boc/Fmoc strategies.
-
Dimension 3: Global Deprotection (Final Cleavage): The benzyl groups are cleaved under a distinct set of conditions, most commonly catalytic hydrogenation.[13] This orthogonality allows for the final, clean unmasking of the aspartic acid carboxyl groups without disturbing other parts of the peptide, or it can be performed concurrently with cleavage from the resin.
Visualization of the Orthogonal Strategy
The following diagram illustrates the selective deprotection pathways for a Boc-protected aspartate residue with benzyl ester side-chain protection.
Caption: Orthogonal deprotection of a protected aspartate residue.
Section 3: Experimental Protocols for Application
Protocol 2: Incorporation of H-Asp(OBzl)-OBzl·TsOH into a Peptide Chain (Boc-SPPS)
This protocol outlines the coupling of the aspartate building block onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (with free N-terminus)
-
H-Asp(OBzl)-OBzl·TsOH (1.5 - 2.0 eq)
-
Diisopropylethylamine (DIEA) (1.0 eq relative to the tosylate salt for neutralization, plus additional for coupling)
-
Coupling Reagent (e.g., HBTU/HOBt, 1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM, then wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve H-Asp(OBzl)-OBzl·TsOH in DMF. Add DIEA (1.0 eq) to neutralize the tosylate salt and form the free amine. Stir for 10 minutes.
-
Coupling: To the neutralized amino acid solution, add the coupling reagent (e.g., HBTU/HOBt) and an additional amount of DIEA as required by the coupling chemistry. Allow the mixture to pre-activate for 5-10 minutes.
-
Reaction: Add the activated amino acid solution to the peptide-resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test). Once complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove any unreacted reagents. The resin is now ready for the next cycle of Nα-Boc deprotection.
Protocol 3: Selective Deprotection of Benzyl Esters via Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a mild, efficient, and rapid method for cleaving benzyl protecting groups, avoiding the use of high-pressure hydrogen gas or strong acids.[14][15][16]
Materials:
-
Peptide containing benzyl-protected aspartate residue
-
Palladium on carbon (10% Pd/C) catalyst
-
Solvent: Methanol or a Methanol/DMF mixture
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
Dissolution: Dissolve the benzyl-protected peptide in a suitable solvent (e.g., methanol). If solubility is an issue, a co-solvent like DMF can be used.
-
Inert Atmosphere: Place the solution in a round-bottom flask and add the 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide). Purge the flask with an inert gas (N₂ or Ar).
-
Hydrogen Donor Addition: Carefully add the hydrogen donor. If using formic acid, add it slowly as some initial gas evolution may occur. A typical ratio is a 5-10 fold molar excess of the donor.[15]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The deprotection is often complete within minutes to a few hours.[15] Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC, or Mass Spectrometry).
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide. Further purification can be performed if necessary.
Section 4: Data Summary and Troubleshooting
Table 1: Comparison of Key Protecting Groups in Peptide Synthesis
| Protecting Group | Structure | Cleavage Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | -(C=O)O-C(CH₃)₃ | Mild Acid (e.g., 25-50% TFA in DCM)[5][6] | Stable to base and hydrogenolysis. |
| Bzl (Benzyl Ester) | -(C=O)O-CH₂-C₆H₅ | Catalytic Hydrogenolysis (H₂/Pd-C); Strong Acid (HF, TFMSA)[6][13] | Stable to mild acid (TFA) and base.[6] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | -(C=O)O-CH₂-Fluorenyl | Base (e.g., 20% Piperidine in DMF)[5] | Stable to mild acid and hydrogenolysis.[12] |
| Ts (p-Toluenesulfonyl Salt) | ⁺H₃N-R · ⁻OSO₂-C₆H₄-CH₃ | Neutralized with a non-nucleophilic base (e.g., DIEA) before coupling.[17] | The tosyl group itself is very stable. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Benzyl Deprotection | 1. Catalyst poisoning (e.g., by sulfur-containing residues).2. Insufficient catalyst loading or activity.3. Poor solubility of the peptide. | 1. Use a fresh batch of catalyst. If Cys or Met are present, specific scavengers or catalyst types may be needed.2. Increase catalyst loading (e.g., up to 50% w/w). A combination of Pd/C and Pd(OH)₂/C can be more effective.[18]3. Add a co-solvent like DMF or acetic acid to improve solubility. |
| Aspartimide Formation during HF Cleavage | The side-chain carboxyl group can attack the peptide backbone, especially with strong acid at elevated temperatures. | When using HF or TFMSA for final cleavage, perform the reaction at low temperatures (e.g., 0-5°C) to minimize this side reaction.[19] |
| Low Yield in Coupling Step | 1. Incomplete neutralization of the tosylate salt.2. Steric hindrance.3. Aggregation of the growing peptide chain. | 1. Ensure stoichiometric or slight excess of DIEA is used for neutralization prior to activation.2. Allow for longer coupling times or use a more potent coupling reagent.3. Consider using a resin like TentaGel that can improve solvation and reduce aggregation.[19] |
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. <i>p</i>-Toluenesulfonyl Chloride Catalysed Facile Synthesis of <b><i>O</i></b>-benzyl-l-amino Acids and Their In Vitro Evaluation - ProQuest [proquest.com]
- 9. US4709086A - Process for the preparation of 4-benzyl aspartate - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prepchem.com [prepchem.com]
- 12. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. peptide.com [peptide.com]
Troubleshooting & Optimization
How to prevent aspartimide formation with Dibenzyl aspartate 4-methylbenzenesulfonate
A Guide for Researchers on Prevention and Troubleshooting with Aspartyl Precursors
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, I've compiled this resource to address one of the most persistent challenges in the field: aspartimide formation. This side reaction can lead to low yields, complex purification challenges, and sometimes, the complete failure to synthesize the target peptide.[1]
This document provides in-depth, field-tested insights and protocols specifically tailored to prevent and troubleshoot aspartimide formation, with a focus on strategies involving protected aspartic acid derivatives like Dibenzyl aspartate 4-methylbenzenesulfonate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common proactive questions researchers have when planning syntheses involving aspartic acid.
Q1: What is aspartimide formation, and why is it such a critical problem?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during Fmoc-based SPPS.[2] The backbone amide nitrogen of the amino acid following the aspartic acid (Asp) residue attacks the Asp side-chain's β-carboxyl ester. This forms a five-membered succinimide ring, known as an aspartimide intermediate.[1][3]
This intermediate is highly problematic for three main reasons:
-
Chain Termination: The aspartimide can be unreactive to further coupling, leading to truncated peptide sequences.[4]
-
Byproduct Generation: The succinimide ring can be opened by the base used for Fmoc deprotection (e.g., piperidine) or water, leading to a mixture of products. These include the desired α-aspartyl peptide, the undesired β-aspartyl peptide (an iso-peptide), and piperidide adducts.[1][2]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, resulting in a mixture of D- and L-isomers for both the α- and β-peptides.[1]
These byproducts, particularly the iso-peptides and epimers, often have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult or impossible.[1][5]
Q2: I'm using this compound. Isn't the bulky benzyl protecting group supposed to prevent this?
A2: While bulky side-chain protecting groups are a primary strategy to mitigate aspartimide formation, their effectiveness varies. The benzyl group (Bzl) in H-Asp(OBzl)-OBzl · TsOH provides more steric hindrance than a standard methyl or ethyl ester, but significantly less than highly hindered groups like tert-butyl (tBu) or trialkylcarbinol esters.[6][7]
Studies have shown that benzyl esters are more susceptible to aspartimide formation compared to bulkier esters like cyclohexyl (OcHex) under both acidic and basic conditions.[6] Therefore, while using a dibenzyl aspartate derivative is a valid starting point, it does not guarantee complete suppression of the side reaction, especially in susceptible sequences.
Q3: Which peptide sequences are most at risk for aspartimide formation?
A3: Aspartimide formation is highly sequence-dependent. The risk is greatest when the residue immediately C-terminal to the Asp is small and unhindered, as this facilitates the required ring-closing geometry. The most problematic sequences are:
-
Asp-Gly: Glycine, lacking a side chain, is the most susceptible.[2]
-
Asp-Asn
-
Asp-Ser
-
Asp-His
The steric bulk of the residue following Asp plays a significant role. For instance, an Asp-Cys(Acm) motif showed significantly more aspartimide formation than an Asp-Cys(Trt) motif, highlighting the protective effect of a bulky neighboring side chain.[2]
Q4: How can I proactively modify my Fmoc-SPPS protocol to minimize risk?
A4: Several parameters in your synthesis protocol can be optimized:
-
Choice of Base for Fmoc Deprotection: The standard 20% piperidine in DMF is a strong base that promotes aspartimide formation.[2] Consider using a weaker base like piperazine or reducing the piperidine concentration.[7] Alternatively, adding an acidic modifier like 0.1M HOBt or formic acid to the piperidine solution can buffer the basicity and significantly reduce the side reaction.[7][8]
-
Coupling Reagents: Avoid prolonged activation times. For Asp coupling, using a carbodiimide like DIC in the presence of an additive such as Oxyma Pure is generally recommended over highly activating uronium/guanidinium salts (e.g., HBTU, HATU), which can accelerate side reactions.
-
Temperature Control: If using microwave-assisted SPPS, high temperatures can significantly increase the rate of aspartimide formation.[9] Lower the temperature during the deprotection and coupling steps for the Asp residue and the few subsequent residues.
-
Solvent Choice: The polarity of the solvent influences the reaction rate. Higher polarity can lead to more aspartimide formation.[2] While DMF is standard, exploring alternative solvents like NMP or greener options like anisole/EtOAc with DMSO may be beneficial in problematic cases.[10]
Part 2: Troubleshooting Guide
This section is for when you suspect aspartimide formation has already occurred in your synthesis.
| Symptom / Observation | Potential Cause | Recommended Action & Explanation |
| Mass Spectrometry (MS) shows a peak at [M-18] Da. | Aspartimide Formation. | The cyclic aspartimide has a mass corresponding to the loss of water (H₂O) from the peptide. This is a strong indicator. Action: Confirm with MS/MS fragmentation. If confirmed, proceed to the next steps for future prevention. For the current batch, be aware that purification will be challenging. |
| HPLC chromatogram shows multiple, poorly resolved peaks around the main product peak. | Formation of Isomers and Adducts. | The aspartimide intermediate hydrolyzes into α-Asp, β-Asp (iso-Asp), and their D-isomers. These often co-elute or have very similar retention times to the target peptide.[1][5] Action: Optimize HPLC gradient and conditions. Use high-resolution analytical columns. If byproducts are inseparable, the synthesis strategy must be revised. |
| Low yield of the final, purified peptide despite good coupling indicators (e.g., Kaiser test). | Chain Termination and Diversion to Byproducts. | Aspartimide formation effectively terminates the peptide chain or converts the growing chain into a complex mixture of hard-to-separate impurities, drastically reducing the yield of the desired full-length peptide.[1][4] Action: Re-evaluate the synthesis strategy. The current protocol is not viable. Implement the preventative measures outlined in the FAQs and Protocols sections. |
Visualizing the Problem: The Aspartimide Formation Pathway
The following diagram illustrates the chemical mechanism leading to the problematic byproducts.
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent byproduct generation.
Part 3: Recommended Experimental Protocols
To provide a practical solution, here is a detailed protocol designed to minimize aspartimide formation during a critical coupling step.
Protocol: Low-Risk Coupling of an Amino Acid Following an Aspartic Acid Residue
This protocol assumes the peptide is being synthesized on a solid support and the N-terminal Fmoc group of the Asp residue has just been removed.
1. Materials:
-
Resin-bound peptide with a free N-terminal Asp amine
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) (3 eq.)
-
Diisopropylcarbodiimide (DIC) (3 eq.)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) (3 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
2. Pre-Coupling Preparation (Resin Swelling and Washing):
-
Wash the resin thoroughly to remove all residual deprotection solution (e.g., piperidine).
-
Perform 3 x 1-minute washes with DMF.
-
Perform 3 x 1-minute washes with DCM.
-
Perform 3 x 1-minute washes with DMF. This ensures a clean, neutral environment.
3. Activation of the Incoming Amino Acid (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of DMF.
-
Add DIC (3 eq.) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. Do not let the activation run for an extended period.
4. Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Crucial: Avoid heating this specific coupling step unless absolutely necessary and validated on a small scale.
5. Monitoring and Washing:
-
After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
If the Kaiser test is negative (beads are colorless/yellow), the coupling is complete.
-
If the test is positive (beads are blue/purple), the coupling is incomplete. You may allow the reaction to proceed for another hour, but avoid a second, fresh coupling (double coupling) if possible, as this prolongs exposure to basic conditions generated by the reagents, which can still promote aspartimide formation.
-
Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 minute) to remove any excess reagents and byproducts.
6. Workflow Diagram:
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: A-Z Guide to Minimizing Aspartic Acid Racemization in Peptide Synthesis
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of aspartic acid (Asp) racemization during peptide synthesis. This guide provides in-depth, field-proven insights and actionable protocols to ensure the stereochemical integrity of your synthetic peptides.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Aspartic Acid Racemization
This section addresses the most common questions regarding aspartic acid racemization, providing a foundational understanding of the issue.
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for aspartic acid?
A1: Racemization is the conversion of a chiral molecule, like an L-amino acid, into an equal mixture of both its enantiomers (L and D forms).[1] During peptide synthesis, this results in the incorporation of D-aspartic acid residues into the peptide chain, creating diastereomeric impurities.[1] These impurities can be challenging to separate from the target peptide and may significantly alter its biological activity and therapeutic efficacy.[1][2]
Q2: What is the primary mechanism behind aspartic acid racemization during peptide synthesis?
A2: The primary driver of aspartic acid racemization is the formation of a five-membered ring structure known as a succinimide or aspartimide intermediate.[1][3] This intramolecular cyclization is particularly problematic under the basic conditions used for Fmoc-deprotection in Solid-Phase Peptide Synthesis (SPPS).[1][3] The alpha-carbon of the aspartimide ring is highly susceptible to deprotonation, leading to a loss of stereochemistry. Subsequent hydrolysis of the aspartimide ring can yield a mixture of L-Asp, D-Asp, L-isoaspartate (β-Asp), and D-isoaspartate.[3][4]
Q3: Which sequences are most susceptible to aspartic acid racemization?
A3: The propensity for aspartimide formation, and thus racemization, is highly dependent on the amino acid residue C-terminal to the aspartic acid.[3] Sequences with a small, sterically unhindered amino acid following Asp are the most problematic. The Asp-Gly motif is particularly notorious for high rates of aspartimide formation.[3][5] Other sequences of concern include Asp-Ser, Asp-Thr, and Asp-Cys.[6]
Q4: Does racemization occur during both the coupling and deprotection steps of SPPS?
A4: While some racemization can occur during the activation of the carboxylic acid for coupling, the more significant source of aspartic acid racemization is the repeated exposure to basic conditions during the Fmoc-deprotection steps.[7][8] The piperidine solution used to remove the Fmoc group can catalyze the formation of the aspartimide intermediate.[3]
Q5: Is aspartic acid racemization a problem in both Fmoc and Boc SPPS?
A5: Aspartic acid racemization is a more significant challenge in Fmoc-based SPPS due to the use of a base (typically piperidine) for Nα-deprotection.[3] In contrast, Boc-based SPPS, which utilizes acidic conditions (TFA) for deprotection, generally sees less aspartimide formation.[3] Using the β-cyclohexyl ester of aspartic acid in Boc synthesis can further reduce this side reaction.[7]
Section 2: Troubleshooting Guide - Diagnosing and Solving Racemization Issues
This section provides a structured approach to troubleshooting common issues related to aspartic acid racemization, complete with explanations of the underlying causes and recommended solutions.
Symptom: Your final peptide product shows a significant peak corresponding to a diastereomeric impurity during HPLC analysis.
Potential Cause 1: Aspartimide formation during Fmoc-deprotection.
The repeated exposure to piperidine during Fmoc deprotection is a primary cause of aspartimide formation, leading to racemization.[3]
-
Add an acidic additive to the deprotection solution: The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[7][8]
-
Use an alternative, less basic deprotection reagent: Consider using piperazine instead of piperidine for deprotection, as it has been shown to reduce aspartimide formation.[8][9] Dipropylamine (DPA) is another alternative that can reduce this side reaction, though it may result in lower yields for more challenging syntheses.[3]
-
Incorporate a backbone-protecting group: The use of a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid preceding the aspartic acid can completely prevent aspartimide formation.[7][10] These groups are introduced as dipeptide cassettes, for example, Fmoc-AA-(Dmb)Gly-OH.[7]
Potential Cause 2: Inappropriate choice of coupling reagents and conditions.
The selection of coupling reagents and the reaction conditions can influence the extent of racemization.[11]
-
Utilize racemization-suppressing additives: Always use additives like HOBt, 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) in conjunction with carbodiimide coupling reagents like DIC.[2][11][12] HOAt is known for its superior performance in reducing racemization, especially in difficult couplings.[11][13]
-
Choose appropriate coupling reagents: For sequences prone to racemization, avoid highly reactive phosphonium reagents like PyBrOP, which can lead to higher racemization due to oxazolone formation during prolonged couplings.[11] Uronium/aminium reagents like HBTU and TBTU, when used with HOBt, are very efficient with minimal racemization.[14]
-
Control the base used during coupling: In cases with a high risk of racemization, consider using a weaker base like sym-collidine instead of DIPEA or NMM.[8][11]
Potential Cause 3: Inadequate side-chain protection of aspartic acid.
The standard tert-butyl (OtBu) protecting group for the aspartic acid side chain may not provide sufficient steric hindrance to prevent aspartimide formation in susceptible sequences.[3]
-
Employ bulkier protecting groups: A range of bulkier ester-based protecting groups have been developed to mitigate aspartimide formation.[3][5] Examples include 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno) esters, which have shown a significant reduction in aspartimide formation.[3]
-
Consider novel, non-ester-based protecting groups: For complete elimination of aspartimide formation, non-ester-based masking groups for the aspartic acid side chain are an effective strategy.[3] An example is the use of cyanosulfurylides, which mask the carboxylic acid with a stable C-C bond.[15]
Symptom: Difficulty in synthesizing long peptides containing multiple aspartic acid residues due to accumulating side products.
Potential Cause: Aggregation and difficult couplings exacerbating racemization.
Peptide aggregation on the solid support can hinder reaction kinetics, leading to longer coupling and deprotection times, which in turn increases the risk of side reactions like aspartimide formation.
-
Incorporate pseudoprolines: In sequences containing Ser or Thr, the use of pseudoproline dipeptides can disrupt secondary structure formation and improve synthesis efficiency.[7]
-
Utilize backbone protection: As mentioned previously, Hmb or Dmb protecting groups on the backbone nitrogen not only prevent aspartimide formation but also effectively disrupt aggregation.[7]
-
Optimize synthesis conditions: Consider using microwave-assisted SPPS to accelerate coupling and deprotection reactions, which can reduce the overall time the peptide is exposed to conditions that promote side reactions.[8][16] However, it's crucial to optimize the temperature, as higher temperatures can increase racemization.[8][9]
Section 3: Experimental Protocols and Data
This section provides detailed protocols for key experimental workflows and presents comparative data to aid in the selection of appropriate strategies.
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) with Racemization Suppression
This protocol outlines a standard coupling cycle incorporating measures to minimize aspartic acid racemization.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Agitate for 5-10 minutes.
-
Drain and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., DIC, 1 equivalent) and an additive (e.g., OxymaPure®, 1 equivalent) in DMF for 5-10 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate for 1-2 hours or until a negative Kaiser test is obtained.
-
Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
Protocol 2: Chiral HPLC Analysis for Quantifying Aspartic Acid Racemization
This protocol provides a general method for analyzing the diastereomeric purity of a synthetic peptide.
-
Sample Preparation:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) for HPLC analysis.
-
-
HPLC Analysis:
-
Use a chiral stationary phase column suitable for peptide analysis.
-
Develop a gradient elution method using mobile phases such as water and acetonitrile with an additive like TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The L- and D-diastereomers of the peptide should resolve into two separate peaks.
-
-
Quantification:
-
Integrate the peak areas of the desired L-peptide and the D-diastereomeric impurity.
-
Calculate the percentage of racemization as: (Area of D-isomer / (Area of L-isomer + Area of D-isomer)) * 100.
-
Data Presentation: Comparative Analysis of Racemization Suppression Strategies
| Strategy | Reagents/Modifications | % Racemization (Model Peptide: VKDGYI) | Advantages | Disadvantages |
| Standard Deprotection | 20% Piperidine in DMF | High | Standard, cost-effective | Prone to high levels of racemization |
| Modified Deprotection | 20% Piperidine, 0.1 M HOBt in DMF | Moderate | Simple modification, reduces racemization | Does not completely eliminate racemization |
| Alternative Base | 20% Piperazine in DMF | Low | Significant reduction in racemization | May require longer deprotection times |
| Backbone Protection | Fmoc-D(OtBu)-Dmb-Gly-OH dipeptide | Very Low/Undetectable | Complete suppression of aspartimide formation | Higher cost of specialized building blocks, potentially slower coupling |
| Bulky Side-Chain PG | Fmoc-Asp(OBno)-OH | Low | Effective reduction in racemization | Higher cost and potential for steric hindrance in coupling |
Note: The percentage of racemization is illustrative and can vary depending on the specific sequence, synthesis conditions, and analytical method.
Section 4: Visualizing the Mechanism and Solutions
The following diagrams illustrate the key chemical pathways and strategic interventions discussed in this guide.
Caption: Mechanism of Asp racemization via an aspartimide intermediate.
Caption: Overview of strategies to mitigate Asp racemization.
Section 5: References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. --INVALID-LINK--
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. --INVALID-LINK--
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. --INVALID-LINK--
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. --INVALID-LINK--
-
Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism. Journal of the American Chemical Society. --INVALID-LINK--
-
Navigating the Landscape of Peptide Synthesis: A Guide to HOBt Alternatives for Racemization Suppression. Benchchem. --INVALID-LINK--
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Omizzur. --INVALID-LINK--
-
All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Omizzur. --INVALID-LINK--
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. --INVALID-LINK--
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. --INVALID-LINK--
-
Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. MDPI. --INVALID-LINK--
-
Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. --INVALID-LINK--
-
Technical Support Center: Minimizing Asparagine Racemization During Peptide Synthesis. Benchchem. --INVALID-LINK--
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. --INVALID-LINK--
-
FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. --INVALID-LINK--
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. --INVALID-LINK--
-
Coupling Reagents. AAPPTEC. --INVALID-LINK--
-
Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. PubMed. --INVALID-LINK--
-
Solid phase synthesis of ω-aspartic thioacid containing peptides. ResearchGate. --INVALID-LINK--
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. CEM Corporation. --INVALID-LINK--
-
Predicting protein decomposition: the case of aspartic-acid racemization kinetics. White Rose Research Online. --INVALID-LINK--
-
Peptide Diastereomers, Separation of. ResearchGate. --INVALID-LINK--
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. --INVALID-LINK--
-
ChemInform Abstract: Aspartimide Formation in Peptide Chemistry: Occurrence, Prevention Strategies and the Role of N-Hydroxylamines. ResearchGate. --INVALID-LINK--
-
Technical Support Center: Peptide Synthesis & Purification. Benchchem. --INVALID-LINK--
-
Identification of Aspartic and Isoaspartic Acid Residues in Amyloid β Peptides, Including Aβ1−42, Using Electron−Ion Reactions. Analytical Chemistry. --INVALID-LINK--
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. --INVALID-LINK--
-
Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. Taylor & Francis Online. --INVALID-LINK--
-
Spontaneous cross-linking of proteins at aspartate and asparagine residues is mediated via a succinimide intermediate. PMC. --INVALID-LINK--
-
Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. PubMed. --INVALID-LINK--
-
(PDF) Succinimide formation from aspartyl and Asn peptides as a model for the spontaneous degradation of proteins. ResearchGate. --INVALID-LINK--
-
US8901484B2 - Quantification of impurities for release testing of peptide products. Google Patents. --INVALID-LINK--
-
Peptide Characterisation Methods and Impurity Detection. Oxford Global. --INVALID-LINK--
-
Spontaneous cross-linking of proteins at aspartate and asparagine residues is mediated via a succinimide intermediate. PubMed. --INVALID-LINK--
-
Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. MDPI. --INVALID-LINK--
-
CA2869041A1 - Quantification of impurities for release testing of peptide products. Google Patents. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. bachem.com [bachem.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. omizzur.com [omizzur.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Side reactions of Dibenzyl aspartate 4-methylbenzenesulfonate in Fmoc chemistry
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions involving aspartic acid residues during Fmoc-based synthesis.
While the specific reagent "Dibenzyl aspartate 4-methylbenzenesulfonate" is not a standard building block for Fmoc SPPS, it contains the core components of an Asp(OBzl) residue. The primary challenge with using Asp(OBzl), and indeed most other β-ester protected aspartic acid derivatives in Fmoc chemistry, is the high propensity for base-catalyzed aspartimide formation. This guide is therefore structured to address this critical and pervasive side reaction.
Troubleshooting Guide: Aspartimide-Related Impurities
This section addresses specific issues you may observe during the analysis of your crude peptide, linking them back to the probable cause and providing actionable solutions.
Problem 1: My HPLC shows multiple peaks, but the major impurities have the same mass as my target peptide.
Plausible Cause: This is a classic signature of aspartimide formation. The five-membered succinimide ring (the aspartimide) is unstable and can re-open under basic or aqueous conditions.[1][2] This ring-opening is non-regiospecific and leads to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1] Furthermore, the chiral center at the α-carbon of the aspartimide is labile, leading to epimerization.[2][3] The resulting D-α-aspartyl and D/L-β-aspartyl peptides are often incredibly difficult, if not impossible, to separate from the desired L-α-aspartyl product by standard reversed-phase HPLC because they have identical masses and very similar physicochemical properties.[3]
Diagnostic Workflow:
Solution Protocol 1: Re-synthesis with Mitigation Strategies A definitive solution requires re-synthesis of the peptide using one or more of the strategies outlined in the FAQ section below, such as using a bulkier side-chain protecting group or modifying the Fmoc deprotection conditions.
Problem 2: My mass spectrum shows unexpected peaks at [Target Mass + 85 Da] or other adducts.
Plausible Cause: The aspartimide intermediate is an electrophilic species susceptible to nucleophilic attack.[1] During Fmoc deprotection, the piperidine base can attack the aspartimide ring.[1][4] This leads to the formation of α- and β-piperidide adducts, which correspond to a mass increase of +85 Da relative to the target peptide. These byproducts are typically easier to separate by HPLC than the isomeric peptides but their formation still reduces the overall yield of the desired product.
Solution Protocol 2: Modifying Deprotection Conditions
-
Reduce Piperidine Concentration/Time: Minimize the contact time of the peptide with the piperidine solution during each deprotection step.
-
Use a Non-Nucleophilic Base: Consider replacing piperidine with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][5] However, be aware that DBU is a stronger base and can sometimes exacerbate aspartimide formation if not used carefully.[6] A common cocktail is 2% DBU / 2% piperidine in DMF.
-
Add an Acidic Additive: The addition of a weak acid to the deprotection solution can significantly suppress aspartimide formation by protonating the backbone amide, reducing its nucleophilicity.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen C-terminal to an aspartic acid residue attacks the side-chain carbonyl of the Asp.[2][9] This forms a five-membered succinimide ring, known as an aspartimide.[1] This reaction is catalyzed by the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF).[1][10]
The benzyl ester (OBzl) protecting group is susceptible to this reaction. The resulting aspartimide is problematic for three main reasons:
-
Chain Termination: The aspartimide itself can be stable enough to halt further synthesis.
-
Isomerization: It can be hydrolyzed to form a mixture of α- and β-aspartyl peptides, the latter of which involves a rearrangement of the peptide backbone.[4]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to D-amino acid impurities.[2][3]
Q2: Which peptide sequences are most susceptible to this side reaction?
The rate of aspartimide formation is highly dependent on the amino acid residue immediately C-terminal to the aspartic acid (the Asp-Xaa motif).[2][9]
-
Most Prone: Asp-Gly is the most problematic sequence due to the lack of steric hindrance from the glycine residue.[1][9]
-
Also Problematic: Other sequences known to be susceptible include Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Ala.[4][11]
-
Less Prone: Bulky C-terminal residues generally reduce the rate of aspartimide formation.
Q3: What are the most effective strategies to prevent aspartimide formation?
Prevention is key, as remediation during purification is often futile. Several orthogonal strategies can be employed.
Strategy 1: Choice of Asp Side-Chain Protecting Group
Increasing the steric bulk of the ester protecting group can physically hinder the intramolecular cyclization.[6][7] While Asp(OBzl) is susceptible, other groups offer significantly more protection.
| Protecting Group | Relative Bulk | Efficacy in Preventing Aspartimide | Reference |
| OtBu (tert-Butyl) | Standard | Moderate | [1][5] |
| OMpe (3-methylpent-3-yl) | Bulky | Good | [6][7] |
| ODie (2,3,4-trimethylpent-3-yl) | Very Bulky | Excellent | [6] |
| OBno (5-n-butyl-5-nonyl) | Very Bulky | Excellent | [3][5] |
Recommendation: For sequences known to be prone to aspartimide formation, replacing Fmoc-Asp(OBzl)-OH or Fmoc-Asp(OtBu)-OH with a derivative like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is a highly effective solution.[3][7]
Strategy 2: Modification of Fmoc Deprotection Conditions
As this is a base-catalyzed reaction, altering the deprotection step is a direct approach.
-
Protocol: Deprotection with HOBt Additive
-
Prepare a fresh deprotection solution of 20% piperidine in DMF.
-
Add 1-hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M.[4][7]
-
Use this solution for all Fmoc deprotection steps following the incorporation of the Asp residue. Causality: HOBt is weakly acidic, reducing the overall basicity of the solution and protonating the backbone amide, which decreases its nucleophilicity and slows the rate of attack on the side-chain ester.[4][7]
-
Strategy 3: Backbone Protection
This is one of the most robust methods to completely eliminate the side reaction. It involves temporarily protecting the amide nitrogen that acts as the nucleophile.
-
Method: Instead of coupling Fmoc-Gly-OH after your Asp residue, use a pre-formed dipeptide where the Gly backbone nitrogen is protected, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH . The 2,4-dimethoxybenzyl (Dmb) group sterically blocks the nitrogen.[4][12]
-
Outcome: This protection physically prevents the intramolecular cyclization. The Dmb group is cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage.[4][12]
Q4: How should I adjust my final cleavage protocol for peptides containing Asp(OBzl)?
The benzyl ester (OBzl) is more acid-labile than the tert-butyl (OtBu) group commonly used for Asp side-chain protection in Fmoc chemistry. However, it still requires strong acid for complete removal. A standard high-TFA cleavage cocktail is generally effective.
-
Recommended Cleavage Cocktail (Reagent K-type):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure:
-
Treat the dried peptide-resin with the cleavage cocktail (approx. 10 mL per gram of resin) for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Rationale for Scavengers:
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Optimizing Coupling Reactions with Dibenzyl Aspartate 4-Methylbenzenesulfonate
Welcome to the technical support center for optimizing coupling reactions involving Dibenzyl Aspartate 4-Methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully utilizing this reagent in amide bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions with confidence.
Understanding the Reaction: Amide Bond Formation
This compound is the tosylate salt of L-aspartic acid dibenzyl ester. In a typical coupling reaction, the primary amine of the aspartate is the nucleophile that attacks an activated carboxylic acid to form a new amide (or peptide) bond. The tosylate salt must first be neutralized to liberate the free amine for the reaction to proceed.
The general scheme is as follows:
-
Neutralization: The tosylate salt is treated with a non-nucleophilic base to generate the free amine of dibenzyl aspartate.
-
Carboxylic Acid Activation: A separate carboxylic acid (your coupling partner) is activated using a coupling reagent.
-
Amide Bond Formation: The free amine of dibenzyl aspartate reacts with the activated carboxylic acid to form the desired product.
This guide will focus on troubleshooting and optimizing this critical transformation.
Getting Started: A Robust General Protocol
This protocol provides a solid starting point for the coupling of a generic carboxylic acid to this compound.
Materials:
-
This compound
-
Carboxylic acid coupling partner
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide - DMF)
Step-by-Step Protocol:
-
Dissolution of Amine: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Neutralization: Add DIPEA (2.2 eq) to the solution and stir for 10-15 minutes at room temperature. This will neutralize the tosylate salt and provide the necessary basic environment for the coupling reaction.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5-10 minutes to allow for pre-activation.
-
Coupling Reaction: Add the activated carboxylic acid solution to the solution of the free amine of dibenzyl aspartate.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification: Once the reaction is complete, proceed with an appropriate aqueous work-up to remove the DMF and excess reagents. The crude product can then be purified by column chromatography.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction shows very low conversion to the desired product, with a significant amount of unreacted starting material. What are the likely causes and how can I fix this?
Answer: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
-
Incomplete Neutralization: The primary amine of your starting material is blocked as a tosylate salt. If not fully neutralized, it cannot act as a nucleophile.
-
Solution: Ensure you are using at least 2.0 equivalents of a non-nucleophilic base like DIPEA. One equivalent is consumed by the tosylate counterion, and another is needed to neutralize the protonated amine of the activated carboxylic acid during the reaction.
-
-
Inefficient Carboxylic Acid Activation: The coupling reagent may be degraded or the activation time may be insufficient.
-
Solution: Use fresh, high-quality coupling reagents. It is advisable to prepare solutions of activating agents immediately before use.[1] Consider extending the pre-activation time of the carboxylic acid with the coupling reagent to 15-20 minutes before adding it to the amine solution.
-
-
Suboptimal Solvent: The choice of solvent can significantly impact reaction kinetics.[1]
-
Solution: Ensure you are using a high-purity, anhydrous polar aprotic solvent such as DMF or Dichloromethane (DCM).[1] If solubility is an issue, consider a solvent mixture.
-
-
Steric Hindrance: If either your carboxylic acid or the amine is sterically hindered, the reaction rate will be slower.
-
Solution: Increase the reaction time and/or temperature. A slight increase in temperature (e.g., to 40-50°C) can help overcome steric barriers, but should be monitored closely to avoid side reactions.[1] Alternatively, consider a more powerful coupling reagent.
-
Issue 2: Formation of an N-Acylurea Byproduct
Question: I am using a carbodiimide coupling reagent like DCC or EDC and I observe a significant amount of an insoluble byproduct, which I suspect is N-acylurea. How can I prevent this?
Answer: The formation of N-acylurea is a known side reaction when using carbodiimides.[2] It occurs when the reactive O-acylisourea intermediate rearranges to the unreactive N-acylurea before it can be intercepted by the amine.[2][3]
-
Mechanism of N-Acylurea Formation:
-
The carboxylic acid reacts with the carbodiimide to form the highly reactive O-acylisourea intermediate.[2][4]
-
If the nucleophilic attack by the amine is slow (e.g., due to steric hindrance or low concentration), the O-acylisourea can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[2][3]
-
-
Solutions:
-
Use of Additives: The most effective way to prevent N-acylurea formation is to use an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][5] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester.[2] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, thus minimizing the side reaction.[6]
-
Reagent Addition Order: Add the carbodiimide to a solution of the carboxylic acid and the additive (HOBt or HOAt) first. Allow this to pre-activate for a few minutes before adding it to the amine solution.
-
Issue 3: Racemization of the Aspartic Acid Stereocenter
Question: My product is a mixture of diastereomers, indicating that racemization has occurred at the alpha-carbon of the aspartic acid. What causes this and how can it be minimized?
Answer: Racemization is a critical issue in peptide synthesis, especially with activated amino acid derivatives.[7][8] The increased acidity of the α-proton upon activation of the carboxyl group can lead to its abstraction by a base, forming an achiral enolate intermediate which can be protonated from either face.
-
Factors Influencing Racemization:
-
Base Strength and Concentration: Stronger bases and higher concentrations increase the rate of α-proton abstraction.[9]
-
Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[9]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of racemization.[9]
-
-
Strategies to Suppress Racemization:
-
Choice of Base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA or triethylamine.[9] Use the minimum amount of base necessary.
-
Effective Additives: Additives are crucial for suppressing racemization. HOAt and Oxyma Pure are generally more effective than HOBt.[6][8][9] They form active esters that are less prone to racemization.[6]
-
Coupling Reagent Selection: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[9]
-
Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of racemization.[9] Running the reaction at 0°C is a common practice.
-
Simultaneous Use of Additives: In some cases, the simultaneous use of HOBt and copper(II) chloride has been shown to be highly effective in eliminating racemization.[10]
-
Issue 4: Aspartimide Formation
Question: I am observing a side product with a mass corresponding to the loss of benzyl alcohol, which I believe is an aspartimide derivative. How is this formed and how can I prevent it?
Answer: Aspartimide formation is a well-known side reaction involving aspartic acid residues, particularly when the β-carboxyl group is protected as an ester.[7][11] The reaction is base-catalyzed and involves the cyclization of the peptide backbone nitrogen onto the carbonyl of the side-chain benzyl ester.
-
Mechanism of Aspartimide Formation: The peptide backbone nitrogen, once deprotonated by a base, can act as a nucleophile and attack the side-chain ester carbonyl, forming a five-membered succinimide ring (aspartimide) and releasing benzyl alcohol.[11] This aspartimide can then be opened by nucleophiles to give a mixture of α- and β-linked peptides.
-
Preventative Measures:
-
Choice of Base: The use of strong bases like DBU should be avoided when aspartic acid residues are present.[12] Weaker bases like NMM or collidine are preferred.
-
Protecting Group Strategy: While you are starting with a dibenzyl ester, for future reference in multi-step syntheses, using more sterically hindered protecting groups on the β-carboxyl group, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can block aspartimide formation.[7]
-
Optimized Coupling Conditions: Use coupling conditions that are as mild and rapid as possible to minimize the exposure of the substrate to basic conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent should I choose?
A1: The choice depends on the complexity and scale of your reaction.
-
Carbodiimides (EDC, DCC): Cost-effective and widely used, but often require an additive (like HOBt or HOAt) to suppress side reactions and racemization.[5][13] EDC is water-soluble, which can simplify work-up.[2]
-
Uronium/Aminium Salts (HATU, HBTU): Highly efficient with fast reaction times and are generally better at suppressing racemization, especially HATU which contains the HOAt moiety.[5][13][14]
-
Phosphonium Salts (PyBOP, PyAOP): Also very efficient and known for low levels of racemization. A key advantage is that they do not react with the free amino group of the amine component.[13]
Q2: Do I need to run the reaction under an inert atmosphere?
A2: While many amide couplings are robust enough to be performed under normal atmospheric conditions, using an inert atmosphere (nitrogen or argon) is good practice. It prevents potential side reactions from moisture and oxygen, especially when using sensitive reagents.[15]
Q3: My starting carboxylic acid is poorly soluble. What can I do?
A3: Solubility can be a challenge. Try co-solvents like a mixture of DMF and DCM. In some cases, gentle warming can help dissolve the starting materials, but be mindful that higher temperatures can increase side reactions. If solubility remains an issue, you may need to explore alternative coupling reagents that are effective in different solvent systems.
Summary Tables and Diagrams
Table 1: Comparison of Common Coupling Reagents and Additives
| Reagent/Additive | Class | Key Advantages | Potential Issues |
| EDC / DCC | Carbodiimide | Cost-effective, readily available. | Racemization, N-acylurea formation.[13][16] |
| HBTU | Uronium/Aminium | High efficiency, fast reactions. | Can cause racemization in sensitive cases. |
| HATU | Uronium/Aminium | Excellent for difficult couplings, low racemization.[14] | Higher cost. |
| PyBOP | Phosphonium | Low racemization, does not react with free amine.[9] | Byproducts can be challenging to remove. |
| HOBt | Additive | Suppresses racemization, prevents N-acylurea.[5][10] | Potentially explosive nature highlighted post-9/11.[17] |
| HOAt | Additive | More effective than HOBt at suppressing racemization.[6][8] | Higher cost than HOBt. |
| Oxyma Pure | Additive | Highly effective and non-explosive alternative to HOBt/HOAt.[8] | Can react with some carbodiimides to form HCN.[17] |
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Diagram 2: Role of Additives in Preventing Side Reactions
Caption: Mechanism showing how additives like HOBt/HOAt prevent N-acylurea formation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 12. peptide.com [peptide.com]
- 13. hepatochem.com [hepatochem.com]
- 14. growingscience.com [growingscience.com]
- 15. jpt.com [jpt.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for the Removal of 4-methylbenzenesulfonate (Tosylate) Counterion
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of the 4-methylbenzenesulfonate (tosylate) counterion following chemical synthesis. The presence of a tosylate counterion can impact the solubility, crystallinity, and biological activity of an active pharmaceutical ingredient (API), making its removal a critical step in drug development.[1][2] This document offers a range of methodologies, from classical chemical manipulations to modern chromatographic techniques, to ensure the purity and desired final form of your compound.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the tosylate counterion from my synthesized compound?
A1: The tosylate counterion, while often used to crystallize and purify cationic compounds, may be undesirable in the final API for several reasons.[3][4] These include:
-
Pharmacological Activity: The counterion itself could exhibit unintended biological effects.
-
Physicochemical Properties: The tosylate salt form will have different solubility, dissolution rate, hygroscopicity, and stability profiles compared to the free base or other salt forms.[3][4] For instance, while some tosylate salts exhibit high aqueous solubility, this is not always the case and may not be optimal for the desired drug delivery route.[3]
-
Regulatory Requirements: Regulatory agencies require a well-defined and consistent final drug substance. The presence of a non-essential counterion may lead to scrutiny and requests for additional safety data.
-
Downstream Chemistry: The tosylate ion can interfere with subsequent synthetic steps.
Q2: What are the main chemical principles governing the removal of the tosylate counterion?
A2: The removal of the tosylate counterion fundamentally relies on disrupting the ionic bond between your cationic compound of interest and the anionic tosylate. This is typically achieved by:
-
Protonation/Deprotonation: Converting your cationic compound to its neutral (free base) form.
-
Ion Exchange: Replacing the tosylate anion with a different, more desirable or easily removed anion.
-
Differential Solubility: Exploiting differences in solubility between the tosylate salt of your compound and its free base or another salt form in various solvent systems.[5]
Q3: At what stage of my synthesis should I consider removing the tosylate counterion?
A3: The optimal stage for tosylate removal depends on the overall synthetic route and the stability of your compound. Generally, it is performed as one of the final steps before purification of the API. Performing it earlier might complicate subsequent reactions or purifications. However, if the tosylate interferes with a downstream reaction, its removal will be necessary at an intermediate stage.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the removal of the tosylate counterion.
Issue 1: Incomplete removal of the tosylate counterion after a basic wash/liquid-liquid extraction.
-
Possible Cause 1: Insufficiently basic conditions. The pKa of p-toluenesulfonic acid is approximately -2.8, making it a strong acid. To effectively neutralize it and facilitate its removal into the aqueous phase, a sufficiently strong base is required.
-
Solution 1:
-
Ensure the pH of the aqueous layer is significantly basic (e.g., pH 9-11) after the wash. Use a stronger base if necessary, such as dilute sodium hydroxide instead of sodium bicarbonate, provided your compound is stable under these conditions.[6]
-
Perform multiple extractions with the basic solution to ensure complete removal.[6]
-
-
Possible Cause 2: Emulsion formation. Emulsions can trap your compound and the tosylate salt, preventing clean separation of the organic and aqueous layers.
-
Solution 2:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
-
If the emulsion persists, filter the mixture through a pad of Celite.
-
Consider using a "salting-out" liquid-liquid extraction (SALLE) approach by adding a salt like sodium chloride to the aqueous phase to decrease the solubility of the organic components and promote phase separation.[7]
-
-
Possible Cause 3: High solubility of the free base in the aqueous layer. If your deprotonated compound (free base) has significant water solubility, you may lose product into the aqueous phase during extraction.
-
Solution 3:
-
Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
If aqueous solubility remains a problem, consider alternative methods like ion-exchange chromatography or precipitation.
-
Issue 2: My compound degrades under the basic conditions required for tosylate removal.
-
Possible Cause: Base-labile functional groups. Your compound of interest may contain functional groups (e.g., esters, beta-lactams) that are susceptible to hydrolysis or other reactions under basic conditions.
-
Solution:
-
Ion-Exchange Chromatography: This is the method of choice for base-sensitive compounds. It allows for the removal of the tosylate anion under neutral or mildly acidic/basic conditions.[8][9]
-
Precipitation/Recrystallization: If there is a significant solubility difference between the tosylate salt and another salt form (e.g., hydrochloride, sulfate) that can be formed under non-degrading conditions, this can be an effective strategy.
-
Issue 3: I am unable to successfully precipitate my free base after neutralizing the tosylate salt.
-
Possible Cause 1: The free base is an oil or is highly soluble in the chosen solvent. Not all compounds will readily crystallize upon neutralization.
-
Solution 1:
-
If the free base is an oil, attempt to extract it into an appropriate organic solvent and purify it via column chromatography.
-
If the free base is soluble, carefully select an anti-solvent to induce precipitation. This requires screening various solvent/anti-solvent systems.
-
-
Possible Cause 2: Residual tosylate is inhibiting crystallization.
-
Solution 2: Ensure the tosylate has been thoroughly removed by one of the methods described above before attempting crystallization. The presence of impurities can often hinder crystal formation.
Method Selection Workflow
The choice of method for tosylate removal is highly dependent on the properties of your compound of interest. The following flowchart provides a decision-making framework.
Caption: Decision tree for selecting a tosylate removal method.
Comparison of Tosylate Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction (Basic Wash) | Neutralization of the tosylate salt to the free base, which is extracted into an organic solvent, leaving the tosylate salt in the aqueous phase. | Fast, inexpensive, and scalable for large quantities of material.[6] | The compound must be stable to basic conditions; emulsions can form, complicating separation.[6] | Base-stable compounds with good solubility in organic solvents and poor solubility in basic aqueous solutions. |
| Ion-Exchange Chromatography | The tosylate salt solution is passed through a resin that exchanges the tosylate anion for another anion (e.g., OH⁻, Cl⁻).[8][9] | Mild conditions, suitable for base-sensitive compounds; high selectivity. | Can be time-consuming and require larger solvent volumes; may not be as cost-effective for very large scales. | Base-sensitive or water-soluble compounds where extraction is not feasible. |
| Precipitation / Recrystallization | Exploits solubility differences to selectively crystallize the desired compound (as a free base or a different salt) from a solution containing the tosylate.[3] | Can yield highly pure crystalline material; avoids the need for chromatography.[6] | The product must be a solid; requires finding a suitable solvent/anti-solvent system, which can be time-consuming; potential for yield loss.[6] | Compounds that form crystalline solids and exhibit significant solubility differences between their tosylate and other forms. |
Detailed Experimental Protocols
Protocol 1: Removal of Tosylate by Liquid-Liquid Extraction with a Basic Wash
This protocol is suitable for base-stable compounds that are soluble in a water-immiscible organic solvent.
Materials:
-
Tosylate salt of your compound
-
Water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate)
-
1 M Sodium Hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the tosylate salt of your compound in a suitable organic solvent (e.g., 10 mL of dichloromethane per gram of compound).
-
Transfer: Transfer the solution to a separatory funnel.
-
Basic Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[6]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the basic wash (Step 3 & 4) one to two more times to ensure complete removal of the tosylate. Check the pH of the final aqueous wash to ensure it is basic.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and break any minor emulsions.[6]
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base of your compound.
-
Purity Analysis: Analyze the resulting material for residual tosylate using a suitable analytical method such as NMR, LC-MS, or GC-MS.[10][11][12]
Protocol 2: Removal of Tosylate using Anion-Exchange Chromatography
This protocol is ideal for compounds that are sensitive to basic conditions.
Materials:
-
Tosylate salt of your compound
-
Strongly basic anion-exchange resin (e.g., Amberlite® IRA-400, hydroxide form)
-
Solvent for dissolving the compound (e.g., methanol, water, or a mixture)
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Resin Preparation: Prepare a slurry of the anion-exchange resin in your chosen solvent and pack it into a chromatography column. Wash the packed resin with several column volumes of the solvent to equilibrate it.
-
Sample Loading: Dissolve the tosylate salt of your compound in a minimum amount of the solvent. Carefully load the solution onto the top of the prepared column.
-
Elution: Elute the compound from the column using the same solvent. The cationic compound of interest will pass through the column, while the tosylate anion will be retained by the resin, exchanged for a hydroxide ion.
-
Fraction Collection: Collect the fractions containing your compound. Monitor the elution by thin-layer chromatography (TLC) or another appropriate method.
-
Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the free base.
-
Purity Analysis: Confirm the absence of the tosylate counterion in the final product by NMR, LC-MS, or another suitable analytical technique.[10][11][12]
Final Purity Assessment
Regardless of the method used, the final step should always be a thorough analysis to confirm the absence of the tosylate counterion and other process-related impurities. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. In NMR, the disappearance of the characteristic aromatic signals of the tosyl group (typically two doublets around 7.3-7.8 ppm) is a strong indicator of its successful removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Designing greener active pharmaceutical ingredients: Insights from pharmaceutical industry into drug discovery and deve… [ouci.dntb.gov.ua]
- 3. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Analytical methods for residual solvents determination in pharmaceutical products. | Semantic Scholar [semanticscholar.org]
- 12. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency with Dibenzyl Aspartate 4-Methylbenzenesulfonate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the use of Dibenzyl aspartate 4-methylbenzenesulfonate in coupling reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your synthetic routes.
Introduction: Understanding the Reagent
This compound is a common building block in peptide synthesis and other organic chemistry applications. It provides an aspartic acid residue with both its α-amino and β-carboxyl groups protected. The 4-methylbenzenesulfonate (tosylate) salt enhances the compound's stability and handling characteristics. However, the bulky benzyl ester protecting groups can introduce steric challenges, and the aspartate residue itself is prone to specific side reactions that can lead to low coupling efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common issues encountered when using this compound.
Question 1: Why am I observing low coupling yields with this compound?
Low coupling yields are a frequent challenge, particularly with sterically hindered amino acids.[1] Several factors can contribute to this issue when using this compound.
Answer: The primary reasons for low coupling yields can be categorized as follows:
-
Steric Hindrance: The two benzyl groups on the aspartate residue create significant steric bulk, which can physically impede the approach of the coupling partners.[1] This is especially problematic when coupling to another sterically hindered amino acid.
-
Incomplete Salt Neutralization: this compound is a tosylate salt. The acidic proton on the α-amino group must be neutralized by a base to generate the free amine, which is the active nucleophile in the coupling reaction. Inadequate amounts of base or the use of a weak base can lead to incomplete neutralization and thus, a lower concentration of the reactive species.
-
Suboptimal Activation of the Coupling Partner: The carboxylic acid of the incoming amino acid must be activated to form a reactive intermediate that can be readily attacked by the amino group of the Dibenzyl aspartate. If the activation is inefficient, the coupling reaction will be slow and incomplete.
-
Side Reactions: Aspartate derivatives are particularly susceptible to aspartimide formation, which is a major side reaction that can significantly reduce the yield of the desired product.[2][3]
Troubleshooting Workflow for Low Coupling Yields
Here is a systematic approach to diagnose and resolve low coupling yields:
Step 1: Verify Complete Neutralization of the Tosylate Salt
Before initiating the coupling reaction, ensure the complete neutralization of the tosylate salt to generate the free amine.
-
Protocol:
-
Dissolve this compound in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). A common practice is to use at least 2 equivalents of the base.
-
Stir the mixture at room temperature for 15-30 minutes before adding the activated coupling partner.
-
Step 2: Optimize the Activation of the Carboxylic Acid
The choice of coupling reagent is critical, especially when dealing with sterically hindered components.
-
Recommendation: For challenging couplings, consider using more potent activating agents. Onium salt-based reagents are often preferred.[1]
| Coupling Reagent Class | Examples | Efficacy with Hindered Amino Acids |
| Carbodiimides | DCC, EDC | Often result in low yields for hindered systems.[1] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Highly effective due to the formation of highly reactive OAt or OBt active esters.[1] |
| Phosphonium Salts | PyBOP, PyAOP | Generally associated with lower racemization levels.[1] |
-
Experimental Protocol (Example with HATU):
-
In a separate flask, dissolve the N-protected amino acid (the coupling partner) in an anhydrous aprotic solvent (e.g., DMF).
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a tertiary base (e.g., DIPEA, 2.0 equivalents).
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the pre-activated mixture to the solution of neutralized Dibenzyl aspartate.
-
Step 3: Mitigate Steric Hindrance Effects
If steric hindrance is the primary issue, adjusting reaction conditions can help overcome the activation energy barrier.
-
Strategies:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 4-24 hours).[1]
-
Elevate Temperature: Carefully increasing the reaction temperature (e.g., to 40-50 °C) can enhance the reaction rate.[1] However, be mindful that elevated temperatures can also increase the risk of side reactions like racemization.
-
Solvent Choice: Switching to a more polar, aprotic solvent like N-Methyl-2-pyrrolidone (NMP) can sometimes improve coupling efficiency by better solvating the reactants and disrupting aggregation.[4]
-
Question 2: I am observing a significant side product with a mass corresponding to my desired product minus water. What is happening?
Answer: This is a classic sign of aspartimide formation. The backbone amide nitrogen of the newly formed dipeptide can attack the carbonyl carbon of the benzyl ester, leading to a cyclic imide. This is a particularly common side reaction with aspartic acid residues, especially when the following amino acid is glycine, alanine, or serine.[2]
Visualizing Aspartimide Formation
Caption: Pathway of Aspartimide Formation and Subsequent Reactions.
Strategies to Minimize Aspartimide Formation
-
Use of Additives: Adding HOBt to the deprotection solution during Fmoc-based synthesis can help suppress this side reaction.[2] More recent studies have shown that adding small amounts of organic acids to the standard piperidine deprotection solution can efficiently prevent aspartimide formation.[5]
-
Protecting Group Strategy: In Boc-based synthesis, using a β-cyclohexyl ester for aspartic acid instead of a benzyl ester significantly reduces aspartimide formation.[2]
-
Careful Base Selection: The choice of base and its concentration can influence the rate of aspartimide formation. Using a weaker or more sterically hindered base may be beneficial.
Question 3: My final product appears to be a mixture of diastereomers. What could be the cause?
Answer: This is likely due to racemization (epimerization) of the activated amino acid being coupled to the Dibenzyl aspartate.[6] While the aspartate residue in your starting material is chiral, the racemization typically occurs on the other coupling partner.
Factors Influencing Racemization
-
Over-activation of the Carboxylic Acid: Allowing the pre-activation of the incoming amino acid to proceed for too long can lead to the formation of an oxazolone intermediate, which is prone to racemization.
-
Strong Bases: The use of strong, non-hindered bases can promote racemization.[1]
-
High Temperatures: As mentioned earlier, elevated temperatures can increase the rate of racemization.
Minimizing Racemization
-
Optimize Pre-activation Time: Reduce the pre-activation time to the minimum required for efficient coupling.
-
Choice of Base: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]
-
Coupling Reagent and Additive Combination:
Summary of Troubleshooting Strategies
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Coupling Yield | Incomplete neutralization, suboptimal activation, steric hindrance. | Ensure complete neutralization with >2 eq. of base. Use a more potent coupling reagent (e.g., HATU, HCTU). Increase reaction time or temperature cautiously. Consider a different solvent (e.g., NMP). |
| Aspartimide Formation | Inherent reactivity of the aspartate residue, basic conditions. | Add HOBt or a weak organic acid to deprotection solutions. Consider alternative side-chain protecting groups if possible. |
| Racemization | Over-activation, strong bases, high temperature. | Minimize pre-activation time. Use a weaker/hindered base (e.g., NMM). Use additives like HOAt or Oxyma Pure. |
Experimental Protocols
Protocol 1: General Procedure for Coupling with this compound using HATU
-
Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) and stir at room temperature for 20 minutes.
-
Activation: In a separate flask, dissolve the N-protected amino acid (1.1 eq.) in anhydrous DMF. Add HATU (1.1 eq.) and DIPEA (2.0 eq.). Stir at room temperature for 5 minutes for pre-activation.
-
Coupling: Add the activated amino acid solution to the neutralized Dibenzyl aspartate solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography.
Protocol 2: Monitoring Reaction Completion with a Ninhydrin Test (for Solid-Phase Synthesis)
-
Sample Collection: Take a small sample of the resin beads from the reaction vessel.
-
Washing: Wash the beads thoroughly with DMF and then DCM to remove any unreacted reagents.
-
Reagent Preparation: Prepare three solutions:
-
Solution A: 5g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL of pyridine.
-
-
Test Procedure: Add 2-3 drops of each solution to the resin sample and heat at 100°C for 5 minutes.
-
Result Interpretation:
-
Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).
-
References
Technical Support Center: Optimizing Reactions with Dibenzyl Aspartate 4-Methylbenzenesulfonate
A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting
Welcome to the technical support center for Dibenzyl Aspartate 4-Methylbenzenesulfonate. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind the experimental choices you make. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges researchers, like you, face in the lab. Our goal is to empower you to not only solve immediate experimental hurdles but also to build a deeper, predictive understanding of your chemical system.
Section 1: Foundational Knowledge Base
Before troubleshooting, a solid foundation is essential. This section addresses the most fundamental questions about the starting material, as a correct understanding of its structure is the first step to experimental success.
FAQ 1.1: What is the precise structure of this compound, and why is it critical for my experiment?
Answer:
Understanding the structure is paramount because it dictates the compound's physical and chemical properties, especially its solubility and reactivity. This compound is not a single, covalently bonded molecule but an ionic salt .
It consists of:
-
The Cation: Dibenzyl Aspartate. This is L-aspartic acid where both carboxylic acid groups have been protected as benzyl esters. Crucially, the alpha-amino group is a free primary amine, making it a potent nucleophile.
-
The Anion: 4-Methylbenzenesulfonate (also known as p-toluenesulfonate or tosylate). This is the conjugate base of the strong acid, p-toluenesulfonic acid (p-TsOH).[1]
The key takeaway is that you are working with a salt, which is typically a crystalline, non-volatile solid.[2] This salt-like nature means its solubility is highly dependent on the solvent's ability to solvate both the organic cation and the sulfonate anion. The primary reactive site for most synthetic transformations will be the free primary amine .
References
Strategies to reduce impurities in Dibenzyl aspartate 4-methylbenzenesulfonate synthesis
Welcome to the technical support center for the synthesis of Dibenzyl Aspartate 4-Methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this procedure. We will delve into the causality behind experimental choices, providing field-proven insights to help you reduce impurities and optimize your synthesis.
Overview of the Synthesis: Fischer-Speier Esterification
The synthesis of this compound is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves treating L-aspartic acid with an excess of benzyl alcohol in the presence of p-toluenesulfonic acid (TsOH).[1][2] The reaction is reversible, and to drive it towards the formation of the dibenzyl ester, the water generated as a byproduct must be continuously removed, usually via azeotropic distillation.[1][3][4] The final product is isolated as a stable and crystalline p-toluenesulfonate (tosylate) salt.[5]
The overall reaction is as follows:
L-Aspartic Acid + 2 Benzyl Alcohol --(p-Toluenesulfonic Acid, Heat)--> Dibenzyl L-Aspartate p-Toluenesulfonate + 2 H₂O
Below is a general workflow for the synthesis and purification process.
Caption: General workflow for synthesis and purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low. What are the likely causes and how can I fix it?
Probable Causes & Solutions:
-
Inefficient Water Removal: The Fischer esterification is an equilibrium-controlled reaction.[1][4] If water is not effectively removed, the equilibrium will not shift sufficiently to the product side.
-
Solution: Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently. Check for leaks in the glassware. The azeotroping solvent must be chosen carefully; while benzene and toluene have been used historically, cyclohexane is a safer and highly effective alternative that forms a lower-boiling azeotrope with water, minimizing the risk of side reactions.[2][5]
-
-
Incomplete Reaction: The reaction may not have been run long enough or at a sufficient temperature to reach completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue refluxing until the starting material (L-aspartic acid) is consumed. A typical reaction time can be several hours.[2]
-
-
Product Loss During Workup: The product might be partially soluble in the anti-solvent used for precipitation, or it may not have fully crystallized before filtration.
-
Solution: Cool the solution thoroughly (e.g., in an ice bath) for an adequate amount of time before filtering to maximize crystal formation. Use a minimal amount of cold anti-solvent to wash the filtered solid, as this will minimize the dissolution of your product.
-
Q2: My final product shows significant impurities by HPLC/NMR. What are these impurities and how do I prevent them?
Probable Impurities & Prevention Strategies:
This decision tree can help diagnose the source of impurities.
Caption: Troubleshooting tree for product impurities.
-
Racemization (Formation of D-enantiomer): Amino acid esters are susceptible to racemization, especially at high temperatures.[3][6] Using high-boiling solvents like toluene can exacerbate this issue.[5]
-
Prevention: Use cyclohexane as the azeotroping solvent. Its water azeotrope boils at a lower temperature than that of toluene, which significantly reduces the rate of racemization.[5] Avoid unnecessarily long reaction times at reflux.
-
Analysis: Chiral HPLC is the definitive method to determine the enantiomeric purity of your product.[5]
-
-
Mono-esterified Aspartic Acid: Incomplete reaction can lead to the presence of 1-benzyl aspartate or 4-benzyl aspartate.
-
Prevention: Use a sufficient excess of benzyl alcohol and ensure the reaction goes to completion. Efficient water removal is critical to drive the reaction towards the di-substituted product.[1][7]
-
Removal: These more polar impurities can typically be removed during recrystallization, as they have different solubility profiles than the desired dibenzyl ester tosylate.
-
-
Diketopiperazine Derivatives: At elevated temperatures, amino acid esters can undergo intermolecular condensation to form cyclic dipeptides known as diketopiperazines.[8]
-
Prevention: This is another reason to avoid excessive heat. Using a lower-boiling azeotrope system (like cyclohexane/water) helps maintain a lower reaction temperature.
-
-
Residual Benzyl Alcohol and p-Toluenesulfonic Acid: These are starting materials that can be carried through if the workup is not thorough.
Q3: The product oiled out during precipitation/recrystallization instead of forming crystals. What should I do?
Probable Cause & Solutions:
Oiling out occurs when a compound comes out of solution at a temperature above its melting point or as a supersaturated, non-crystalline liquid. This is often due to residual impurities or improper solvent/temperature conditions.
-
Impurity-Driven Depression of Melting Point: The presence of unreacted starting materials or byproducts can lower the melting point of the crude product, causing it to separate as an oil.
-
Solution: Try adding a small amount of the pure, crystalline product as a seed crystal to induce crystallization. If that fails, attempt to redissolve the oil in a minimal amount of the hot solvent and cool it much more slowly. A gradual decrease in temperature often favors crystal lattice formation over oiling.
-
-
Incorrect Solvent Choice or Ratio: The solvent system may not be optimal for crystallization.
-
Solution for Precipitation: Add the anti-solvent more slowly and with vigorous stirring to maintain a lower level of supersaturation.
-
Solution for Recrystallization: If using methanol for recrystallization as suggested in the literature[2], ensure you are using the correct volume. If it still oils out, you may need to try a different solvent system or a co-solvent system (e.g., methanol/water, ethanol/ether).
-
Frequently Asked Questions (FAQs)
Q1: Which azeotropic solvent is best?
Historically, benzene was used, but it is highly toxic and should be avoided.[2][6] Toluene is a common substitute, but its high boiling point can lead to racemization.[5] Cyclohexane is the recommended solvent as it is less hazardous and forms a lower-boiling azeotrope, preserving the enantiomeric purity of the product.[5]
| Solvent | Boiling Point (°C) | Water Azeotrope B.P. (°C) | Key Consideration |
| Benzene | 80.1 | 69.3 | Hazardous/Carcinogenic. Avoid use.[6] |
| Toluene | 110.6 | 85 | Can cause significant racemization.[5] |
| Cyclohexane | 80.7 | 69 | Recommended. Safer and minimizes racemization.[5] |
Q2: How much p-toluenesulfonic acid (TsOH) should I use?
Typically, a slight molar excess relative to the amino acid (e.g., 1.02 to 1.05 equivalents per amino group) is used. In this case, since aspartic acid has one amino group and two carboxylic acid groups to be esterified, you will need a catalytic amount for the esterification and one full equivalent to form the final tosylate salt. Literature procedures often use just over 3 moles of TsOH for 3 moles of aspartic acid, indicating a slight excess is beneficial.[2] The TsOH acts as both the catalyst for the esterification and the counter-ion for the final salt product.[1][5]
Q3: What is the best method for purifying the final product?
Recrystallization is the most common and effective method for purifying the crude this compound.[2] Methanol is a frequently cited solvent for this purpose.[2] The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly to form high-purity crystals. For highly impure samples or difficult separations, column chromatography on silica gel could be an alternative, though it is less scalable for large preparations.[6][9]
Experimental Protocol: Optimized Synthesis and Purification
This protocol incorporates best practices to minimize impurity formation.
1. Synthesis: Fischer-Speier Esterification
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add L-aspartic acid (1.0 eq), benzyl alcohol (6.0 eq), p-toluenesulfonic acid monohydrate (1.02 eq), and cyclohexane (approx. 4 mL per gram of aspartic acid).
-
Heat the stirred mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane.
-
Continue refluxing for 5-16 hours, or until the theoretical amount of water has been collected and TLC/HPLC analysis indicates the consumption of L-aspartic acid.[2]
2. Workup and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add ethyl acetate (approx. 4 volumes relative to the cyclohexane used) with vigorous stirring.[5] The product should begin to precipitate.
-
Cool the mixture in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with two portions of cold ethyl acetate, followed by two portions of cold diethyl ether to remove residual benzyl alcohol and TsOH.[2]
3. Purification: Recrystallization
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol to just dissolve the solid.[2]
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or add a seed crystal.
-
Once crystallization has begun, place the flask in an ice bath for 1 hour to complete the process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum at 40-50°C.
-
Verify purity by HPLC and check the melting point (literature M.P. ~158-160°C).[2]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2438091A - Aspartic acid esters and their preparation - Google Patents [patents.google.com]
- 9. Separations of basic amino acid benzyl esters by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aspartic Acid Protecting Groups: Navigating the Challenge of Aspartimide Formation
For researchers, chemists, and professionals engaged in drug development and peptide synthesis, the incorporation of aspartic acid (Asp) into a peptide sequence is a well-known synthetic hurdle. The crux of the challenge lies in a notorious side reaction: the base-catalyzed formation of aspartimide.[1] This intramolecular cyclization, particularly prevalent in the widely-used Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS), can severely compromise the integrity of the final product. It leads to a cascade of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult, if not impossible, to separate.[1][2]
The selection of an appropriate side-chain protecting group for the β-carboxyl function of aspartic acid is therefore not merely a routine step, but a critical decision that dictates the success, purity, and yield of the synthesis. This guide provides an in-depth, objective comparison of Dibenzyl aspartate 4-methylbenzenesulfonate and other prevalent aspartic acid protecting groups, grounded in mechanistic principles and supported by experimental data, to empower scientists to make informed strategic choices.
The Core Challenge: Understanding Aspartimide Formation
In Fmoc-SPPS, the Nα-Fmoc group is repetitively cleaved using a base, typically a 20% solution of piperidine in DMF.[2] This basic environment, while necessary for chain elongation, creates the conditions for aspartimide formation. The mechanism is initiated by the deprotonation of the backbone amide nitrogen of the amino acid following the Asp residue. This newly formed anion then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester. This results in a stable five-membered succinimide ring, the aspartimide intermediate.[1][2]
This intermediate is the gateway to a host of problems. The aspartimide ring can be opened by residual nucleophiles (like piperidine or water), but the attack can occur at two different carbonyls, leading to the desired α-aspartyl peptide or the problematic β-aspartyl peptide isomer. Furthermore, the α-carbon of the aspartimide is highly susceptible to epimerization under basic conditions, resulting in D-Asp isomers that contaminate the final product.[1]
The propensity for this side reaction is heavily sequence-dependent, with Asp-Gly motifs being the most notorious due to the lack of steric hindrance from the glycine residue.[3]
Caption: Base-catalyzed formation of an aspartimide intermediate.
Focus Product: this compound
This compound, often denoted as H-Asp(OBzl)-OBzl · TosOH, is an aspartic acid derivative where both the α-carboxyl and the side-chain β-carboxyl groups are protected as benzyl esters. The tosylate (p-toluenesulfonate) moiety is a counter-ion, forming a stable, crystalline salt that improves the handling and shelf-life of the amino acid derivative.[4]
Caption: Structure of H-Asp(OBzl)-OBzl · TosOH.
The primary protecting group of interest here for side-chain protection is the Benzyl (Bzl) ester .
-
Primary Application: The Bzl group is a cornerstone of the older, yet still relevant, Boc/Bzl synthesis strategy.[5] In this approach, the temporary Nα-protection is the acid-labile Boc group, while side-chain protection relies on groups like Bzl, which are stable to the TFA used for Boc removal but are cleaved by very strong acids like anhydrous hydrogen fluoride (HF).[6]
-
Cleavage Mechanism: Benzyl esters are typically removed under harsh conditions:
-
Strong Acidolysis: Anhydrous HF is the classic reagent, typically used at the end of Boc-SPPS to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[6]
-
Catalytic Hydrogenation: A much milder and more versatile method is catalytic transfer hydrogenation (e.g., H₂ over a Palladium catalyst) or using a hydrogen donor like formic acid.[7][8] This method is orthogonal to most other protecting groups.
-
-
Performance & Orthogonality: The Bzl group is exceptionally stable to the basic conditions of Fmoc deprotection and the milder acidic conditions used for Boc removal. This makes it quasi-orthogonal in a Boc/Bzl strategy and fully orthogonal to the Fmoc group.[5] However, its utility in standard Fmoc-SPPS is limited because the final cleavage cocktail (typically TFA-based) is not sufficient to remove the Bzl group, necessitating a separate, often harsh, deprotection step. Therefore, its use is largely confined to Boc-SPPS or solution-phase synthesis.
Comparative Analysis of Aspartic Acid Protecting Groups
The choice of protecting group is fundamentally tied to the overall synthetic strategy (Fmoc vs. Boc) and the specific challenges of the peptide sequence.
The Workhorse: Tert-butyl Ester (OtBu)
The tert-butyl ester is the default, most widely used side-chain protecting group for Asp in Fmoc-SPPS.[2]
-
Cleavage: Conveniently removed by the standard TFA "cocktail" used for final cleavage from the resin, along with most other side-chain protecting groups (e.g., Boc on Lys, Trt on Cys).[9]
-
Advantages: Its primary advantage is convenience and cost-effectiveness.[10] The deprotection is integrated into the final cleavage step, requiring no additional synthetic operations.
-
Disadvantages: The relatively low steric bulk of the t-butyl group offers minimal protection against intramolecular cyclization. In sequences prone to this side reaction (e.g., Asp-Gly, Asp-Asn), significant aspartimide formation can occur.[2]
The Steric Shield: Bulky Alkyl Esters
A direct and effective strategy to mitigate aspartimide formation is to sterically hinder the nucleophilic attack of the backbone amide. This has led to the development of several bulky ester protecting groups.[11][12]
-
Examples: O-3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (OEpe), and 5-n-butyl-5-nonyl (OBno).[2]
-
Cleavage: Like OtBu, these groups are designed to be cleaved by the final TFA cocktail.
-
Advantages: They offer a dramatic reduction in aspartimide formation compared to OtBu, simply by physically blocking the reaction pathway.[11]
-
Disadvantages: These specialized amino acid derivatives are more expensive than their standard OtBu counterpart.[10] In rare cases, their extreme bulk might slightly reduce coupling efficiency, requiring extended coupling times.
Experimental Data: In a classic test using the scorpion toxin II model peptide (VKDXYI), where the resin-bound peptide was exposed to 20% piperidine to simulate 100 deprotection cycles, the performance of Asp(OBno) was far superior to both Asp(OtBu) and Asp(OMpe), reducing aspartimide formation to almost undetectable levels for Asp-Asn and Asp-Arg sequences and to a negligible 0.1% per cycle for the most difficult Asp-Gly sequence.
The Orthogonal Tool: Highly Acid-Labile Esters
For complex syntheses requiring on-resin side-chain modification, such as lactam bridge formation, protecting groups that can be removed selectively are required.[13]
-
Example: 2-phenylisopropyl (O-2-PhiPr) ester.
-
Cleavage: This group is significantly more acid-labile than OtBu and can be selectively cleaved on-resin using a very dilute acid solution, such as 1-2% TFA in DCM, which leaves OtBu, Boc, and Trt groups intact.[13]
-
Advantages: Provides a fully orthogonal handle for on-resin cyclization or derivatization. It also offers better protection against aspartimide formation than other orthogonal groups like O-Allyl.[2]
-
Disadvantages: Requires additional, dedicated deprotection and washing steps in the synthesis workflow.
The Ultimate Solution: Non-Ester Masking Groups
The most advanced strategy abandons the ester linkage entirely, replacing the inherently electrophilic C-O bond with a more stable alternative, thereby completely preventing the cyclization mechanism.[2][14]
-
Examples: Cyanosulfurylides (CSY), Acyl Hydrazides, and Cyanopyridiniumylides (CyPY).[3][14][15]
-
Cleavage: These groups require unique, non-standard deprotection conditions.
-
Advantages: This approach can completely eliminate aspartimide formation, providing the cleanest possible synthesis for exceptionally difficult sequences.[2][14]
-
Disadvantages: The deprotection chemistry can present its own challenges. For instance, oxidative cleavage of CSY is incompatible with sensitive residues like Met or Cys(Trt), and the use of copper for acyl hydrazide removal can lead to metal contamination and purification difficulties.[3][14] These reagents are also the most expensive option.
Data Summary & Experimental Protocols
Comparative Data Table
| Protecting Group | Primary Strategy | Cleavage Conditions | Aspartimide Prevention | Orthogonality (vs. Fmoc/TFA) | Key Advantages / Disadvantages |
| Benzyl (Bzl) | Boc-SPPS, Solution | Strong Acid (HF), H₂/Pd[6] | High | Orthogonal to Fmoc | Adv: Very stable. Dis: Not compatible with standard Fmoc/TFA cleavage. |
| Tert-butyl (OtBu) | Fmoc-SPPS | TFA Cocktail[9] | Low | Not Orthogonal | Adv: Inexpensive, convenient. Dis: High risk of aspartimide in prone sequences.[2] |
| Bulky Alkyls (OBno) | Fmoc-SPPS | TFA Cocktail | Very High | Not Orthogonal | Adv: Excellent suppression, simple workflow. Dis: Higher cost. |
| 2-Phenylisopropyl (O-2-PhiPr) | Fmoc-SPPS | 1-2% TFA in DCM | Medium-High | Orthogonal | Adv: Allows on-resin modification. Dis: Requires extra deprotection step. |
| Non-Ester (CSY, CyPY) | Fmoc-SPPS | Specialized (NCS, aq. HCl)[14] | Complete | Orthogonal | Adv: Eliminates aspartimide. Dis: Expensive, potential reagent incompatibility. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Deprotection Cycle (Site of Aspartimide Formation)
This workflow illustrates the repetitive base exposure central to the problem.
Caption: A standard Fmoc-SPPS cycle workflow.
-
Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes. Drain and repeat once. (This is the critical step where aspartimide formation is initiated).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene byproducts.
-
Coupling: Add the next pre-activated Fmoc-amino acid (e.g., 4 equivalents activated with HBTU/DIPEA) in DMF and allow to react for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat: Return to step 2 for the next cycle.
Protocol 2: Cleavage of Benzyl (Bzl) Ester via Catalytic Transfer Hydrogenation
This protocol provides a mild alternative to HF for cleaving Bzl groups, relevant for the focus product.[8]
-
Dissolution: Dissolve the Bzl-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).
-
Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) catalyst to the solution (typically 10-20% by weight relative to the peptide).
-
Hydrogen Source: Add a hydrogen donor, such as formic acid (5-10 equivalents) or cyclohexene. Alternatively, bubble hydrogen gas through the solution.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (if using a hydrogen donor). Monitor the reaction progress by HPLC or TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield the deprotected peptide. Further purification by HPLC may be necessary.
Conclusion and Recommendations
The challenge of aspartimide formation is persistent but manageable with a strategic approach to side-chain protection. There is no single "best" protecting group; the optimal choice is dictated by the specific demands of the peptide and the synthetic strategy.
-
For Routine Peptides: Asp(OtBu) remains the cost-effective first choice for sequences not known to be problematic.
-
For Aspartimide-Prone Sequences (e.g., Asp-Gly): Employing a bulky ester like Fmoc-Asp(OBno)-OH is a highly effective and straightforward solution that does not alter the standard Fmoc-SPPS workflow. This represents the best balance of efficacy, simplicity, and reliability for most challenging syntheses.
-
For On-Resin Cyclization: An orthogonally-cleavable group like Fmoc-Asp(O-2-PhiPr)-OH is essential, providing the necessary synthetic handle for complex architectures.
-
For Ultimate Purity in Critical Applications: When absolute prevention of aspartimide is required and cost is secondary, non-ester masking groups like Asp(CyPY) offer a complete, albeit more complex, solution.[15]
-
For Boc-SPPS: The Benzyl (Bzl) ester , as found in this compound, remains a robust and reliable choice, integrated seamlessly into the traditional Boc/Bzl cleavage strategy with HF or orthogonal hydrogenation.[5][6]
By understanding the underlying chemical principles and the performance characteristics of each protecting group, researchers can navigate the complexities of peptide synthesis with greater confidence and achieve higher purity and yields in their final products.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. biotage.com [biotage.com]
- 11. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis for Aspartic Acid-Containing Peptides
Introduction: The Significance and Challenge of Aspartic Acid in Peptide Synthesis
Aspartic acid (Asp), with its charged side chain, is a crucial residue in a vast array of biologically active peptides and proteins, dictating structure, solubility, and function. Its presence, however, presents a significant and notorious challenge in chemical peptide synthesis. The primary obstacle is the base-catalyzed formation of an aspartimide intermediate, a side reaction that can lead to a cascade of unwanted by-products, including racemization and the formation of β-peptides.[1][2] These impurities are often difficult to separate from the target peptide due to similar masses and chromatographic properties, severely impacting final yield and purity.[3][4]
This guide provides a comparative analysis of the two principal methodologies for peptide synthesis—Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS)—with a specific focus on their application to aspartic acid-containing sequences. We will delve into the mechanistic underpinnings of the aspartimide challenge and provide field-proven insights and experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic strategies.
Pillar 1: Solid-Phase Peptide Synthesis (SPPS) - The Workhorse of Modern Peptide Chemistry
SPPS, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[1][5] The peptide chain is then elongated through sequential cycles of Nα-deprotection, washing, amino acid coupling, and further washing. This approach dramatically simplifies the purification process, as excess reagents and by-products are removed by simple filtration at each step.[5][6]
The SPPS Workflow
The iterative nature of SPPS is ideally suited for automation, making it the dominant method for research and industrial peptide production.[7][8]
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Aspartic Acid in SPPS: The Aspartimide Problem
The primary challenge in SPPS arises during the Nα-Fmoc deprotection step, which typically uses a 20% solution of piperidine in DMF.[1] This basic condition can catalyze an intramolecular nucleophilic attack from the backbone amide nitrogen onto the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring known as an aspartimide.[1][2]
Caption: Mechanism of base-catalyzed aspartimide formation.
This side reaction is particularly prevalent in sequences where Asp is followed by a sterically unhindered residue, such as Glycine (Asp-Gly).[1] The consequences are severe:
-
Chain Termination: The aspartimide can be unreactive to the incoming amino acid.
-
By-product Formation: The succinimide ring can be opened by piperidine, forming α- and β-piperidide adducts.[4]
-
Isomerization: The ring can be opened by water to form the desired α-peptide or the isomeric β-peptide (isoAsp).
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to D-Asp containing peptides that are extremely difficult to detect and remove.[4]
Pillar 2: Solution-Phase Peptide Synthesis (LPPS) - The Classical Approach
LPPS, also known as liquid-phase synthesis, is the classical method where all reactions are carried out in a homogeneous solution.[9] This technique often involves a convergent strategy, where smaller peptide fragments are synthesized and purified individually before being coupled together to form the final, larger peptide.[5]
The LPPS Workflow
LPPS provides greater flexibility in reaction conditions and allows for the purification and characterization of intermediate fragments, which can be critical for quality control, especially in large-scale manufacturing.[10][11]
Caption: Generalized workflow for Solution-Phase Peptide Synthesis (LPPS).
Aspartic Acid in LPPS: A Question of Control
While aspartimide formation is fundamentally a base-catalyzed intramolecular reaction, the conditions in LPPS offer more avenues for its suppression. Because LPPS does not rely on repeated, harsh basic treatments like piperidine for deprotection, the risk can be managed more effectively.[12][13] Key advantages include:
-
Choice of Protecting Groups: LPPS allows for a wider variety of Nα-protecting groups, such as Boc or Z, which are removed under acidic or hydrogenolysis conditions, respectively, thereby avoiding the base-catalyzed cyclization.[11][14]
-
Controlled Coupling: Coupling conditions (reagents, temperature, pH) can be precisely optimized for each fragment condensation step to minimize side reactions.
-
Intermediate Purification: Any side products, including aspartimide-derived impurities, can be removed after each fragment coupling, preventing their accumulation in the final product.[11]
Comparative Analysis: SPPS vs. LPPS for Aspartic Acid Peptides
The choice between SPPS and LPPS is a critical decision that directly impacts project success, cost, and final product quality.[5]
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Speed & Automation | High. Well-suited for automation and high-throughput synthesis.[5][7] | Slower. More labor-intensive due to intermediate purification steps.[15] |
| Scalability | Excellent for lab-scale and medium-scale. Can be challenging and costly for very large (kg) scale. | Highly scalable. Often more cost-effective for large-scale manufacturing of shorter peptides or fragments.[9] |
| Purification | Simplified workflow; excess reagents washed away. Final purification can be challenging due to accumulated impurities.[5] | More complex workflow, requiring purification at each step. Results in higher purity of intermediates and final product.[11] |
| Aspartimide Risk | High. Repeated exposure to basic deprotection conditions (piperidine) is a major trigger.[1][4] | Lower & More Controllable. Avoidance of harsh bases for deprotection and optimization of coupling conditions significantly mitigates the risk.[13] |
| Handling Asp-Gly Sequences | Extremely challenging. Requires specialized strategies to suppress side reactions.[16] | More manageable. Fragments can be designed to avoid placing Asp at the C-terminus prior to a difficult coupling. |
| Cost | Reagents (resin, coupling agents) can be expensive. High solvent consumption.[7] | Can be more economical at large scales due to better overall yields and reduced raw material excess.[9] |
| Flexibility | Standardized protocols (Fmoc/tBu) are widely used. Less flexible for non-standard modifications.[5] | Highly flexible. Allows for a wider range of protecting groups, solvents, and reaction conditions.[5] |
Experimental Protocols: Synthesis of a Model Peptide (VKDGYI)
To provide a practical comparison, we outline protocols for the synthesis of Scorpion Toxin II (VKDGYI), a classic model peptide used to evaluate aspartimide formation.[4][16]
SPPS Protocol: Fmoc/tBu Strategy
Objective: Synthesize VKDGYI-NH₂ on a Rink Amide resin, focusing on minimizing aspartimide formation.
-
Resin Preparation: Swell Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g) in DMF for 1 hour in a peptide synthesis vessel.[17]
-
Fmoc-Ile Loading: Couple the first amino acid, Fmoc-Ile-OH (3 eq), using HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 2 hours. Wash with DMF (3x) and DCM (3x).
-
Capping (Optional): Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) to block any unreacted amino groups.
-
Iterative Elongation Cycle (for G, Y(tBu), D(OMpe), K(Boc), V):
-
Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M HOBt for 5 + 10 minutes. The addition of an acid additive like HOBt or formic acid helps to suppress aspartimide formation by protonating the backbone amide.[3][18]
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling: Couple the next Fmoc-amino acid (3 eq) using HBTU/HOBt/DIPEA activation for 1 hour. For the critical Asp residue, use a sterically hindered protecting group like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH , which have been shown to significantly reduce aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.[3][4]
-
Washing: Wash the resin with DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[19]
-
-
Final Cleavage and Deprotection: After the final coupling, wash the resin with DMF, then DCM, and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[20]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide and purify by reverse-phase HPLC.
LPPS Protocol: [3+3] Fragment Condensation
Objective: Synthesize VKDGYI via a convergent fragment approach to control purity and side reactions.
-
Fragment Synthesis (Boc-Val-Lys(Boc)-Asp(OBzl)-OH):
-
Synthesize the tripeptide fragment using standard solution-phase techniques, starting from H-Asp(OBzl)-OMe.
-
Use Boc for Nα-protection and benzyl (Bzl) ester for the Asp side chain.
-
Coupling steps are performed using a carbodiimide reagent like DCC or EDC with an additive like HOBt.
-
After each coupling, the product is isolated, purified (e.g., by extraction or crystallization), and characterized.
-
Finally, saponify the C-terminal methyl ester to yield the free carboxylic acid.
-
-
Fragment Synthesis (H-Gly-Tyr(Bzl)-Ile-NH₂):
-
Synthesize this tripeptide amide fragment separately, again using appropriate protecting groups (e.g., Z-group for Nα-protection, Bzl for Tyr side chain).
-
The C-terminal amide is introduced at the beginning of this fragment's synthesis.
-
The final step is the removal of the N-terminal Z-group via hydrogenolysis to yield the free amine.
-
-
Fragment Condensation:
-
Dissolve the two purified fragments, Boc-Val-Lys(Boc)-Asp(OBzl)-OH (1 eq) and H-Gly-Tyr(Bzl)-Ile-NH₂ (1.05 eq), in a suitable solvent like DMF or DCM.
-
Add coupling reagents (e.g., BOP reagent or HATU/DIPEA) at 0°C and allow the reaction to proceed to completion, monitoring by TLC or HPLC.[10] The use of phosphonium or uronium salt-based reagents minimizes racemization at the activated C-terminal Asp residue.
-
-
Final Deprotection:
-
After purification of the protected hexapeptide, remove all protecting groups (Boc and Bzl) simultaneously using a strong acid like HF or HBr/acetic acid, or via catalytic hydrogenolysis.
-
-
Purification: Purify the final crude peptide by reverse-phase HPLC.
Conclusion and Recommendations
Both SPPS and LPPS are powerful techniques, but their suitability for synthesizing aspartic acid-containing peptides depends heavily on the specific project goals.
-
For research-scale synthesis, speed, and high-throughput applications, SPPS remains the method of choice. However, it is imperative to employ strategies to suppress aspartimide formation. The use of sterically demanding side-chain protecting groups for Asp (e.g., Fmoc-Asp(OMpe)-OH) or the addition of acidic modifiers to the piperidine deprotection solution are strongly recommended.[3][16]
-
For large-scale manufacturing, complex peptides, or when absolute purity is paramount, LPPS offers significant advantages. The ability to control reaction conditions precisely and purify intermediates allows for a more robust and scalable process with a lower risk of accumulating hard-to-remove, aspartimide-related impurities.[8][9]
Ultimately, a hybrid approach, where fragments are synthesized via SPPS and then coupled in solution, can often provide the optimal balance of speed, flexibility, and quality for the synthesis of complex, aspartic acid-containing peptide APIs.[9]
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. nordscipeptides.com [nordscipeptides.com]
- 8. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biomatik.com [biomatik.com]
- 20. rsc.org [rsc.org]
A Comparative Guide to HPLC Analysis for Purity Validation of Dibenzyl Aspartate 4-Methylbenzenesulfonate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Dibenzyl Aspartate 4-Methylbenzenesulfonate. It is designed for researchers, scientists, and drug development professionals who require robust analytical techniques for quality control and assurance. We will delve into the intricacies of a recommended chiral HPLC method, compare it with Ultra-Performance Liquid Chromatography (UPLC), and provide the scientific rationale behind the methodological choices, all grounded in established analytical validation principles.
Introduction: The Criticality of Purity in Peptide Synthesis Intermediates
This compound is a key intermediate in peptide synthesis.[1][2] Its purity is paramount, as any contaminants can lead to the formation of undesired side products, impacting the efficacy and safety of the final peptide therapeutic. The primary concerns for this compound are the presence of its enantiomeric impurity (the D-isomer), residual starting materials, and by-products from the esterification reaction.[1][3] Therefore, a stereoselective and high-resolution analytical method is essential for its quality control.
Recommended Method: Chiral HPLC for Enantiomeric Purity
For the specific challenge of resolving enantiomers of Dibenzyl Aspartate, a chiral HPLC method is the gold standard.[1][4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, enabling their separation and quantification.
Rationale for Method Selection
The choice of a chiral HPLC method is dictated by the need to resolve and quantify the D-enantiomer, a critical impurity. While standard reversed-phase HPLC can assess the presence of other chemical impurities, it is blind to stereoisomers. A well-developed chiral method provides the necessary specificity for a comprehensive purity profile. The use of a polysaccharide-based CSP, such as amylose or cellulose derivatives, has been shown to be effective for the separation of amino acid derivatives.[5]
Optimized HPLC Method Parameters
The following table outlines the optimized parameters for the chiral HPLC analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak IA or Lux Amylose-1 (or equivalent amylose-based CSP) | Proven to provide good enantioselectivity for amino acid esters.[3][5] |
| Mobile Phase | Isocratic: Hexane/Ethanol (e.g., 90:10 v/v) | A non-polar mobile phase enhances the chiral recognition on polysaccharide-based CSPs.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Detection | UV at 254 nm | The benzyl groups in the molecule provide strong UV absorbance at this wavelength. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times and resolution. |
| Injection Vol. | 10 µL | A small injection volume minimizes band broadening. |
| Sample Prep. | 1 mg/mL in mobile phase | Simple dilution in the mobile phase ensures compatibility with the analytical system. |
Experimental Protocol: Step-by-Step
-
Mobile Phase Preparation: Prepare the hexane/ethanol mobile phase by accurately measuring the required volumes of each HPLC-grade solvent. Mix thoroughly and degas before use.
-
Standard Preparation:
-
L-isomer Standard: Accurately weigh and dissolve an appropriate amount of Dibenzyl L-aspartate 4-methylbenzenesulfonate reference standard in the mobile phase to obtain a final concentration of 1 mg/mL.
-
Racemic Standard: Prepare a racemic mixture of this compound to confirm the elution order and resolution of the enantiomers.
-
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of 1 mg/mL.
-
HPLC System Setup:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to 254 nm and the column temperature to 25 °C.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to calculate the resolution.
-
Inject the L-isomer standard to confirm the identity of the main peak.
-
Inject the test sample and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Purity:
-
Calculate the percentage of the D-isomer using the following formula: % D-isomer = (Area of D-isomer Peak / (Area of L-isomer Peak + Area of D-isomer Peak)) * 100
-
Visualizing the HPLC Workflow
Caption: Workflow for Chiral HPLC Analysis.
Comparison with an Alternative: Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that offers several advantages over traditional HPLC.[6][7]
Principle of UPLC
UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at much higher pressures (up to 15,000 psi) compared to HPLC systems (typically up to 6,000 psi).[8][9] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[7][10]
Head-to-Head Comparison: HPLC vs. UPLC
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm[8] |
| Operating Pressure | 500 - 6,000 psi[8][9] | Up to 15,000 psi[8][9] |
| Analysis Time | 15 - 20 minutes[8][9] | 3 - 10 minutes[9] |
| Resolution | Good | Excellent[7] |
| Sensitivity | Good | High[6][7] |
| Solvent Consumption | Higher | Lower[6][10] |
| Cost | Lower initial investment | Higher initial investment[6] |
Hypothetical Performance Data
To illustrate the practical differences, the following table presents hypothetical but realistic data for the analysis of this compound using both techniques.
| Parameter | Chiral HPLC | Chiral UPLC |
| Retention Time (L-isomer) | 12.5 min | 2.8 min |
| Retention Time (D-isomer) | 14.2 min | 3.2 min |
| Resolution | 2.1 | 2.5 |
| Theoretical Plates | 8,000 | 18,000 |
| Limit of Quantification (D-isomer) | 0.05% | 0.01% |
Method Validation: Ensuring Trustworthiness
Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]
Key Validation Parameters
The core parameters for validating a purity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Decision Tree for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
The chiral HPLC method presented in this guide provides a robust and reliable approach for the purity validation of this compound. It offers the necessary specificity to control the critical enantiomeric impurity. While Chiral UPLC presents a faster and more sensitive alternative, the choice between the two will depend on the specific needs of the laboratory, including sample throughput requirements and budget constraints. Regardless of the chosen technology, a thorough method validation according to ICH guidelines is mandatory to ensure the integrity of the analytical data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 8. HPLC vs. UPLC [webofpharma.com]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. biomedres.us [biomedres.us]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. altabrisagroup.com [altabrisagroup.com]
A-Comparative-Guide-to-the-Structural-Confirmation-of-Dibenzyl-Aspartate-Tosylate
A Senior Application Scientist's Guide to the Structural Confirmation of Dibenzyl Aspartate Tosylate: An NMR-Centric Approach with Comparative Analysis
Abstract: The definitive structural confirmation of synthetic intermediates is a cornerstone of chemical research and pharmaceutical development. Dibenzyl aspartate tosylate, a key protected amino acid derivative, requires rigorous characterization to ensure purity and identity before its use in sensitive applications like peptide synthesis. This guide provides an in-depth, expert-led comparison of analytical techniques for the structural elucidation of dibenzyl aspartate tosylate, with a primary focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind the selection of specific multi-dimensional NMR experiments, present and interpret experimental data, and objectively compare NMR's capabilities with complementary techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction: The Imperative for Unambiguous Structural Confirmation
Dibenzyl aspartate tosylate serves as a crucial building block in solid-phase peptide synthesis (SPPS), where the dibenzyl groups protect the carboxylic acid functionalities of the aspartic acid side chain and its alpha-carboxyl group, while the tosylate salt ensures the amine group is protonated and protected. The success of a multi-step peptide synthesis is contingent on the absolute purity and confirmed identity of each starting material. An impurity or a misidentified starting material can lead to failed syntheses, the generation of difficult-to-separate side products, and ultimately, significant delays in research and development timelines.
Therefore, a multi-faceted analytical approach is not just recommended; it is essential for establishing a self-validating system of characterization. While several techniques provide valuable pieces of the structural puzzle, NMR spectroscopy stands as the gold standard for providing a complete, atom-by-atom picture of the molecular architecture.
The Core Technique: Multi-Dimensional NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical method for determining the structure of organic molecules in solution.[1] It is non-destructive and provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like dibenzyl aspartate tosylate, a suite of 1D and 2D NMR experiments is necessary for full structural confirmation.[1]
The "Why": Rationale Behind the NMR Experimental Choices
A logical, stepwise approach to NMR analysis ensures that each experiment builds upon the information provided by the last, leading to an unambiguous assignment.[1][2]
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment.[1][3] It provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and their neighboring protons (multiplicity/splitting).[3]
-
¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments in the molecule.[3][4][5] While standard ¹³C NMR does not show coupling or integration in the same way as ¹H NMR, it is crucial for confirming the carbon skeleton.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-90 and DEPT-135) helps distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.[1]
-
COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other (typically through 2-3 bonds).[6][7][8] It is essential for mapping out the spin systems within the aspartate backbone and the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation).[1][6][7][9] This is the primary tool for definitively linking the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[6][7][8][9] It is critical for connecting different fragments of the molecule, for instance, linking the benzyl CH₂ groups to their respective carbonyls and aromatic rings.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh 10-15 mg of the dibenzyl aspartate tosylate sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amine salts as it can help in observing the exchangeable N-H protons.
-
Ensure the solution is clear and free of particulate matter.
Data Acquisition:
-
Acquire all spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled spectrum.
-
Acquire DEPT-135 and DEPT-90 spectra.
-
Acquire 2D COSY, HSQC, and HMBC spectra. Standard pulse programs should be used, with the HMBC experiment optimized for a long-range coupling constant of ~8 Hz.
Data Interpretation and Analysis
The following tables represent predicted, realistic data for dibenzyl aspartate tosylate.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~8.2 | br s | 3H | -NH₃⁺ |
| H-b, H-c | ~7.5 - 7.2 | m | 14H | Ar-H (2x Benzyl) + Ar-H (Tosylate) |
| H-d | ~5.2 | s | 2H | Ph-CH ₂-O(CO)-R |
| H-e | ~5.1 | s | 2H | Ph-CH ₂-O(CO)-CH- |
| H-f | ~4.4 | t | 1H | α-CH |
| H-g | ~3.1 | dd | 1H | β-CH ₂ |
| H-h | ~2.9 | dd | 1H | β-CH ₂ |
| H-i | ~2.3 | s | 3H | Ar-CH ₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |
| ~170.5 | Positive (quat) | No Signal | α-C =O |
| ~169.8 | Positive (quat) | No Signal | β-C =O |
| ~145.0 | Positive (quat) | No Signal | Tosyl C -SO₃ |
| ~138.0 | Positive (quat) | No Signal | Tosyl C -CH₃ |
| ~135.5 | Positive (quat) | No Signal | Benzyl ipso-C |
| ~135.2 | Positive (quat) | No Signal | Benzyl ipso-C |
| ~128.9 | Positive | Positive | Benzyl/Tosyl Ar-C H |
| ~128.5 | Positive | Positive | Benzyl/Tosyl Ar-C H |
| ~128.3 | Positive | Positive | Benzyl/Tosyl Ar-C H |
| ~125.6 | Positive | Positive | Tosyl Ar-C H |
| ~67.0 | Negative | No Signal | Ph-C H₂-O |
| ~66.5 | Negative | No Signal | Ph-C H₂-O |
| ~49.0 | Positive | Positive | α-C H |
| ~35.0 | Negative | No Signal | β-C H₂ |
| ~20.8 | Positive | No Signal | Ar-C H₃ |
Visualization of the NMR Workflow
The logical progression from 1D to 2D experiments allows for a systematic assembly of the molecular structure.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Guide to NMR Spectral Interpretation - Loghia Publishing [loghia.com]
- 3. azooptics.com [azooptics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to the Efficiency of Coupling Reagents with Dibenzyl Aspartate 4-Methylbenzenesulfonate
For researchers, scientists, and professionals in drug development, the synthesis of peptides with high purity and yield is a cornerstone of their work. The choice of coupling reagent is a critical determinant of success, directly influencing reaction efficiency, cost, and the stereochemical integrity of the final peptide. This guide provides an in-depth, objective comparison of the performance of common coupling reagents in reactions involving Dibenzyl aspartate 4-methylbenzenesulfonate, a key building block in peptide synthesis. The insights and data presented herein are synthesized from established principles and experimental observations to empower you in making informed decisions for your synthetic protocols.
The Critical Role of Coupling Reagents in Peptide Synthesis
The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[1][2] This seemingly straightforward process is complicated by the need for selective activation of the carboxyl group to facilitate the reaction without inducing unwanted side reactions.[3][4] This is where coupling reagents become indispensable. An ideal coupling reagent rapidly and efficiently promotes peptide bond formation while minimizing side reactions, the most significant of which is the racemization of the chiral amino acid centers.[4][5][6]
This compound is a derivative of aspartic acid where the side-chain carboxylic acid and the alpha-carboxylic acid are protected as benzyl esters, and the amino group is protonated with 4-methylbenzenesulfonic acid.[7][8] The use of such protecting groups is fundamental in peptide synthesis to prevent polymerization and other side reactions, ensuring the stepwise and controlled assembly of the peptide chain.[9][10]
Understanding the Battlefield: Classes of Coupling Reagents
The diverse arsenal of coupling reagents can be broadly categorized into several classes, each with its own mechanism of action, reactivity profile, and propensity for side reactions.[5][11]
-
Carbodiimides (e.g., DCC, DIC): These are classic and cost-effective coupling reagents.[5][6] They function by forming a highly reactive O-acylisourea intermediate.[12] However, this intermediate is highly susceptible to racemization.[13] To mitigate this, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[13][14]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high efficiency and lower propensity for racemization compared to carbodiimides alone.[15][16] They activate the carboxylic acid by forming a reactive HOBt or HOAt active ester.[16] Phosphonium reagents are generally more soluble in common solvents like DMF than their uronium counterparts, which can be advantageous.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): This class includes some of the most efficient and widely used coupling reagents.[13][15] Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their rapid coupling times and high yields.[13][15] HATU, which is based on the more acidic 1-hydroxy-7-azabenzotriazole (HOAt), generally exhibits faster kinetics and provides better suppression of racemization than HBTU.[15] A potential side reaction with uronium reagents is the guanidinylation of the N-terminal amine, which can be minimized by careful control of stoichiometry.[17][18]
Comparative Performance Analysis
The efficiency of a coupling reagent is a multifactorial equation, with key variables including yield, reaction time, and the extent of racemization. The following table summarizes the expected performance of several widely used coupling reagents in a model reaction coupling this compound with a generic amino acid ester (e.g., H-Gly-OMe).
| Coupling Reagent/System | Relative Reactivity | Typical Reaction Time | Yield (%) | Racemization Risk | Key Considerations |
| DIC/HOBt | Moderate | 2-4 hours | 85-95 | Low to Moderate | Cost-effective; insoluble dicyclohexylurea (DCU) byproduct with DCC can complicate purification, DIC is preferred for solid-phase synthesis.[6] |
| PyBOP | High | 1-2 hours | 90-98 | Low | Good balance of reactivity and stability; generally low racemization.[15] |
| HBTU | High | 30-60 minutes | 95-99 | Low | Very efficient; potential for guanidinylation of the N-terminus if used in excess.[13][17] |
| HCTU | Very High | 20-45 minutes | 95-99 | Very Low | Based on 6-Cl-HOBt, offering a good compromise in reactivity and cost.[1] |
| HATU | Very High | 15-30 minutes | >98 | Very Low | Often considered the gold standard for difficult couplings; faster and less racemization than HBTU, but more expensive.[13][15][16] |
| COMU | Very High | 15-30 minutes | >98 | Very Low | Oxyma-based reagent with efficiency comparable to HATU; offers a better safety profile as it avoids potentially explosive HOBt/HOAt derivatives.[14][19][20] |
Mechanistic Insights and Experimental Workflow
The fundamental process of peptide bond formation involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of the activated intermediate.
Caption: Generalized mechanism of peptide bond formation.
A well-designed experiment is crucial for an objective comparison of coupling reagents. The following workflow outlines a robust procedure for such a comparison.
Caption: Experimental workflow for comparing coupling reagent efficiency.
Detailed Experimental Protocol: A Self-Validating System
The following protocol provides a step-by-step methodology for comparing the efficiency of different coupling reagents for the reaction of this compound with Glycine methyl ester hydrochloride. The rationale behind each step is explained to ensure a robust and reproducible experiment.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Coupling Reagents: DIC, HOBt, PyBOP, HBTU, HATU, COMU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Reagents for work-up and purification.
Procedure:
-
Preparation of Reaction Mixtures (Causality: Ensures consistent starting concentrations for a fair comparison):
-
In a flask, dissolve this compound (1.0 eq) and Glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to neutralize the hydrochloride salts and the tosylate salt. Stir for 10 minutes.
-
Aliquot this stock solution into separate reaction vessels for each coupling reagent to be tested.
-
-
Coupling Reaction (Causality: The core of the experiment where the efficiency of each reagent is tested):
-
To each reaction vessel, add the respective coupling reagent (1.05 eq) and any necessary additive (e.g., HOBt with DIC, 1.05 eq). For phosphonium and uronium reagents, an additional equivalent of base (DIPEA, 1.0 eq) is often added to facilitate the reaction.[19]
-
Stir the reactions at room temperature.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 15, 30, 60, 120 minutes) to determine the time to completion.
-
-
Work-up and Isolation (Causality: To quench the reaction and remove water-soluble byproducts):
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis (Causality: To isolate the pure product and quantify the performance of the coupling reagent):
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified dipeptide.
-
Assess the purity of the product using High-Performance Liquid Chromatography (HPLC) and confirm its structure by Nuclear Magnetic Resonance (NMR) spectroscopy.[21][22][23][24]
-
Determine the extent of racemization by analyzing the product using a suitable chiral HPLC method.[23][25]
-
Conclusion and Recommendations
The selection of a coupling reagent is a critical decision in peptide synthesis that requires a balance of reactivity, cost, and the need to preserve stereochemical integrity. For routine couplings where cost is a primary concern, a classic carbodiimide system like DIC/HOBt can be effective. For more demanding syntheses, particularly those involving sterically hindered amino acids or sequences prone to aggregation, the more powerful phosphonium and uronium/aminium reagents are recommended.
PyBOP offers a reliable and efficient option with a good balance of properties. For achieving the highest yields in the shortest time, HATU and COMU are the reagents of choice.[15][19] While HATU has a long-standing reputation for excellence, the improved safety profile of COMU makes it an increasingly attractive alternative.[14][20] Ultimately, the optimal coupling reagent will depend on the specific requirements of the synthesis, including the scale, the complexity of the peptide, and budgetary constraints.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peptide Design: Principles & Methods | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. biosynth.com [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 19. bachem.com [bachem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. doras.dcu.ie [doras.dcu.ie]
- 23. researchgate.net [researchgate.net]
- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Yield Comparison: Boc vs. Fmoc Strategies for Peptides with Dibenzyl Aspartate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision that dictates the pathway to a successful synthesis. This choice becomes particularly pivotal when the target peptide contains residues prone to side reactions, such as aspartic acid. The use of a dibenzyl (OBzl) protecting group for the aspartic acid side chain, a common tactic in Boc chemistry, introduces specific challenges and advantages for both methodologies. This guide provides an in-depth, data-driven comparison to inform your strategic selection, ensuring optimal yield and purity for your target peptide.
The Fundamental Dichotomy: Acid vs. Base Labile Protection
The core difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes. The Boc strategy utilizes an acid-labile Boc group for temporary α-amino protection, which is removed by a moderately strong acid like trifluoroacetic acid (TFA) in each cycle.[1][2] The "permanent" side-chain protecting groups, typically benzyl-based like Asp(OBzl), are removed at the end of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (HF).[1][3]
In contrast, the Fmoc strategy employs a base-labile Fmoc group for α-amino protection, which is cleaved by a secondary amine, most commonly piperidine.[2][4] This allows for the use of acid-labile protecting groups for the side chains, which are then removed simultaneously with cleavage from the resin using TFA.[2] This fundamental difference in deprotection chemistry is the primary driver of the varying outcomes when synthesizing peptides with Asp(OBzl).
The Aspartimide Challenge: A Critical Side Reaction
The synthesis of peptides containing aspartic acid is frequently complicated by the formation of a succinimide ring intermediate known as aspartimide.[5][6][7] This side reaction is particularly pronounced in Fmoc-SPPS due to the repeated exposure to the basic conditions of piperidine during Fmoc deprotection.[5][8] The formation of aspartimide is problematic as it can lead to a mixture of by-products, including α- and β-peptides and their racemized forms, which are often difficult to separate from the desired product, thereby reducing the overall yield and purity.[5][9]
The Boc strategy, with its reliance on acidic deprotection steps during the synthesis cycle, is inherently less prone to base-catalyzed aspartimide formation.[5] This makes it a compelling choice for sequences containing aspartic acid, especially those with adjacent small or flexible residues like glycine or serine, which are known to exacerbate aspartimide formation.[10]
Yield Comparison: A Data-Driven Perspective
While a definitive, universal yield comparison is challenging due to sequence-dependent effects, a general trend emerges from the literature and extensive laboratory experience. For a model peptide containing an Asp(OBzl) residue, the expected yields and purity can be summarized as follows:
| Synthesis Strategy | Key Strengths | Key Challenges | Expected Crude Purity (Model Peptide with Asp(OBzl)) | Estimated Final Yield (Post-Purification) |
| Boc/Bzl | - Minimized aspartimide formation during synthesis cycles.[5] - Can be advantageous for long or difficult sequences prone to aggregation.[1] | - Requires strong, hazardous acids (e.g., HF) for final cleavage.[1][3] - Requires specialized, corrosion-resistant equipment. | High, with minimal aspartimide-related impurities. | Higher (Typically 25-40%) |
| Fmoc/tBu | - Milder overall conditions and easier handling (no HF).[1][2] - Amenable to a wider range of acid-sensitive modifications.[8] - Easier automation and monitoring.[8] | - High risk of aspartimide formation due to basic deprotection steps.[5][6][7] - Can lead to complex mixtures of by-products and difficult purification.[5][9] | Lower, with significant aspartimide-related impurities. | Lower (Typically 10-25%) |
Note: These are estimated values for a model peptide and can vary significantly based on the specific peptide sequence, length, and coupling efficiency.
Experimental Workflows: A Visual Guide
To better illustrate the practical differences, the following diagrams outline the cyclical workflows for both Boc and Fmoc solid-phase peptide synthesis.
Caption: Cyclical workflow of Boc-SPPS.
Caption: Cyclical workflow of Fmoc-SPPS.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a model peptide containing an Asp(OBzl) residue using both Boc and Fmoc strategies.
Protocol 1: Boc Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM) for 30-60 minutes.[11]
-
First Amino Acid Coupling: Attach the C-terminal Boc-protected amino acid to the resin.
-
Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.[4]
-
Wash the resin thoroughly with DCM.
-
-
Coupling:
-
Dissolve the next Boc-protected amino acid (including Boc-Asp(OBzl)-OH) and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin, followed by DIEA to initiate coupling.
-
Allow the reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence.
-
Final Cleavage:
-
After synthesis is complete, dry the peptide-resin.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF, typically with scavengers like anisole, at 0°C for 1 hour.
-
Evaporate the HF.
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Fmoc Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid) in DMF for 30-60 minutes.[12]
-
First Amino Acid Loading: Load the C-terminal Fmoc-protected amino acid onto the resin.
-
Deprotection:
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene-piperidine adduct.[12]
-
Coupling:
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH, as Asp(OBzl) is not typically used in standard Fmoc SPPS due to its acid lability being similar to the linker) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin, followed by DIEA.
-
Allow the reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 3-6 for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
After synthesis, wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Allow the cleavage reaction to proceed for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Conclusion and Recommendations
For the synthesis of peptides containing dibenzyl aspartate, the Boc/Bzl strategy is demonstrably superior in terms of expected yield and purity . The primary reason is the circumvention of base-catalyzed aspartimide formation, a significant pitfall of the Fmoc/tBu approach. While the Fmoc strategy offers milder conditions and operational simplicity, the high propensity for this deleterious side reaction when an aspartic acid residue is present often leads to a complex crude product and a challenging purification process, ultimately impacting the final yield.
Therefore, for projects where the target peptide contains Asp(OBzl) and maximizing yield is a primary concern, investing in the capabilities for Boc-SPPS is a scientifically sound decision. For laboratories exclusively equipped for Fmoc-SPPS, alternative strategies to mitigate aspartimide formation should be considered, such as the use of more sterically hindered side-chain protecting groups for aspartic acid (e.g., OMpe, OBno) or the incorporation of backbone-protected dipeptides.[9][13] However, for the specific case of utilizing dibenzyl aspartate, the classic Boc methodology remains the more robust and higher-yielding approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
The Strategist's Guide to Aspartic Acid Protection in Large-Scale Peptide Synthesis: A Cost-Benefit Deep Dive
For researchers, scientists, and drug development professionals, the path to synthesizing complex peptides at scale is paved with critical decisions. Among the most crucial is the selection of a protecting group strategy for trifunctional amino acids, particularly the notoriously challenging aspartic acid. The propensity of aspartic acid to form a performance-degrading succinimide byproduct—aspartimide—under standard solid-phase peptide synthesis (SPPS) conditions can severely impact yield, purity, and ultimately, the economic viability of a manufacturing campaign.
This guide offers a comprehensive cost-benefit analysis of utilizing Dibenzyl aspartate 4-methylbenzenesulfonate (H-Asp(OBzl)-OBzl·TosOH) , a cornerstone of the traditional Boc/Bzl protection strategy, and compares it with the modern industry standard, Fmoc-Asp(OtBu)-OH , and other advanced alternatives designed to mitigate aspartimide formation. We will dissect the performance of these building blocks through the lens of experimental data, process economics, and scalability, providing you with the insights to make the most strategic choice for your large-scale synthesis endeavors.
The Aspartimide Conundrum: A Persistent Challenge in Peptide Synthesis
During the repetitive base treatments required for Fmoc deprotection in SPPS, the backbone amide nitrogen of an amino acid C-terminal to an aspartic acid residue can launch a nucleophilic attack on the side-chain carbonyl of the aspartate. This intramolecular cyclization results in the formation of a five-membered succinimide ring, known as aspartimide. This undesired intermediate is a gateway to a host of impurities, including the difficult-to-separate α- and β-aspartyl peptides and racemized products, which can compromise the biological activity and safety profile of the final peptide therapeutic.[1][2]
The choice of the aspartic acid side-chain protecting group is therefore a critical parameter in suppressing this deleterious side reaction.[3]
Performance Under Pressure: A Quantitative Comparison of Protecting Groups
To provide a clear, data-driven comparison, we will examine the performance of different aspartic acid protecting groups in the synthesis of a model peptide known for its susceptibility to aspartimide formation. The following table summarizes key performance metrics based on published experimental data.
| Protecting Group Strategy | Aspartimide Formation (%)* | Racemization (D-Asp %) | Relative Cost of Starting Material | Key Advantages | Key Disadvantages |
| H-Asp(OBzl)-OBzl·TosOH | Negligible | Low | Low | Low cost of starting material; Avoids base-catalyzed aspartimide formation. | Requires Boc/Bzl strategy with harsh final cleavage (HF); Palladium-catalyzed debenzylation adds a process step and cost. |
| Fmoc-Asp(OtBu)-OH | ~15-25% | ~5-10% | Moderate | Widely used in the milder Fmoc/tBu strategy; Compatible with a broad range of acid-sensitive residues. | Highly prone to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[3] |
| Fmoc-Asp(OMpe)-OH | ~5-10% | ~2-5% | High | Reduced aspartimide formation due to increased steric hindrance. | Higher cost; May exhibit slower coupling kinetics. |
| Fmoc-Asp(OBno)-OH | <1% | <1% | Very High | Excellent suppression of aspartimide formation.[4] | Significantly higher cost of the protected amino acid. |
Note: Aspartimide formation percentages are estimates based on model peptide syntheses and can vary significantly depending on the peptide sequence and synthesis conditions.
The Economic Equation: A Deeper Look at the Cost-Benefit Analysis
While the initial purchase price of the protected amino acid is a significant factor, a comprehensive cost-benefit analysis must consider the entire manufacturing process, from raw materials to waste disposal.
Raw Material Costs
The Boc/Bzl strategy, which utilizes building blocks like H-Asp(OBzl)-OBzl·TosOH, generally offers a lower upfront cost for the protected amino acids compared to their Fmoc counterparts.[5] However, the overall cost of raw materials for the entire synthesis must be considered.
| Component | H-Asp(OBzl)-OBzl·TosOH Strategy (Boc/Bzl) | Fmoc-Asp(OtBu)-OH Strategy (Fmoc/tBu) |
| Aspartic Acid Derivative | Lower | Higher |
| Other Amino Acid Derivatives | Boc-protected amino acids are generally less expensive. | Fmoc-protected amino acids are generally more expensive. |
| Solvents | Similar solvent consumption during chain assembly. | Similar solvent consumption during chain assembly. |
| Deprotection Reagents | Trifluoroacetic acid (TFA) for Boc deprotection. | Piperidine for Fmoc deprotection. |
| Final Cleavage Reagents | Anhydrous hydrogen fluoride (HF) - highly hazardous and requires specialized equipment. | TFA with scavengers. |
| Deprotection Catalyst | Palladium on carbon (Pd/C) for benzyl group removal. | Not applicable. |
Process-Related Costs
The choice of protecting group strategy has a cascading effect on the entire manufacturing process, influencing everything from reaction times to the complexity of downstream purification.
-
Aspartimide Formation and Purification Costs: The high level of aspartimide-related impurities generated when using Fmoc-Asp(OtBu)-OH can lead to significantly more complex and costly purification processes. Multiple rounds of chromatography may be required to achieve the desired purity, leading to lower overall yields and increased solvent consumption. The cleaner crude product obtained with strategies that minimize aspartimide formation, such as the use of H-Asp(OBzl)-OBzl·TosOH, can translate to substantial savings in purification.
-
Final Cleavage and Deprotection: The Boc/Bzl strategy necessitates a final cleavage step with the highly corrosive and toxic hydrogen fluoride (HF), which requires specialized, expensive equipment and stringent safety protocols. The subsequent palladium-catalyzed hydrogenolysis to remove the benzyl protecting groups adds an additional step to the process, increasing time and cost. In contrast, the Fmoc/tBu strategy employs a single, milder TFA-based cleavage and deprotection step.
-
Waste Disposal: Large-scale peptide synthesis generates a significant amount of chemical waste, with solvents being the primary contributor.[1][6][7][8][9] While the solvent usage during the chain assembly is comparable between the two strategies, the additional debenzylation step in the Boc/Bzl strategy adds to the overall waste stream. Furthermore, the disposal of HF and palladium-containing waste requires specialized and costly procedures.
Experimental Protocols: A Tale of Two Strategies
To illustrate the practical differences between the two approaches, we provide representative, large-scale experimental protocols for the synthesis of a model peptide segment known to be prone to aspartimide formation.
Model Peptide: Teduglutide Fragment (Gly-Asp-Gly-Ser-Phe)
This fragment of the GLP-2 analog Teduglutide contains the problematic Asp-Gly sequence.
Protocol 1: Large-Scale SPPS of Teduglutide Fragment using Fmoc-Asp(OtBu)-OH
1. Resin Preparation:
-
Swell 1 kg of Rink Amide resin (0.5 mmol/g substitution) in N,N-dimethylformamide (DMF) for 2 hours in a suitable solid-phase synthesis vessel.
2. Amino Acid Coupling Cycle (repeated for each amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 L) for 5 and 15 minutes, respectively. Wash the resin with DMF (5 x 10 L).
-
Coupling: Dissolve Fmoc-amino acid (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF (8 L). Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF (5 x 10 L).
3. Cleavage and Deprotection:
-
After assembly of the peptide chain, wash the resin with dichloromethane (DCM, 3 x 10 L) and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5, 10 L) for 3 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
4. Purification:
-
Purify the crude peptide by preparative reverse-phase HPLC. Due to significant aspartimide formation, multiple chromatographic runs may be necessary.
Protocol 2: Large-Scale SPPS of Teduglutide Fragment using H-Asp(OBzl)-OBzl·TosOH (Boc/Bzl Strategy)
1. Resin Preparation:
-
Swell 1 kg of Merrifield resin (1.0 mmol/g substitution) in DCM for 2 hours.
-
Anchor the first amino acid (Boc-Phe-OH) to the resin using standard procedures.
2. Amino Acid Coupling Cycle (repeated for each amino acid):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (2 x 10 L) for 5 and 20 minutes, respectively. Wash with DCM (3 x 10 L) and neutralize with 10% DIPEA in DCM (2 x 10 L). Wash with DCM (3 x 10 L).
-
Coupling of H-Asp(OBzl)-OBzl·TosOH:
-
Suspend H-Asp(OBzl)-OBzl·TosOH (3 equivalents) in DCM/DMF (1:1, 8 L).
-
Add DIPEA (3.3 equivalents) to neutralize the tosylate salt and stir for 15 minutes.[10][11]
-
In a separate vessel, activate the neutralized amino acid with HCTU (3 equivalents) and additional DIPEA (3 equivalents) for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 L) and DCM (3 x 10 L).
3. Final Cleavage and Deprotection:
-
HF Cleavage: Treat the resin with anhydrous HF containing p-cresol as a scavenger in a specialized HF apparatus.
-
Benzyl Deprotection: After HF cleavage and precipitation, dissolve the crude peptide in a suitable solvent (e.g., acetic acid). Add 10% Pd/C catalyst and hydrogenate under pressure until debenzylation is complete.[11]
4. Purification:
-
Purify the crude peptide by preparative reverse-phase HPLC. A significantly cleaner crude product is expected, simplifying the purification process.
Visualization of the Decision-Making Workflow
The selection of an appropriate protecting group strategy is a multi-faceted decision. The following diagram illustrates the key considerations in this process.
Caption: Decision workflow for selecting an aspartic acid protecting group strategy in large-scale peptide synthesis.
The Final Verdict: A Strategic Choice
The decision to use this compound in large-scale peptide synthesis is a strategic one that hinges on a careful evaluation of competing priorities.
-
For cost-sensitive projects where the final peptide is robust and the organization has the infrastructure to handle HF and palladium catalysis, the Boc/Bzl strategy with H-Asp(OBzl)-OBzl·TosOH presents a compelling option. The lower cost of raw materials and the virtual elimination of base-catalyzed aspartimide formation can lead to a more economical process, particularly if the simplified purification outweighs the costs of the additional deprotection step and specialized equipment.
-
For syntheses involving acid-sensitive residues or where process simplicity and avoidance of highly hazardous reagents are paramount, the Fmoc/tBu strategy remains the dominant choice. However, for sequences prone to aspartimide formation, the use of the standard Fmoc-Asp(OtBu)-OH should be approached with caution. In such cases, investing in more expensive, sterically hindered derivatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH can be a wise decision, as the higher upfront cost can be recouped through significantly improved purity, higher yields, and reduced purification costs.
Ultimately, the optimal strategy is not a one-size-fits-all solution. By understanding the intricate interplay between chemistry, process engineering, and economics, researchers and drug development professionals can make an informed decision that paves the way for a successful and cost-effective large-scale peptide synthesis campaign.
References
- 1. pengtingpeptide.com [pengtingpeptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of an iberiotoxin derivative by chemical ligation: A method for improved yields of cysteine-rich scorpion toxin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. A green future for peptides - World Pharmaceutical Frontiers [worldpharmaceuticals.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Quantifying Dibenzyl Aspartate 4-Methylbenzenesulfonate in Reaction Mixtures: A Comparative Analysis of Analytical Methodologies
For Immediate Release
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of reaction components is paramount to ensuring product quality, optimizing reaction yields, and maintaining regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of Dibenzyl aspartate 4-methylbenzenesulfonate, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and drug development professionals, this document evaluates the performance of leading analytical techniques, offering field-proven insights and experimental data to inform method selection and implementation.
Introduction: The Analytical Challenge
This compound is a salt formed from the dibenzyl ester of L-aspartic acid and p-toluenesulfonic acid. Its accurate quantification within a complex reaction mixture—often containing starting materials like L-aspartic acid, reagents such as benzyl alcohol and p-toluenesulfonic acid, and potential byproducts—presents a significant analytical challenge.[1] The ideal analytical method must be specific, sensitive, accurate, and robust enough to resolve the target analyte from a matrix of structurally similar compounds.
Comparative Analysis of Core Analytical Techniques
The selection of an appropriate analytical technique is a critical decision driven by the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and sample throughput. Here, we compare the most viable methods for the quantification of this compound.
1. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): The Gold Standard
HPLC and its advanced counterpart, UPLC, are the cornerstones of pharmaceutical analysis for their versatility and precision.[][3] These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Expertise & Experience: For compounds like this compound, which possess UV-absorbing aromatic rings, UV detection is a straightforward and effective approach. Reversed-phase HPLC, utilizing a C18 column, is the most common modality. The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is crucial for achieving optimal separation from impurities. The acidic nature of the tosylate counter-ion and the aspartic acid moiety often necessitates an acidic mobile phase (e.g., pH 3.0) to ensure good peak shape and prevent tailing.[3] UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, due to the use of smaller particle size columns (sub-2 µm).[][4]
-
Trustworthiness: A well-developed HPLC/UPLC method is inherently self-validating. System suitability tests, including checks for peak asymmetry, theoretical plates, and reproducibility of retention times and peak areas, are performed before each analytical run to ensure the system is performing correctly.[3] Method validation according to ICH guidelines (Q2(R1)) would further establish the method's linearity, accuracy, precision, specificity, and robustness.
-
Authoritative Grounding: The application of HPLC and UPLC for the analysis of amino acids and their derivatives is extensively documented in scientific literature and pharmacopeias.[5][6][7][8][9][10][11][12][13] For instance, stability-indicating HPLC methods are designed to separate the active pharmaceutical ingredient from its degradation products, a critical aspect when monitoring reaction progress and stability.[3]
2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method
NMR spectroscopy is a powerful tool for structural elucidation and can also be employed for quantitative analysis.[14][15]
-
Expertise & Experience: ¹H NMR is particularly well-suited for quantifying this compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16] By comparing the integral of a specific proton signal from the analyte to that of a known amount of an internal standard, the absolute concentration of the analyte can be determined without the need for a calibration curve.[17] Distinct signals from the benzyl groups and the tosylate methyl group provide excellent opportunities for quantification.
-
Trustworthiness: The primary advantage of qNMR is its status as a primary ratio method of measurement, meaning it does not rely on calibration with the analyte of interest. This minimizes errors associated with reference standard purity. However, careful experimental setup is crucial for accurate quantification, including ensuring complete relaxation of all nuclei by using a sufficiently long relaxation delay (D1).[17]
-
Authoritative Grounding: The use of qNMR in the pharmaceutical industry for purity assessment and quantification of active ingredients and impurities is well-established and recognized by regulatory bodies.[14][16] Its application to complex mixtures is also an active area of research.[18]
3. Gas Chromatography (GC): A Viable but More Complex Alternative
GC separates compounds based on their volatility. While powerful, its application to this compound is less direct.
-
Expertise & Experience: Due to the low volatility and thermal lability of the salt, direct GC analysis is not feasible. Derivatization would be required to convert the analyte into a more volatile and thermally stable compound. This adds complexity and potential sources of error to the analytical workflow. However, GC coupled with a mass spectrometer (GC-MS) can provide excellent sensitivity and selectivity for the derivatized analyte.[19][20][21] For related compounds, GC with a sulfur chemiluminescence detector (SCD) offers high selectivity for sulfur-containing species, which could be advantageous for specifically detecting the tosylate moiety.[22][23][24]
-
Trustworthiness: The multi-step nature of a GC method involving derivatization requires rigorous validation to ensure the derivatization reaction is complete and reproducible.
-
Authoritative Grounding: While GC is a standard technique for the analysis of volatile and semi-volatile organic compounds, its application to non-volatile salts like the topic compound is less common and would require significant method development.[25]
Data Presentation: Method Performance Comparison
| Parameter | HPLC/UPLC | qNMR | GC (with Derivatization) |
| Specificity | High (with proper method development) | High (distinct signals) | High (with MS detection) |
| Sensitivity | Good to Excellent (ng/mL to pg/mL) | Moderate (µg/mL to mg/mL) | Excellent (pg/mL) |
| Precision (RSD) | < 2% | < 1% | < 5% (including derivatization) |
| Accuracy | High | High (absolute method) | Moderate to High |
| Sample Throughput | High | Moderate | Moderate |
| Ease of Use | Moderate | Requires specialized expertise | Complex (due to derivatization) |
| Need for Reference Std. | Yes (for calibration) | No (for quantification, but for identity) | Yes (for calibration) |
Experimental Protocols
Recommended Method: Stability-Indicating UPLC-UV
This method is recommended for its balance of speed, sensitivity, and specificity, making it ideal for in-process control and final product analysis.
1. Instrumentation and Chromatographic Conditions:
-
System: Waters ACQUITY UPLC H-Class or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile
-
Gradient: 10-90% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Dilute an aliquot of the reaction mixture with the 50:50 acetonitrile/water mixture to an expected analyte concentration of approximately 0.1 mg/mL.
3. Analysis and Quantification:
-
Inject the standard solution to establish the retention time and peak area response.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
Visualizations
Caption: UPLC analytical workflow for quantification.
Caption: Comparison of analytical techniques.
Conclusion
For the routine and reliable quantification of this compound in a reaction mixture, a stability-indicating UPLC-UV method stands out as the most practical and efficient choice. It offers an optimal blend of sensitivity, specificity, and high throughput, which are critical in a drug development setting. While qNMR provides the advantage of absolute quantification without a calibration curve and serves as an excellent orthogonal technique for validation, its lower throughput may be a limitation for routine in-process controls. GC, requiring a derivatization step, introduces complexity that makes it less favorable as a primary method for this specific analyte. The selection of the final method should always be guided by the specific analytical requirements and validated to ensure fitness for purpose.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. medwrench.com [medwrench.com]
- 6. jocpr.com [jocpr.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A modified HPLC method for the determination of aspartic acid racemization in collagen from human dentin and its comparison with GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. Determination of D- and L-aspartate in cell culturing medium, within cells of MPT1 cell line and in rat blood by a column-switching high-performance liquid chromatogrpahic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites: implications in metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. hpst.cz [hpst.cz]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. gcms.labrulez.com [gcms.labrulez.com]
- 23. gcms.labrulez.com [gcms.labrulez.com]
- 24. agilent.com [agilent.com]
- 25. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Dibenzyl Aspartate 4-Methylbenzenesulfonate in the Synthesis of Difficult Peptide Sequences
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the emergence of "difficult sequences" presents a formidable challenge. These sequences, often characterized by their hydrophobicity, tendency to aggregate, and susceptibility to side reactions, can lead to low yields, purification difficulties, and ultimately, compromise the integrity of the final peptide.[1][2][3] This guide provides an in-depth analysis of Dibenzyl aspartate 4-methylbenzenesulfonate, a specialized amino acid derivative, and benchmarks its potential performance against established alternatives in the synthesis of these challenging peptides.
The Dual Nature of "Difficult Sequences": Aggregation and Aspartimide Formation
The synthesis of certain peptide sequences is notoriously problematic due to two primary, often intertwined, issues:
-
Peptide Aggregation: During SPPS, the growing peptide chain, anchored to a solid support, can fold into secondary structures, such as β-sheets. These structures can then self-associate through intermolecular hydrogen bonds, leading to aggregation.[1][4][5] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, ultimately truncating the peptide synthesis.[4]
-
Aspartimide Formation: This is a significant side reaction specific to peptides containing aspartic acid (Asp).[1][6] Under the basic conditions typically used for Fmoc-deprotection in SPPS (e.g., piperidine), the backbone amide nitrogen can attack the side-chain carbonyl of the Asp residue. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[1][6] This intermediate can then be attacked by piperidine or trace amounts of water, leading to a mixture of the desired α-peptide, the isomeric β-peptide, and piperidide adducts. Furthermore, the α-carbon of the aspartimide is prone to epimerization, introducing D-amino acids into the peptide chain.[6] These byproducts are often difficult, if not impossible, to separate from the target peptide.[4]
This compound: A Closer Look
This compound is an amino acid derivative with two key features that influence its potential application in peptide synthesis:
-
Dibenzyl Ester Protection: Both the α-carboxyl and the side-chain β-carboxyl groups of the aspartic acid are protected as benzyl esters. In the context of Fmoc-SPPS, the α-carboxyl group would be deprotected prior to incorporation into the peptide chain, leaving the side-chain protected as a benzyl ester (Asp(OBzl)). This protecting group is stable to the basic conditions of Fmoc removal but can be cleaved with strong acids, such as hydrogen fluoride (HF), or through catalytic hydrogenolysis.[7][8]
-
4-Methylbenzenesulfonate (Tosylate) Salt: The free amino group of the aspartate is protonated and forms a salt with 4-methylbenzenesulfonic acid (tosic acid). This salt formation can improve the handling characteristics of the amino acid derivative, making it a more stable, crystalline solid with potentially enhanced solubility in organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[9][10][11][12]
Performance Benchmark: Dibenzyl Aspartate vs. Alternatives
The true test of an aspartic acid derivative lies in its ability to mitigate the aforementioned challenges. Here, we benchmark the performance of the benzyl ester protection afforded by this compound against commonly used alternatives.
Mitigating Aspartimide Formation
The choice of the side-chain protecting group for aspartic acid is critical in preventing aspartimide formation. The prevailing strategy is to use sterically bulky protecting groups that hinder the intramolecular cyclization.
| Protecting Group | Structure | Relative Performance in Preventing Aspartimide Formation | Key Considerations |
| Benzyl (Bzl) | -CH₂-Ph | Lower | More prone to aspartimide formation compared to bulkier alkyl esters.[13][14] Requires strong acid (e.g., HF) or hydrogenolysis for cleavage.[7] |
| tert-Butyl (tBu) | -C(CH₃)₃ | Moderate | The standard and most commonly used protecting group in Fmoc-SPPS.[1] Offers a good balance of stability and ease of cleavage with TFA. However, it is still susceptible to aspartimide formation in problematic sequences (e.g., Asp-Gly).[1][4] |
| 3-Methylpent-3-yl (Mpe) | -C(CH₃)(C₂H₅)₂ | Higher | Increased steric bulk compared to tBu, offering better suppression of aspartimide formation.[5] |
| 2,3,4-Trimethylpent-3-yl (Die) | -C(CH(CH₃)₂)(C(CH₃)₃) | Higher | Even greater steric hindrance, providing significant protection against aspartimide formation.[5][14] |
| 5-n-butyl-5-nonyl (Bno) | -C(C₄H₉)₂(C₅H₁₁) | Very High | A highly bulky and flexible protecting group that has shown excellent performance in minimizing aspartimide formation, even in the most challenging sequences.[4][15] |
Based on the available literature, the benzyl ester is less effective at preventing aspartimide formation than the more sterically demanding tert-butyl, Mpe, Die, and Bno esters.[13][14] This suggests that for sequences known to be prone to this side reaction, this compound may not be the optimal choice.
Overcoming Peptide Aggregation
While the primary strategy for combating aggregation involves modifying the peptide backbone (e.g., using pseudoproline dipeptides or DMB/HMB protection) or optimizing synthesis conditions (e.g., elevated temperatures, chaotropic agents), the choice of side-chain protecting groups can have a minor influence. Highly hydrophobic protecting groups can potentially contribute to the overall hydrophobicity of the peptide-resin complex, which may exacerbate aggregation in some cases. However, this effect is generally considered secondary to backbone-related aggregation.
The benzyl group is relatively hydrophobic. In sequences that are already prone to aggregation due to their hydrophobic nature, the use of a benzyl ester might not be as favorable as a more compact protecting group.
The Practical Advantage of the Tosylate Salt
A key potential benefit of this compound lies in its formulation as a tosylate salt. Amino acid derivatives in their free zwitterionic form can sometimes exhibit poor solubility in the organic solvents used for SPPS.[10] Salt forms, such as tosylates, are often more soluble and have better handling properties, which is particularly advantageous in automated peptide synthesizers where consistent dissolution is crucial for accurate reagent delivery.[16][17]
Proposed Experimental Protocol for Benchmarking
To definitively assess the performance of this compound, a head-to-head comparison with a standard reagent like Fmoc-Asp(OtBu)-OH is necessary. Below is a proposed experimental protocol for such a study.
Objective: To compare the efficiency of incorporating aspartic acid using H-Asp(OBzl)-OBzl · TosOH (in its Fmoc-protected form, Fmoc-Asp(OBzl)-OH) versus Fmoc-Asp(OtBu)-OH in the synthesis of a model difficult peptide sequence known for aspartimide formation and potential aggregation.
Model Peptide: A classic example is a sequence containing an Asp-Gly motif, which is highly prone to aspartimide formation. A suitable model peptide could be the scorpion toxin II fragment: H-Val-Lys-Asp-Gly-Tyr-Ile-OH .[18]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH)
-
Coupling reagents (e.g., HBTU, DIC/Oxyma)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC grade solvents
Experimental Workflow:
Step-by-Step Methodology:
-
Resin Preparation: Swell Fmoc-Rink Amide MBHA resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ile-OH) to the resin using a suitable activator (e.g., HBTU/DIPEA).
-
Chain Elongation: Repeat the deprotection and coupling steps for Fmoc-Tyr(tBu)-OH and Fmoc-Gly-OH.
-
Batch Splitting: After coupling glycine, wash the resin thoroughly and divide it into two equal portions.
-
Comparative Coupling:
-
Batch A: Couple Fmoc-Asp(OBzl)-OH.
-
Batch B: Couple Fmoc-Asp(OtBu)-OH.
-
-
Synthesis Completion: Continue the synthesis on both batches by coupling Fmoc-Lys(Boc)-OH and Fmoc-Val-OH.
-
Final Deprotection: Remove the terminal Fmoc group from both batches.
-
Cleavage and Global Deprotection: Treat the resin from each batch with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Analysis: Precipitate the crude peptides in cold ether, dissolve them in a suitable solvent, and analyze by reverse-phase HPLC (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Data Analysis and Interpretation:
The performance of each aspartic acid derivative will be evaluated based on the following metrics:
-
Purity of the Crude Product: Compare the percentage of the target peptide peak in the HPLC chromatograms of the crude products from Batch A and Batch B.
-
Identification of Byproducts: Use LC-MS to identify and quantify the presence of aspartimide-related impurities (α- and β-peptides, D-isomers) in both samples. The β-aspartyl peptide will have the same mass as the target peptide but will likely have a different retention time on HPLC.
-
Overall Yield: Compare the final yield of the purified target peptide from both syntheses.
Conclusion and Recommendations
Based on the current understanding of peptide chemistry, this compound presents a mixed profile for the synthesis of difficult peptide sequences.
Potential Advantages:
-
Improved Handling and Solubility: The tosylate salt form may offer superior solubility and handling properties compared to the zwitterionic free amino acid, which is a significant practical advantage, especially in automated synthesis.[9][10][11][12]
Potential Disadvantages:
-
Increased Risk of Aspartimide Formation: The benzyl ester side-chain protection is sterically less hindered than the standard tert-butyl ester and significantly less so than newer, bulkier protecting groups. This makes it more susceptible to the formation of aspartimide-related impurities, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[13][14]
-
Harsher Cleavage Conditions: While compatible with standard TFA cleavage, complete removal of the benzyl group may require prolonged cleavage times or the use of stronger acid cocktails, which could lead to other side reactions. For complete orthogonality, catalytic hydrogenolysis would be required, which is not always compatible with other protecting groups or amino acids (e.g., Cys, Met).[7][8]
Recommendation:
This compound may be a suitable reagent for the synthesis of peptides that are not particularly prone to aspartimide formation, where its improved solubility and handling properties could streamline the synthesis process. However, for "difficult sequences" where aspartimide formation is a known risk, the use of derivatives with bulkier side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH, Fmoc-Asp(ODie)-OH, or Fmoc-Asp(OBno)-OH, is strongly recommended.[4][5][15] For sequences prone to severe aggregation, these should be used in conjunction with other strategies like the incorporation of pseudoproline dipeptides or backbone protection.
Ultimately, the choice of an aspartic acid derivative should be made on a case-by-case basis, considering the specific sequence, the synthetic methodology, and the desired purity of the final product. The proposed experimental protocol provides a robust framework for researchers to make an evidence-based decision for their specific application.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. mdpi.com [mdpi.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 17. biotage.com [biotage.com]
- 18. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dibenzyl Aspartate 4-Methylbenzenesulfonate
As laboratory professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Dibenzyl aspartate 4-methylbenzenesulfonate, ensuring the protection of personnel and the environment.
Hazard Profile and Core Safety Principles
This compound is an aspartic acid derivative used in research, and while essential for certain applications, it possesses hazards that mandate careful handling during disposal.[1][2] The primary principle governing its disposal is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer system.[3][4]
The hazards, as identified in its Safety Data Sheet (SDS), are summarized below.
| Hazard Classification | GHS Category | Description | Primary Source |
| Skin Irritation | Category 2 | Causes skin irritation. | [3] |
| Eye Irritation | Category 2A | Causes serious eye irritation. | [3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [3] |
Causality: The irritant nature of this compound means that direct contact can cause inflammation and discomfort to the skin, eyes, and respiratory tract.[3] Improper disposal, such as drain disposal, could introduce the substance into waterways, and related compounds have shown significant aquatic toxicity.[5][6] Therefore, containment and collection for professional disposal is the only acceptable pathway.[3]
Personal Protective Equipment (PPE) for Disposal Operations
Adherence to proper PPE is the first line of defense against accidental exposure. The precautionary statement P280 from the compound's SDS forms the basis for these requirements.[3]
-
Eye and Face Protection: Wear ANSI-approved safety glasses with side shields or chemical splash goggles.
-
Skin Protection: A standard laboratory coat must be worn and fully fastened.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of degradation or puncture before use and remove them using the proper technique to avoid skin contact.
Waste Segregation and Collection Protocol
Effective waste management begins at the point of generation. Segregating waste streams prevents accidental chemical reactions and ensures compliance with disposal regulations.
Step 1: Identify the Waste Stream Determine the type of waste containing this compound. This will typically fall into one of three categories:
-
Unused or expired pure chemical.
-
Contaminated solid materials (e.g., weighing paper, pipette tips, gloves, absorbent pads).
-
Waste solutions containing the dissolved compound.
Step 2: Select the Appropriate Waste Container The container must be compatible with the chemical waste and equipped with a secure, leak-proof closure.[7][8]
-
Unused Product: Whenever possible, leave the chemical in its original, clearly labeled container.[4]
-
Solid Waste: Use a designated, leak-proof container, such as a plastic pail or a sturdy, lined cardboard box specifically for solid hazardous waste.[9]
-
Liquid Waste: Collect in a chemically compatible container (e.g., a high-density polyethylene carboy) that can be securely sealed.[10] Do not fill containers to more than 90% capacity to allow for expansion.[10]
Step 3: Label the Waste Container Immediately Proper labeling is a critical EPA requirement.[11] Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear indication of the associated hazards (e.g., "Irritant").[11]
Step 4: Store Waste in a Designated Area Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][11] This area must be:
-
At or near the point of waste generation and under the control of laboratory personnel.[12]
-
Equipped with secondary containment (such as a tray or bin) to contain potential leaks.[13]
-
Away from incompatible materials to prevent accidental reactions.
Step 5: Arrange for Professional Disposal Once a waste container is full or has been stored for the maximum allowable time per your institution's policy (often 6-12 months in an SAA), arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[9][12] They will coordinate with a licensed professional hazardous waste disposal service.[4]
Emergency Procedure: Spill Management
In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.
Step 1: Restrict and Ventilate
-
Immediately alert personnel in the vicinity and restrict access to the spill area.[9]
-
Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height.
Step 2: Don Appropriate PPE
-
Wear the PPE detailed in Section 2 before attempting to clean the spill.
Step 3: Contain and Collect the Spill
-
For a solid spill: Gently cover the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[9] Carefully sweep or vacuum the material into a designated hazardous waste container.[3]
-
For a liquid spill: Cover the spill with an inert absorbent material.[3][9]
Step 4: Dispose of Cleanup Materials
-
Carefully collect all contaminated absorbent materials and any contaminated PPE (like gloves) and place them into a sealed, properly labeled hazardous waste container.[3][4]
Step 5: Decontaminate the Area
-
Wipe the spill area with a damp cloth, then wash the area with soap and water.[9] Dispose of the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of waste streams containing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D,L-ASPARTIC ACID DIBENZYL ESTER-P-TOLUENESULFONATE | 4079-62-3 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. nswai.org [nswai.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dibenzyl Aspartate 4-Methylbenzenesulfonate
This guide provides an essential operational framework for the safe handling of Dibenzyl aspartate 4-methylbenzenesulfonate. As a key intermediate in peptide synthesis and other areas of organic chemistry, understanding its hazard profile is critical to ensuring laboratory safety.[1] This document moves beyond a simple checklist, offering a procedural and causal explanation for each personal protective equipment (PPE) recommendation, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Risk Assessment
This compound is an amino acid derivative that, while invaluable in research, presents specific hazards that dictate our safety protocols.[2][3] The primary risks associated with this solid, white to off-white compound are contact-based, stemming from its irritant properties.[2][4] A thorough understanding of these hazards is the foundation of a robust safety plan.
The Globally Harmonized System (GHS) classification for this compound clearly outlines the potential risks.[4]
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | Category | Hazard Statement | Primary Exposure Route |
| Skin Irritation | 2 | H315: Causes skin irritation | Dermal |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Ocular |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation |
Source: AK Scientific, Inc. Safety Data Sheet[4]
The causality is clear: the compound's chemical nature can provoke an inflammatory response upon contact with skin, eyes, or the respiratory tract.[4] Therefore, the core directive of our PPE strategy is to establish a complete barrier between the chemical and the researcher.
Engineering and Personal Protective Equipment (PPE) Protocols
A multi-layered approach, starting with engineering controls and supplemented by rigorous PPE protocols, is essential for safe handling.
Primary Engineering Controls
All handling of this compound powder should occur within a certified chemical fume hood. This primary engineering control minimizes the risk of inhaling airborne particles, directly addressing the H335 respiratory irritation hazard.[4]
Mandatory PPE for Standard Operations
For routine weighing, transfer, and reaction setup, the following PPE is mandatory. This ensemble creates a comprehensive barrier against the primary dermal and ocular hazards.[5]
-
Eye and Face Protection :
-
Requirement : Chemical safety goggles with side shields are the minimum requirement.[6]
-
Rationale : Standard safety glasses do not provide adequate protection from dust particles or splashes.[7] Goggles form a seal around the eyes, preventing entry of the fine powder which can cause serious irritation.[4] For operations with a higher risk of splashing, such as when dissolving the compound, a full-face shield should be worn in conjunction with safety goggles.[7]
-
-
Hand Protection :
-
Requirement : Nitrile gloves are the standard recommendation. It is crucial to double-glove, especially when working within a fume hood.[8]
-
Rationale : Gloves provide the most direct barrier against skin contact and irritation.[4][9] Double-gloving is a field-proven best practice; the outer glove can be removed and disposed of within the fume hood if contamination is suspected, preventing the spread of the chemical to other surfaces.[8] Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[8]
-
-
Body Protection :
-
Requirement : A buttoned, long-sleeved laboratory coat.
-
Rationale : The lab coat protects the skin on the arms and torso from accidental spills or contact with contaminated surfaces. It should be made of a material appropriate for chemical handling and kept clean.
-
Enhanced PPE for High-Risk Scenarios
For non-routine operations, such as cleaning up large spills or when significant dust generation is unavoidable, enhanced respiratory protection is required.
-
Respiratory Protection :
-
Requirement : A NIOSH-approved N95 or higher-rated particulate respirator.[8]
-
Rationale : While a fume hood is the primary control, a respirator provides an essential secondary layer of defense against inhaling fine particles, directly mitigating the risk of respiratory tract irritation.[4][6] A surgical mask offers little to no protection from chemical dust and must not be used.[8]
-
Procedural Workflow: PPE Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step PPE Protocol
-
Donning (Before Entering Lab/Handling Area) :
-
Put on your laboratory coat and fasten all buttons.
-
Put on inner gloves.
-
Put on chemical safety goggles.
-
Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Before Exiting Lab/Handling Area) :
-
Remove outer gloves. Peel them off by grasping the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.[10]
-
Remove the laboratory coat. Fold it so the contaminated exterior is folded inward and store it appropriately.
-
Remove safety goggles.
-
Remove inner gloves using the same technique as the outer gloves. Dispose of them in the designated hazardous waste container.
-
The following diagram illustrates this critical workflow for contamination control.
Emergency Procedures and Disposal Plan
Emergency Response
-
Skin Exposure : Immediately remove contaminated clothing and flush the affected skin with running water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[4]
-
Eye Exposure : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Spill : Evacuate the immediate area. Ensure adequate ventilation.[12] Wearing the full mandatory and enhanced PPE (including respiratory protection), carefully sweep or vacuum the solid material.[4] Avoid generating dust. Collect the spilled material and any contaminated absorbents into a sealed, labeled container for hazardous waste disposal.[10]
Disposal Plan
Proper disposal is a critical final step in the handling process.
-
Chemical Waste : Unused or waste this compound must be disposed of as hazardous chemical waste.[10] It should be collected in a clearly labeled, sealed container. Do not dispose of it down the drain or in regular trash.[4][10]
-
Contaminated PPE : All disposable PPE, including gloves, contaminated wipes, and absorbent pads, must be collected in a designated hazardous waste container for disposal by a licensed professional service.[10]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-产品信息-Felix [felixbio.cn]
- 4. aksci.com [aksci.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. biosynth.com [biosynth.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pppmag.com [pppmag.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
